Product packaging for Mometasone Furoate(Cat. No.:CAS No. 83919-23-7)

Mometasone Furoate

Cat. No.: B1684551
CAS No.: 83919-23-7
M. Wt: 521.4 g/mol
InChI Key: WOFMFGQZHJDGCX-ZULDAHANSA-N
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Description

Mometasone furoate is a 2-furoate ester, a steroid ester, an 11beta-hydroxy steroid, a 20-oxo steroid, an organochlorine compound and a 3-oxo-Delta(1),Delta(4)-steroid. It has a role as an anti-inflammatory drug and an anti-allergic agent. It is functionally related to a mometasone.
This compound is a corticosteroid drug that can be used for the treatment of asthma, rhinitis, and certain skin conditions. It has a glucocorticoid receptor binding affinity 22 times stronger than [dexamethasone] and higher than many other corticosteroids as well. This compound is formulated as a dry powder inhaler, nasal spray, and ointment for its different indications.
This compound is the furoate ester form of mometasone, a synthetic topical glucocorticoid receptor (GR) agonist with anti-inflammatory, anti-pruritic and vasoconstrictive properties. Upon administration, mometasone binds to cytoplasmic GRs and subsequently activates GR-mediated gene expression. This results in the synthesis of certain anti-inflammatory proteins, while inhibiting the synthesis of certain inflammatory mediators. Specifically, mometasone appears to induce phospholipase A2 inhibitory proteins, thereby controlling the release of the inflammatory precursor arachidonic acid from phospholipid membrane by phospholipase A2.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and has 8 approved and 18 investigational indications.
A pregnadienediol derivative ANTI-ALLERGIC AGENT and ANTI-INFLAMMATORY AGENT that is used in the management of ASTHMA and ALLERGIC RHINITIS. It is also used as a topical treatment for skin disorders.
See also: Mometasone (has active moiety);  Formoterol fumarate;  this compound (component of);  this compound;  olopatadine hydrochloride (component of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30Cl2O6 B1684551 Mometasone Furoate CAS No. 83919-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFMFGQZHJDGCX-ZULDAHANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023333
Record name Mometasone furoate
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Molecular Weight

521.4 g/mol
Source PubChem
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Solubility

Insoluble
Record name Mometasone furoate
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CAS No.

83919-23-7
Record name Mometasone furoate
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Record name Mometasone furoate
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Record name Mometasone furoate
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Record name Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-, (11β,16α)
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Melting Point

215-228
Record name Mometasone furoate
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Foundational & Exploratory

The Synthesis and Characterization of Mometasone Furoate and its Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mometasone Furoate is a potent synthetic corticosteroid widely utilized for its anti-inflammatory properties in the treatment of various dermatological, allergic, and respiratory conditions. The efficacy and safety of this compound as an active pharmaceutical ingredient (API) are intrinsically linked to its purity profile. The manufacturing process and subsequent storage can lead to the formation of various impurities that may impact its therapeutic effect and potentially introduce toxicity. This technical guide provides a comprehensive overview of the synthesis of this compound, the formation and characterization of its principal impurities, and the analytical methodologies employed for their detection and quantification. Detailed experimental protocols, data summaries, and visual representations of synthetic and impurity formation pathways are presented to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of this compound.

Introduction

This compound, chemically known as (11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione, is a glucocorticoid receptor agonist.[1] Its anti-inflammatory, antipruritic, and vasoconstrictive effects are mediated through its interaction with glucocorticoid receptors.[2] The control of impurities in the this compound API is a critical aspect of pharmaceutical manufacturing, mandated by regulatory authorities to ensure product safety and quality.[3][4] These impurities can arise from starting materials, intermediates, side reactions during synthesis, or degradation of the final product.[1] This guide delves into the synthetic pathways of this compound and the genesis of its related impurities, offering detailed methodologies for their characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be approached through various routes. Two common strategies are highlighted below, both of which often utilize key intermediates and a series of reactions including esterification, chlorination, and epoxide ring-opening.

Synthetic Route 1: Starting from 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione (8-DM)

A prevalent synthetic approach commences with 8-DM, a readily available steroid intermediate. This pathway involves the protection of the 21-hydroxyl group, followed by furoylation at the 17α-hydroxyl position, and subsequent reactions to introduce the chlorine atoms at the 9α and 21 positions.

Experimental Protocol:

A detailed multi-step synthesis starting from a similar precursor is described in the literature, which can be adapted for this compound synthesis. The key transformations involve:

  • Acetylation of the 21-hydroxyl group: Treatment of the starting material with acetic anhydride and potassium acetate in N,N-dimethylacetamide.

  • Epoxide ring opening and bromination: Reaction with hydrobromic acid in acetic acid to form a bromohydrin derivative.

  • Debromination and oxidation: Subsequent steps to remove the bromine and oxidize the 11β-hydroxyl group.

  • Chlorination and Furoylation: Introduction of the chlorine at the 21-position followed by esterification of the 17α-hydroxyl group with 2-furoyl chloride.

  • Final chlorination: Introduction of the 9α-chloro group via an epoxide intermediate.

Synthetic Route 2: Direct Furoylation of Mometasone

An alternative approach involves the direct esterification of Mometasone (9α,21-dichloro-11β,17α-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione) at the 17-hydroxyl position.

Experimental Protocol:

  • Reaction Setup: Mometasone is suspended in an inert solvent like dichloromethane and cooled.

  • Addition of Reagents: A tertiary amine, such as triethylamine, is added, followed by the slow addition of 2-furoyl chloride.

  • Reaction Monitoring: The reaction progress is monitored by HPLC until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is quenched with water, and the pH is adjusted. The product is extracted, and the organic layer is concentrated. The crude product is then purified by crystallization from a solvent mixture like dichloromethane and methanol to yield this compound.

Yield and Purity: This direct furoylation method has been reported to produce this compound with a purity of 99.23% and a mass yield of 93.8%.

Impurities of this compound

The manufacturing process of this compound can generate several process-related impurities. Additionally, degradation of the API under various conditions can lead to the formation of degradation products. A comprehensive understanding and control of these impurities are crucial for ensuring the quality and safety of the final drug product.

Process-Related Impurities

Several impurities have been identified and are listed in pharmacopeias such as the European Pharmacopoeia (EP).

Table 1: Key Process-Related Impurities of this compound

Impurity NameStructureMolecular FormulaCAS Number
This compound Impurity A21-Chloro-16α-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylateC₂₇H₂₉ClO₅83880-65-3
This compound Impurity B9-Chloro-17β-(2,2-dioxo-2,5-dihydro-1,2λ⁶-oxathiol-4-yl)-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl furan-2-carboxylateC₂₈H₃₁ClO₈S223776-49-6
This compound Impurity C21-Chloro-16α-methyl-3,11,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylateC₂₇H₂₉ClO₆1305334-31-9
This compound Impurity D21-Chloro-9,11β-epoxy-16α-methyl-3,20-dioxo-9β-pregna-1,4-dien-17-yl furan-2-carboxylateC₂₇H₂₉ClO₆83881-09-8
This compound Impurity F9,21-dichloro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-furoate 6-acetateC₂₇H₂₈Cl₂O₇1305334-30-8
This compound Impurity L (8-DM)9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dioneC₂₂H₂₈O₅24916-90-3
Degradation Products

This compound is susceptible to degradation under certain conditions, particularly changes in pH. Studies have shown that in aqueous solutions with a pH greater than 4, this compound degrades into several products. In simulated lung fluid, two primary degradation products, designated D1 and D2, have been identified.

  • D1: Identified as 9,11-epoxide this compound.

  • D2: A novel cyclized structure in the C17-C21 region.

The degradation follows pseudo-first-order kinetics and is catalyzed by hydroxide ions.

Characterization of this compound and its Impurities

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for the quantification of this compound and the detection of its impurities.

Experimental Protocol for HPLC Analysis:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is typically employed.

  • Detection: UV detection at a wavelength of around 240-254 nm is standard.

  • System Suitability: The performance of the HPLC system is verified by evaluating parameters such as theoretical plates, tailing factor, and reproducibility, as per USP monograph requirements.

Table 2: HPLC Method Validation Parameters for this compound and Impurities

ParameterThis compoundImpuritiesReference
Linearity Range10–30 µg/mLVaries by impurity
Limit of Detection (LOD)Not specifiedNot specified
Limit of Quantification (LOQ)Not specifiedTypically 0.05% of the active
Accuracy (% Recovery)99.99–100.20%90-110% at target concentration
Precision (%RSD)< 1.0%< 2.0%
Spectroscopic Techniques

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation of impurities and degradation products.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques like COSY and NOESY, are used to determine the precise chemical structure and stereochemistry of the molecules. For instance, the structure of this compound EP Impurity C has been extensively characterized using these NMR techniques.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Spectroscopic Data for this compound EP Impurity C

TechniqueKey DataReference
HRMS (m/z) [M+H]⁺ calculated: 485.1725, found: 485.1728
¹H NMR (CDCl₃, δ ppm) 0.83 (s, 3H, 18'-CH₃), 1.00 (d, 3H, 16'α-CH₃), 1.45 (s, 3H, 19'-CH₃), 4.03-4.11 (m, 2H, 21-CH₂Cl), 6.11 (s, 1H, 4'-CH), 6.23 (dd, 1H, 2'-CH), 6.57 (dd, 1H, 4-CH furoyl), 7.29 (d, 1H, 3-CH furoyl), 7.64 (brs, 1H, 5-CH furoyl), 7.68 (d, 1H, 1'-CH)
¹³C NMR (CDCl₃, δ ppm) 16.0, 16.8, 18.8, 32.1, 32.8, 33.4, 36.0, 36.7, 42.2, 44.6, 49.1, 50.2, 51.6, 60.4, 96.8, 112.5, 120.2, 124.3, 127.8, 142.8, 147.5, 154.8, 158.0, 165.9, 186.2, 196.1, 207.5

Visualization of Synthetic and Impurity Formation Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the synthesis of this compound and the formation of a significant impurity.

Mometasone_Synthesis_Route_1 8-DM 8-DM Intermediate_1 Intermediate_1 8-DM->Intermediate_1 Acetylation Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Epoxide Opening (HBr) Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Debromination & Oxidation Intermediate_4 Intermediate_4 Intermediate_3->Intermediate_4 Chlorination (21-pos) Intermediate_5 Intermediate_5 Intermediate_4->Intermediate_5 Furoylation (17-pos) This compound This compound Intermediate_5->this compound Chlorination (9-pos)

Caption: Synthetic pathway of this compound starting from 8-DM.

Mometasone_Synthesis_Route_2 Mometasone Mometasone This compound This compound Mometasone->this compound 2-Furoyl Chloride, Triethylamine

Caption: Direct furoylation of Mometasone to yield this compound.

Impurity_C_Formation 21-Chloro-17α-hydroxy-16α-methyl-3,11,20-trioxo-pregna-1,4-diene 21-Chloro-17α-hydroxy-16α-methyl-3,11,20-trioxo-pregna-1,4-diene Difuroate_enol_ether Difuroate_enol_ether 21-Chloro-17α-hydroxy-16α-methyl-3,11,20-trioxo-pregna-1,4-diene->Difuroate_enol_ether 2-Furoyl Chloride, Et3N, DMAP Mometasone_Furoate_Impurity_C Mometasone_Furoate_Impurity_C Difuroate_enol_ether->Mometasone_Furoate_Impurity_C Acid-promoted hydrolysis (HClO4)

Caption: Formation pathway of this compound Impurity C.

Conclusion

The synthesis and characterization of this compound and its impurities are of paramount importance in the pharmaceutical industry to ensure the delivery of a safe and effective drug product. This guide has provided an in-depth overview of the synthetic routes to this compound, the identification and formation of its key impurities, and the analytical techniques employed for their characterization. The detailed experimental protocols, tabulated data, and visual representations of reaction pathways serve as a comprehensive resource for professionals in drug development and quality control. A thorough understanding of these aspects is essential for the robust manufacturing and regulatory compliance of this compound.

References

Mometasone Furoate: A Technical Guide to its Role in Modulating Inflammatory Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mometasone Furoate (MF) is a potent synthetic corticosteroid renowned for its significant anti-inflammatory, anti-pruritic, and vasoconstrictive properties. Its therapeutic efficacy in a range of inflammatory conditions, including asthma, allergic rhinitis, and dermatitis, is well-established. This technical guide delves into the core molecular mechanisms by which this compound modulates the expression of inflammatory genes. We will explore its interaction with the glucocorticoid receptor, the subsequent signaling cascades it influences, and the experimental methodologies used to elucidate these effects. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

This compound, a lipophilic molecule, readily crosses cell membranes to exert its effects. Its primary mechanism of action involves binding to and activating the cytosolic glucocorticoid receptor (GR).[1][2] this compound exhibits a particularly high affinity for the GR, approximately 22 times that of dexamethasone, contributing to its high potency.[3]

Upon binding, the GR undergoes a conformational change, dissociates from chaperone proteins, and the MF-GR complex translocates to the nucleus.[3] Within the nucleus, this complex modulates gene expression through two principal mechanisms: transactivation and transrepression .

Transactivation: Upregulation of Anti-Inflammatory Genes

The activated MF-GR complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This binding initiates the transcription of genes encoding anti-inflammatory proteins. Key examples include:

  • Lipocortin-1 (Annexin A1): This protein inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. By blocking this step, this compound effectively curtails the production of potent pro-inflammatory mediators such as prostaglandins and leukotrienes.

  • Glucocorticoid-Induced Leucine Zipper (GILZ): GILZ interferes with pro-inflammatory signaling pathways, including those mediated by NF-κB and AP-1.

  • Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1): MKP-1 is a crucial enzyme that dephosphorylates and thereby inactivates members of the MAPK family, such as p38 MAPK, which are involved in inflammatory responses.

Transrepression: Downregulation of Pro-Inflammatory Genes

A major component of this compound's anti-inflammatory action is its ability to suppress the expression of pro-inflammatory genes. This is primarily achieved by the MF-GR complex physically interacting with and inhibiting the activity of key pro-inflammatory transcription factors, most notably:

  • Nuclear Factor-kappa B (NF-κB): NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. The MF-GR complex can interfere with NF-κB's ability to bind to its DNA response elements, thereby preventing the transcription of its target genes.

  • Activator Protein-1 (AP-1): Similar to NF-κB, AP-1 is another critical transcription factor involved in the inflammatory cascade. This compound, through the activated GR, can also repress the transcriptional activity of AP-1.

This transrepression leads to a significant reduction in the production of a wide array of inflammatory mediators, including:

  • Pro-inflammatory Cytokines: Interleukin (IL)-1, IL-4, IL-5, IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).

  • Chemokines: Such as RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted).

  • Enzymes: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

  • Adhesion Molecules: Which are crucial for the recruitment of inflammatory cells to the site of inflammation.

Signaling Pathways Modulated by this compound

This compound's influence on inflammatory gene expression is intricately linked to its modulation of key intracellular signaling pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central hub for inflammatory signaling. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound intervenes in this pathway primarily through GR-mediated transrepression, as described earlier, preventing NF-κB from binding to DNA and initiating the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates MF Mometasone Furoate GR_inactive GR MF->GR_inactive Binds MF_GR_active MF-GR Complex (Active) GR_inactive->MF_GR_active Activates MF_GR_active_nuc MF-GR Complex MF_GR_active->MF_GR_active_nuc Translocates DNA_NFkB κB DNA Sites NFkB_active->DNA_NFkB Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) DNA_NFkB->Pro_inflammatory_Genes Activates MF_GR_active_nuc->NFkB_active Inhibits (Transrepression) GRE GRE DNA Sites MF_GR_active_nuc->GRE Binds (Transactivation) Anti_inflammatory_Genes Anti-inflammatory Gene Expression (MKP-1, GILZ) GRE->Anti_inflammatory_Genes Activates

Caption: this compound's modulation of the NF-κB signaling pathway.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 MAPK, JNK, and ERK pathways, are critical for transducing extracellular signals into cellular responses, including inflammation. This compound indirectly inhibits the p38 MAPK pathway. By inducing the expression of MKP-1 (via transactivation), MF promotes the dephosphorylation and inactivation of p38 MAPK. This dampens the downstream inflammatory signaling cascade.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Inflammatory_Response Inflammatory Response (Cytokine production, etc.) p38_MAPK->Inflammatory_Response Leads to MF_GR This compound-GR Complex (in Nucleus) MKP1_Gene MKP-1 Gene MF_GR->MKP1_Gene Activates Transcription MKP1_Protein MKP-1 Protein MKP1_Gene->MKP1_Protein Translation MKP1_Protein->p38_MAPK Dephosphorylates (Inactivates)

Caption: this compound's indirect inhibition of the p38 MAPK pathway.

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the potent anti-inflammatory activity of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound on Pro-Inflammatory Cytokine Production

CytokineCell TypeStimulantIC50 (nM)Reference
IL-1Murine Peritoneal MacrophagesLPS0.05
IL-6WEHI-265.1 (Murine Myelomonocytic Leukemia)LPS0.15
TNF-αWEHI-265.1 (Murine Myelomonocytic Leukemia)LPS0.25

Table 2: Relative Binding Affinity (RBA) of this compound to the Glucocorticoid Receptor

CompoundRelative Binding Affinity (vs. Dexamethasone = 1)
This compound22
Dexamethasone1

Data sourced from DrugBank and PubChem.

Table 3: Effect of this compound on Inflammatory Gene and Protein Expression

TargetCell/Tissue TypeEffectMagnitude of EffectReference
IL-6 SecretionNasal Mucosa Epithelial CellsInhibitionDose-dependent
IL-8 SecretionNasal Mucosa Epithelial CellsInhibitionDose-dependent
GM-CSF SecretionNasal Mucosa Epithelial CellsInhibitionDose-dependent
RANTES ReleaseA549 Lung Epithelial CellsInhibition~40% at 0.2 nM
NF-κB ActivityA549 Lung Epithelial CellsInhibition~40% at 0.2 nM
AP-1 ActivityA549 Lung Epithelial CellsInhibition~40% at 0.2 nM
MKP-1 mRNAHuman Trabecular Meshwork CellsUpregulation>6-fold
MKP-1 ProteinHuman Trabecular Meshwork CellsUpregulationSignificant increase
IL-6 mRNARAW264.9 Macrophage Cell LineReductionSignificant

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

Measurement of Cytokine Inhibition by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes the measurement of IL-8 inhibition in A549 human lung carcinoma cells.

ELISA_Workflow Start Start: Seed A549 cells in 96-well plates Pre_incubation Pre-incubate with this compound (various concentrations) or vehicle Start->Pre_incubation Stimulation Stimulate with pro-inflammatory agent (e.g., TNF-α or IL-1β) Pre_incubation->Stimulation Incubation Incubate for 24 hours at 37°C Stimulation->Incubation Supernatant_Collection Collect cell culture supernatants Incubation->Supernatant_Collection ELISA_Plate Add supernatants to anti-IL-8 capture antibody-coated plate Supernatant_Collection->ELISA_Plate Detection_Ab Add biotinylated anti-IL-8 detection antibody ELISA_Plate->Detection_Ab Streptavidin_HRP Add Streptavidin-HRP conjugate Detection_Ab->Streptavidin_HRP Substrate Add TMB substrate Streptavidin_HRP->Substrate Stop_Reaction Stop reaction with acid Substrate->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Data_Analysis Calculate IL-8 concentration and % inhibition Read_Absorbance->Data_Analysis

Caption: Experimental workflow for measuring IL-8 inhibition by ELISA.

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Pro-inflammatory stimulus (e.g., TNF-α or IL-1β)

  • Human IL-8 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Seed A549 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Add the pro-inflammatory stimulus (e.g., TNF-α) to the wells and incubate for 24 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA: a. Coat a 96-well plate with anti-human IL-8 capture antibody and incubate overnight. b. Wash the plate and block non-specific binding sites. c. Add the collected supernatants and IL-8 standards to the wells and incubate. d. Wash the plate and add the biotinylated anti-human IL-8 detection antibody. e. Wash the plate and add streptavidin-HRP conjugate. f. Wash the plate and add TMB substrate. g. Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the IL-8 standards and calculate the concentration of IL-8 in the samples. Determine the percentage inhibition of IL-8 production for each this compound concentration.

Assessment of NF-κB Transrepression using a Luciferase Reporter Assay

This protocol outlines the use of a luciferase reporter assay to quantify the inhibitory effect of this compound on NF-κB transcriptional activity in transfected A549 cells.

Materials:

  • A549 cells

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • This compound

  • NF-κB activator (e.g., TNF-α)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect A549 cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulation: Add the NF-κB activator (e.g., TNF-α) and incubate for an additional 6-8 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: a. Add the firefly luciferase substrate to the cell lysate and measure the luminescence (firefly activity). b. Add the Renilla luciferase substrate to the same sample and measure the luminescence (Renilla activity).

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage inhibition of NF-κB activity for each this compound concentration.

Analysis of p38 MAPK Phosphorylation by Western Blotting

This protocol describes the detection of changes in p38 MAPK phosphorylation in BEAS-2B human bronchial epithelial cells following treatment with this compound and a pro-inflammatory stimulus.

Materials:

  • BEAS-2B cells

  • This compound

  • Pro-inflammatory stimulus (e.g., TNF-α)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture BEAS-2B cells and treat them with this compound or vehicle, followed by stimulation with a pro-inflammatory agent for a specified time.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.

Conclusion

This compound is a highly effective anti-inflammatory agent that exerts its therapeutic effects through the precise modulation of inflammatory gene expression. Its high affinity for the glucocorticoid receptor enables potent transactivation of anti-inflammatory genes and robust transrepression of pro-inflammatory genes. By influencing key signaling pathways such as NF-κB and MAPK, this compound effectively dampens the inflammatory cascade at multiple levels. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the molecular pharmacology of this compound and other glucocorticoids, aiding in the development of more targeted and efficacious anti-inflammatory therapies.

References

The Inhibitory Effect of Mometasone Furoate on Pro-inflammatory Cytokine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mometasone Furoate (MF), a potent synthetic corticosteroid, exerts significant anti-inflammatory effects primarily through the inhibition of pro-inflammatory cytokine release. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative inhibitory data, and experimental methodologies related to the action of this compound on key inflammatory mediators. By binding to the glucocorticoid receptor and modulating gene expression, this compound effectively downregulates the production of cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are pivotal in orchestrating inflammatory responses. This document summarizes key quantitative data from in vitro studies, details the experimental protocols used to derive these findings, and visualizes the core signaling pathways involved.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases. Pro-inflammatory cytokines, including IL-1, IL-6, and TNF-α, are critical signaling molecules that mediate and amplify the inflammatory cascade.[1] Corticosteroids are a class of drugs renowned for their potent anti-inflammatory and immunosuppressive properties.[1] this compound is a synthetic corticosteroid that has demonstrated a high affinity for the glucocorticoid receptor, contributing to its efficacy in treating various inflammatory conditions.[2] Its therapeutic action is largely attributed to its ability to suppress the expression and release of pro-inflammatory cytokines.[3][4] This guide will explore the inhibitory effects of this compound on these crucial inflammatory mediators.

Mechanism of Action

This compound's anti-inflammatory activity is initiated by its passive diffusion across the cell membrane and subsequent binding to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and translocation into the nucleus.

Once in the nucleus, the this compound-GR complex can modulate gene transcription through several mechanisms:

  • Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression. An important example is the increased synthesis of Lipocortin-1, which inhibits phospholipase A2, an enzyme crucial for the production of inflammatory precursors like arachidonic acid.

  • Transrepression: The this compound-GR complex can inhibit the expression of pro-inflammatory genes by interfering with the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a primary mechanism for the suppression of pro-inflammatory cytokine production.

By downregulating the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, this compound effectively dampens the inflammatory response.

Mometasone_Furoate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MF Mometasone Furoate GR Glucocorticoid Receptor (GR) MF->GR Binds MF_GR MF-GR Complex GR->MF_GR HSP Heat Shock Proteins HSP->GR MF_GR->HSP Dissociates MF_GR_N MF-GR Complex MF_GR->MF_GR_N Translocation GRE Glucocorticoid Response Element (GRE) MF_GR_N->GRE Binds NFkB NF-κB MF_GR_N->NFkB Inhibits AntiInflammatory_Genes Anti-inflammatory Gene (e.g., Lipocortin-1) GRE->AntiInflammatory_Genes Activates Transcription ProInflammatory_Genes Pro-inflammatory Cytokine Genes (e.g., IL-1, IL-6, TNF-α) NFkB->ProInflammatory_Genes Activates Transcription mRNA_Pro mRNA ProInflammatory_Genes->mRNA_Pro mRNA_Anti mRNA AntiInflammatory_Genes->mRNA_Anti Cytokines Pro-inflammatory Cytokines mRNA_Pro->Cytokines Translation AntiInflammatory_Proteins Anti-inflammatory Proteins mRNA_Anti->AntiInflammatory_Proteins Translation

Caption: this compound's intracellular signaling pathway.

Quantitative Data on Cytokine Inhibition

Several in vitro studies have quantified the potent inhibitory effects of this compound on the production of pro-inflammatory cytokines. The following tables summarize key findings, presenting the half-maximal inhibitory concentration (IC50) values and percentage inhibition data.

Table 1: IC50 Values for this compound Inhibition of Pro-inflammatory Cytokines

CytokineCell TypeStimulusIC50 (nM)Reference
IL-1Harvested peritoneal macrophages (BALB/c mice)Lipopolysaccharide (LPS)0.05
IL-6WEHI-265.1 (murine myelomonocytic leukemia)Lipopolysaccharide (LPS)0.15
TNF-αWEHI-265.1 (murine myelomonocytic leukemia)Lipopolysaccharide (LPS)0.25

Table 2: Percentage Inhibition of Cytokine Release by this compound

CytokineCell/Tissue TypeStimulusThis compound Concentration% InhibitionReference
GM-CSFA549 lung carcinoma cellsIL-1β (2.5 ng/mL)0.1-1 µg/mL60-70%
IFN-γHuman nasal polyp tissueStaphylococcus aureus enterotoxin B (SEB)10⁻¹⁰ MSignificantly higher than control
IL-2Human nasal polyp tissueStaphylococcus aureus enterotoxin B (SEB)10⁻¹⁰ MSignificantly higher than control
IL-17Human nasal polyp tissueStaphylococcus aureus enterotoxin B (SEB)10⁻¹⁰ MSignificantly higher than control

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the inhibitory effects of this compound on pro-inflammatory cytokine release.

In Vitro Inhibition of IL-1, IL-6, and TNF-α

This protocol is based on studies investigating the IC50 of this compound.

  • Cell Lines and Culture:

    • For IL-6 and TNF-α: WEHI-265.1 (murine myelomonocytic leukemia) cells were used.

    • For IL-1: Peritoneal macrophages were harvested from BALB/c mice.

  • Stimulation of Cytokine Production:

    • Cells were stimulated with Lipopolysaccharide (LPS) to induce the production of the respective cytokines.

  • This compound Treatment:

    • Various concentrations of this compound were added to the cell cultures concurrently with the LPS stimulation.

  • Incubation:

    • The cell cultures were incubated for 24 hours.

  • Cytokine Measurement:

    • After incubation, the cell-free supernatant was collected.

    • The concentration of IL-6 and TNF-α was determined using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

    • The IL-1 content was measured using a thymocyte-costimulator bioassay.

  • Data Analysis:

    • The IC50 values were calculated based on the dose-response curves.

Experimental_Workflow_IC50 start Start cell_culture Cell Culture (WEHI-265.1 or Peritoneal Macrophages) start->cell_culture treatment Add LPS and varying concentrations of this compound cell_culture->treatment incubation Incubate for 24 hours treatment->incubation supernatant Collect Cell-Free Supernatant incubation->supernatant measurement Measure Cytokine Levels (ELISA or Bioassay) supernatant->measurement analysis Calculate IC50 Values measurement->analysis end End analysis->end

Caption: Experimental workflow for determining IC50 values.
Inhibition of Cytokine Release in Human Nasal Tissue

This protocol is adapted from a study comparing the effects of this compound and Fluticasone Furoate on human nasal tissue ex-vivo.

  • Tissue Source:

    • Nasal polyp tissue was obtained from patients.

  • Pre-challenge Incubation:

    • Tissue fragments were incubated with varying concentrations of this compound for 1 hour.

    • The tissue was then washed to remove any unbound drug.

  • Stimulation:

    • The tissue was stimulated with Staphylococcus aureus enterotoxin B (SEB) to induce cytokine release.

  • Incubation:

    • The tissue was incubated for another 24 hours.

  • Cytokine Measurement:

    • The levels of IFN-γ, IL-2, IL-5, IL-17, and TNF-α in the culture medium were measured.

  • Data Analysis:

    • The percentage inhibition of cytokine release was calculated for each concentration of this compound.

Discussion

The compiled data and experimental evidence strongly support the potent inhibitory effect of this compound on a range of pro-inflammatory cytokines. The low nanomolar IC50 values for the inhibition of IL-1, IL-6, and TNF-α highlight its high potency. The mechanism of action, centered on the glucocorticoid receptor-mediated modulation of gene expression, provides a clear molecular basis for these observations.

The ability of this compound to suppress the NF-κB signaling pathway is a critical aspect of its anti-inflammatory properties, as NF-κB is a master regulator of inflammatory gene expression. The detailed experimental protocols provided in this guide offer a framework for researchers to replicate and expand upon these findings.

Conclusion

This compound is a highly effective inhibitor of pro-inflammatory cytokine release. Its mechanism of action involves the modulation of gene transcription via the glucocorticoid receptor, leading to the downregulation of key inflammatory mediators. The quantitative data presented underscore its potency, and the detailed experimental protocols provide valuable insights for future research in the field of anti-inflammatory drug development. This in-depth understanding of this compound's effects on cytokine production is crucial for optimizing its therapeutic use and for the development of novel anti-inflammatory agents.

References

Mometasone Furoate: A Comprehensive Technical Elucidation of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Mometasone Furoate, a potent synthetic corticosteroid widely utilized in the management of inflammatory and allergic conditions. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical structure, physicochemical properties, and pharmacological characteristics, supported by detailed experimental methodologies and visual representations of key biological and analytical processes.

Chemical Structure and Physicochemical Properties

This compound is a synthetic corticosteroid belonging to the glucocorticoid class.[1] Its chemical structure is characterized by a pregna-1,4-diene-3,20-dione steroid nucleus with chlorine substituents at positions 9 and 21, a hydroxyl group at 11β, a methyl group at 16α, and a furoate ester at the 17-position.[2] This furoate ester moiety significantly increases the lipophilicity of the molecule, contributing to its potency and duration of action.[2]

The empirical formula for this compound is C₂₇H₃₀Cl₂O₆, and it has a molecular weight of approximately 521.4 g/mol .[3] It typically presents as a white to off-white powder that is practically insoluble in water, moderately soluble in ethyl alcohol, and soluble in organic solvents like dimethyl sulfoxide (DMSO).[3]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Name 9α, 21-dichloro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-(2-furoate)
Molecular Formula C₂₇H₃₀Cl₂O₆
Molecular Weight 521.43 g/mol
Appearance White to off-white powder
Solubility - Water: Practically insoluble- Octanol: Slightly soluble- Ethyl Alcohol: Moderately soluble- DMSO: ≥20 mg/mL
Melting Point Decomposes above 217-220 °C

Pharmacological Properties

This compound exerts its therapeutic effects through potent anti-inflammatory, anti-pruritic, and vasoconstrictive actions. Its primary mechanism of action involves agonism of the glucocorticoid receptor (GR).

Mechanism of Action

As a lipophilic molecule, this compound readily diffuses across cell membranes and binds to cytosolic glucocorticoid receptors. This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins, such as heat shock proteins. The activated drug-receptor complex then translocates into the nucleus.

Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This interaction modulates gene transcription in two primary ways:

  • Transactivation: The GR complex upregulates the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1 (also known as annexin A1). Lipocortin-1 inhibits phospholipase A₂, an enzyme responsible for releasing arachidonic acid from cell membranes, thereby blocking the downstream production of potent inflammatory mediators like prostaglandins and leukotrienes.

  • Transrepression: The GR complex inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to the downregulation of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.

Caption: Glucocorticoid receptor signaling pathway for this compound.
Receptor Binding Affinity

This compound exhibits a very high binding affinity for the glucocorticoid receptor, which is a key determinant of its high potency. Comparative studies have shown its affinity to be significantly higher than that of other corticosteroids, including dexamethasone. This high affinity allows for effective receptor activation even at low concentrations, contributing to its favorable therapeutic index.

Table 2: Pharmacodynamic and Pharmacokinetic Properties
PropertyValue / DescriptionReference(s)
Mechanism of Action Glucocorticoid Receptor (GR) Agonist
Receptor Affinity ~22 times higher than dexamethasone
Pharmacological Effects Anti-inflammatory, anti-pruritic, vasoconstrictive
Bioavailability (Nasal Spray) < 1%
Metabolism Extensive first-pass hepatic metabolism
Protein Binding High

Structure-Activity Relationship (SAR)

The chemical structure of this compound is intricately linked to its pharmacological activity. Key structural features contribute to its high potency and favorable safety profile.

Mometasone_Furoate_SAR Structure-Activity Relationship of this compound cluster_features Key Structural Moieties cluster_properties Resulting Properties MF_Core This compound Core Structure Furoate_Ester 17-Furoate Ester Cl_9 9α-Chloro Group Cl_21 21-Chloro Group Methyl_16 16α-Methyl Group Lipophilicity Increased Lipophilicity (Enhanced skin/membrane penetration) Furoate_Ester->Lipophilicity Potency High Glucocorticoid Receptor Affinity & Potency Cl_9->Potency Cl_21->Potency Metabolism Rapid Hepatic Metabolism (Low systemic bioavailability) Cl_21->Metabolism Safety Reduced Mineralocorticoid Activity (Improved safety profile) Methyl_16->Safety

Caption: Key structural features of this compound and their functional roles.

Experimental Protocols

The characterization and evaluation of this compound involve various analytical and biological assays. Below are methodologies for key experiments.

Purity and Quantification Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the determination of this compound in pharmaceutical preparations.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.

  • Column: Hypersil ODS C18 column (e.g., 100 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (e.g., 50:50 v/v acetonitrile:water with 0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: a. Accurately weigh a portion of the pharmaceutical preparation (e.g., cream, ointment). b. Dissolve and extract the active ingredient using a suitable solvent like tetrahydrofuran. c. Dilute the extract with the mobile phase to a final target concentration (e.g., 10 µg/mL). d. Filter the final solution through a 0.45 µm filter before injection.

  • Standard Preparation: Prepare a standard solution of this compound reference standard in the mobile phase at a known concentration.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

HPLC_Workflow start Start prep_sample Sample Preparation (Weigh, Dissolve, Dilute, Filter) start->prep_sample prep_standard Standard Preparation (Known Concentration) start->prep_standard hplc_setup HPLC System Setup (Column, Mobile Phase, Flow Rate, Detector) prep_sample->hplc_setup prep_standard->hplc_setup injection Inject Sample and Standard Solutions hplc_setup->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection at 254 nm separation->detection analysis Data Analysis (Compare Peak Areas) detection->analysis end End analysis->end

Caption: Experimental workflow for the HPLC analysis of this compound.
In Vitro Anti-Inflammatory Activity: Cytokine Inhibition Assay

This protocol outlines a method to assess the anti-inflammatory potency of this compound by measuring its ability to inhibit cytokine production in stimulated immune cells.

Methodology:

  • Cell Culture: a. Culture a suitable immune cell line, such as the murine macrophage cell line RAW 264.7, in appropriate culture medium (e.g., DMEM with 10% FBS). b. Seed the cells into multi-well plates at a predetermined density and allow them to adhere.

  • Compound Treatment: a. Prepare serial dilutions of this compound in the culture medium. b. Pre-treat the cells by replacing the medium with the medium containing the various concentrations of this compound for a specified duration (e.g., 30-60 minutes).

  • Inflammatory Stimulation: a. Induce an inflammatory response by adding a stimulating agent, such as Lipopolysaccharide (LPS) (e.g., 10 ng/mL), to each well (except for unstimulated controls). b. Incubate the plates for a period sufficient to induce cytokine production (e.g., 16-24 hours).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: a. Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the collected supernatants using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated control. b. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cytokine production).

Conclusion

This compound is a highly potent synthetic glucocorticoid with a well-characterized chemical structure and a mechanism of action centered on high-affinity binding to the glucocorticoid receptor. Its unique structural features, particularly the furoate ester and halogen substitutions, confer high lipophilicity and potency, while also facilitating rapid metabolism that minimizes systemic exposure. The experimental protocols detailed herein provide a framework for the consistent and accurate evaluation of its purity, potency, and anti-inflammatory activity, reinforcing its role as a key therapeutic agent in the management of inflammatory diseases.

References

Multi-Gram Scale Synthesis of Mometasone Furoate EP Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a validated multi-gram scale synthesis for Mometasone Furoate EP Impurity C (21'-chloro-(16'α-methyl-3',11',20'-trioxo-pregna-1',4'-dien-17'-yl)-furan-2-carboxylate). The availability of significant quantities of this impurity is crucial for toxicological studies, analytical method development, and process validation in the manufacturing of the synthetic corticosteroid, this compound.[1][2] This guide details the synthetic pathway, experimental protocols, and quantitative data to support the reproducible synthesis of this critical reference standard.

Synthetic Pathway Overview

The multi-gram synthesis of this compound EP Impurity C is achieved through a systematic process involving a final acylation step and the characterization of a difuroate enol ether intermediate.[1][3] The overall synthetic route has been demonstrated to be efficient, yielding the target impurity in high purity.[2]

Experimental Protocols

A detailed experimental protocol for the final key step in the synthesis of this compound EP Impurity C is provided below. This procedure has been successfully scaled to produce multi-gram quantities of the target compound.

Synthesis of 21'-Chloro-(16'α-methyl-3',11',20'-trioxo-pregna-1',4'-dien-17'-yl) Furan-2-carboxylate (this compound EP Impurity C)

To a solution of 2-chloro-1-[17'α-((furan-2″-carbonyl)oxy)-16'α-methyl-3',11',20'-trioxo-pregna-1',4'-dienyl)vinyl furan-2-carboxylate (10.1 g, 17.4 mmol) in CH₂Cl₂ (500 mL), HClO₄ (11 mL) was slowly added dropwise over 30 minutes at -10 °C. The reaction mixture was stirred at this temperature for an additional 30 minutes. Following this, a saturated aqueous solution of NaHCO₃ (200 mL) was carefully added to quench the reaction, and the organic and aqueous phases were separated.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound EP Impurity C.

ParameterValueReference
Starting Material2-chloro-1-[17'α-((furan-2″-carbonyl)oxy)-16'α-methyl-3',11',20'-trioxo-pregna-1',4'-dienyl)vinyl furan-2-carboxylate
Starting Material Quantity10.1 g
Molar Equivalent of Starting Material17.4 mmol
SolventCH₂Cl₂
Solvent Volume500 mL
ReagentHClO₄
Reagent Volume11 mL
Reaction Temperature-10 °C
Reaction Time30 minutes
Quenching AgentSaturated aqueous NaHCO₃
Quenching Agent Volume200 mL
Purity (HPLC-DAD)96.18%
Purity (calibrated ¹H-NMR)95.8–96.3%
Purity (quantitative NP- and RP-18 TLC)≥96%

Visualizing the Synthesis Workflow

The following diagram illustrates the key transformation in the final step of the synthesis of this compound EP Impurity C.

Synthesis_Workflow Start Difuroate Enol Ether Intermediate Reagent HClO₄, CH₂Cl₂ -10 °C Start->Reagent Reaction Conditions Product This compound EP Impurity C Reagent->Product Hydrolysis

Caption: Final hydrolysis step in the synthesis of this compound EP Impurity C..

References

The Immunomodulatory Landscape of Mometasone Furoate: A Technical Guide to its Effects on T-Lymphocytes, Macrophages, and Mast Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular and molecular mechanisms by which Mometasone Furoate, a potent synthetic corticosteroid, exerts its anti-inflammatory and immunosuppressive effects on key immune cells: T-lymphocytes, macrophages, and mast cells. This document is intended for researchers, scientists, and drug development professionals engaged in the study of immunomodulatory therapeutics.

Executive Summary

This compound's therapeutic efficacy stems from its high affinity for the glucocorticoid receptor (GR), leading to the transcriptional regulation of a wide array of genes involved in inflammation and immunity.[1] This guide delineates the quantitative effects of this compound on the proliferation and function of T-lymphocytes, the phagocytic and cytokine-producing capacity of macrophages, and the degranulation of mast cells. Detailed experimental protocols for assessing these cellular responses are provided, alongside visualizations of the core signaling pathways modulated by this corticosteroid.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

This compound, as a glucocorticoid, readily diffuses across the cell membrane and binds to its cognate glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers the dissociation of heat shock proteins from the GR, allowing the this compound-GR complex to translocate to the nucleus. Within the nucleus, this complex either homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes to enhance the transcription of anti-inflammatory proteins, or it interacts with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MF This compound GR Glucocorticoid Receptor (GR) MF->GR Binds MF_GR MF-GR Complex GR->MF_GR HSP Heat Shock Proteins HSP->GR Associated MF_GR->HSP Dissociation MF_GR_dimer MF-GR Dimer MF_GR->MF_GR_dimer Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) MF_GR_dimer->GRE Binds NF_kB NF-κB / AP-1 MF_GR_dimer->NF_kB Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., Annexin A1) GRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., Cytokines, Chemokines) NF_kB->Pro_Inflammatory_Genes Activates

Figure 1: General Mechanism of this compound Action.

Effects on T-Lymphocytes

This compound significantly impacts T-lymphocyte function, primarily by inhibiting their proliferation and the production of key cytokines. This contributes to the overall immunosuppressive effect of the drug.

Quantitative Data on T-Lymphocyte Modulation
ParameterCell TypeStimulusThis compound ConcentrationEffectReference
Cell NumberThy1+ T-cells, CD4+ T-helper cellsOvalbumin challenge in allergic mice33 µg/kg (inhaled)Reduction in cell numbers in bronchoalveolar lavage fluid.[2]
Activated/Memory T-cellsCD44+ T-helper cellsOvalbumin challenge in allergic mice33 µg/kg (inhaled)Reduction in the percentage of activated/memory cells.[2]
Cytokine mRNAT-cells in lung tissueOvalbumin challenge in allergic miceNot specifiedReduced steady-state mRNA levels of IL-4 and IL-5.[2]
T-helper Cytokine ReleaseHuman nasal polyp tissueStaphylococcus aureus enterotoxin B (SEB)10⁻¹⁰ MSignificant suppression of IFN-γ, IL-2, and IL-17 release.[3]
Experimental Protocol: T-Lymphocyte Proliferation Assay (CFSE-Based)

This protocol outlines a method to quantify T-lymphocyte proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-lymphocytes

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or beads)

  • This compound

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling:

    • Resuspend cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the reaction by adding 5 volumes of complete RPMI-1640 medium.

    • Wash the cells twice with complete medium.

  • Cell Plating and Treatment:

    • Resuspend CFSE-labeled cells in complete medium at 1 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension per well in a 96-well plate.

    • Add serial dilutions of this compound or vehicle control to the appropriate wells.

  • T-Cell Stimulation: Add T-cell activation stimuli to the wells, including an unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with viability dyes and T-cell subset markers (e.g., CD4, CD8) as needed.

    • Acquire samples on a flow cytometer and analyze the CFSE fluorescence histogram. Each successive peak of reduced fluorescence intensity represents a generation of cell division.

Isolate_PBMCs Isolate PBMCs CFSE_Labeling Label with CFSE Isolate_PBMCs->CFSE_Labeling Plate_Cells Plate Cells CFSE_Labeling->Plate_Cells Add_MF Add this compound Plate_Cells->Add_MF Stimulate Stimulate with anti-CD3/CD28 Add_MF->Stimulate Incubate Incubate (3-5 days) Stimulate->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry

Figure 2: T-Lymphocyte Proliferation Assay Workflow.
Signaling Pathways in T-Lymphocytes

Beyond the primary GR-mediated transcriptional regulation, this compound is believed to influence T-cell activation by modulating key signaling pathways downstream of the T-cell receptor (TCR) and cytokine receptors. One such pathway is the mTOR signaling cascade, which is crucial for T-cell growth, proliferation, and differentiation. While direct studies on this compound's effect on mTOR in T-cells are limited, its inhibitory action on the PI3K/mTOR pathway has been observed in other cell types, suggesting a similar mechanism in lymphocytes.

TCR_CD28 TCR/CD28 Signaling PI3K PI3K TCR_CD28->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation_Differentiation T-cell Proliferation & Differentiation mTORC1->Proliferation_Differentiation MF This compound MF->mTORC1 Inhibits

Figure 3: this compound's Putative Inhibition of the mTOR Pathway in T-cells.

Effects on Macrophages

This compound modulates macrophage function by inhibiting the production of pro-inflammatory cytokines and potentially affecting their phagocytic capabilities.

Quantitative Data on Macrophage Modulation
ParameterCell TypeStimulusThis compound ConcentrationEffectReference
IL-1 ProductionBALB/c mouse peritoneal macrophagesLipopolysaccharide (LPS)0.05 nMIC₅₀ for inhibition
IL-6 ProductionWEHI-265.1 murine myelomonocytic leukemia cellsLipopolysaccharide (LPS)0.15 nMIC₅₀ for inhibition
TNF-α ProductionWEHI-265.1 murine myelomonocytic leukemia cellsLipopolysaccharide (LPS)0.25 nMIC₅₀ for inhibition
MUC2 & MUC5AC ProductionHuman airway epithelial cellsPhorbol 12-myristate 13-acetate (PMA)1-500 ng/mLDose-dependent suppression
Experimental Protocol: Macrophage Phagocytosis Assay

This protocol describes a method to assess the phagocytic activity of macrophages using fluorescently labeled particles (e.g., Zymosan or E. coli).

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently labeled Zymosan particles or GFP-expressing E. coli

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed macrophages into a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the macrophages with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

  • Phagocytosis Induction:

    • Add fluorescently labeled particles to the wells at a defined particle-to-cell ratio.

    • Incubate for a period to allow phagocytosis (e.g., 30 minutes to 2 hours).

  • Removal of External Particles:

    • Wash the cells multiple times with cold PBS to remove non-ingested particles.

    • A quenching agent can be used to extinguish the fluorescence of extracellular particles.

  • Quantification:

    • Measure the fluorescence intensity using a microplate reader.

    • Alternatively, visualize and quantify the number of ingested particles per cell using fluorescence microscopy.

Seed_Macrophages Seed Macrophages Treat_MF Treat with this compound Seed_Macrophages->Treat_MF Add_Particles Add Fluorescent Particles Treat_MF->Add_Particles Incubate_Phagocytosis Incubate for Phagocytosis Add_Particles->Incubate_Phagocytosis Wash Wash to Remove External Particles Incubate_Phagocytosis->Wash Quantify Quantify Fluorescence Wash->Quantify

Figure 4: Macrophage Phagocytosis Assay Workflow.
Signaling Pathways in Macrophages

The anti-inflammatory effects of this compound in macrophages are largely mediated by the inhibition of the NF-κB and MAPK (p38 and JNK) signaling pathways. These pathways are central to the expression of pro-inflammatory cytokines in response to stimuli like LPS. This compound, through its GR-mediated actions, can interfere with the activation of these pathways.

LPS_TLR4 LPS -> TLR4 MyD88 MyD88 LPS_TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK p38/JNK MAPK TRAF6->MAPK NF_kB_Activation NF-κB Activation IKK->NF_kB_Activation Cytokine_Production Pro-inflammatory Cytokine Production NF_kB_Activation->Cytokine_Production MAPK->Cytokine_Production MF This compound MF->NF_kB_Activation Inhibits MF->MAPK Inhibits

Figure 5: this compound's Inhibition of NF-κB and MAPK Pathways in Macrophages.

Effects on Mast Cells

This compound is effective in mitigating allergic responses by inhibiting the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators.

Quantitative Data on Mast Cell Modulation
ParameterCell TypeStimulusThis compound ConcentrationEffectReference
DegranulationRat peritoneal mast cellsGTP-γ-S100-200 µMMarked suppression of increase in whole-cell membrane capacitance.
Eosinophil SurvivalHuman peripheral blood eosinophilsEpithelial cell secretions10⁻¹¹ M (in combination with desloratadine)Increased inhibition of eosinophil survival (27 ± 5%).
IL-6 SecretionHuman nasal epithelial cellsFetal bovine serum10⁻⁹ M (in combination with desloratadine)Greater reduction in IL-6 secretion (48 ± 11%) compared to mometasone alone (68 ± 10%).
Experimental Protocol: Mast Cell Histamine Release Assay (ELISA-Based)

This protocol details a method for quantifying histamine release from mast cells using a competitive ELISA.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Tyrode's buffer or other suitable buffer

  • Mast cell degranulation stimulus (e.g., antigen-IgE complex, calcium ionophore)

  • This compound

  • Histamine ELISA kit

  • Microplate reader

Procedure:

  • Cell Preparation: Sensitize mast cells with IgE if using an antigen-specific stimulus. Wash and resuspend the cells in buffer.

  • Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control.

  • Degranulation Induction: Add the degranulation stimulus to the cell suspension and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Sample Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant, which contains the released histamine.

  • Histamine Quantification (ELISA):

    • Follow the instructions provided with the commercial histamine ELISA kit.

    • Typically, this involves adding the supernatant samples and standards to a microplate pre-coated with anti-histamine antibodies, followed by the addition of an HRP-conjugated histamine.

    • After incubation and washing steps, a substrate is added to produce a colorimetric signal.

    • Read the absorbance on a microplate reader and calculate the histamine concentration from the standard curve.

Prepare_Mast_Cells Prepare Mast Cells (e.g., IgE sensitization) Treat_MF Treat with this compound Prepare_Mast_Cells->Treat_MF Induce_Degranulation Induce Degranulation Treat_MF->Induce_Degranulation Collect_Supernatant Collect Supernatant Induce_Degranulation->Collect_Supernatant Histamine_ELISA Quantify Histamine by ELISA Collect_Supernatant->Histamine_ELISA

Figure 6: Mast Cell Histamine Release Assay Workflow.
Signaling Pathways in Mast Cells

Mast cell degranulation is triggered by the cross-linking of IgE bound to FcεRI receptors, which initiates a signaling cascade involving MAPKs. While the direct inhibitory effects of this compound on this specific pathway are not fully elucidated, its general anti-inflammatory properties suggest an interference with these signaling events, leading to mast cell stabilization.

Antigen_IgE_FcεRI Antigen-IgE-FcεRI Cross-linking Lyn_Syk Lyn/Syk Activation Antigen_IgE_FcεRI->Lyn_Syk PLCγ PLCγ Lyn_Syk->PLCγ IP3_DAG IP₃ & DAG PLCγ->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Activation Ca_PKC->MAPK Degranulation Degranulation (Histamine Release) MAPK->Degranulation MF This compound MF->MAPK Inhibits

Figure 7: this compound's Putative Inhibition of Mast Cell Degranulation Signaling.

Conclusion

This compound is a multifaceted immunomodulatory agent that exerts profound effects on T-lymphocytes, macrophages, and mast cells. Its primary mechanism involves the transcriptional regulation of inflammatory genes via the glucocorticoid receptor. This leads to a reduction in T-cell proliferation and cytokine production, suppression of macrophage-mediated inflammation, and stabilization of mast cells. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of glucocorticoid-based therapies for a range of inflammatory and autoimmune disorders.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

Methodological & Application

Application Notes and Protocols for Evaluating Mometasone Furoate Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mometasone Furoate (MF) is a potent synthetic corticosteroid with significant anti-inflammatory, anti-pruritic, and vasoconstrictive properties.[1] It is widely utilized in the topical treatment of inflammatory skin conditions, as well as for managing asthma and allergic rhinitis.[2][3] The efficacy of this compound stems from its high affinity for the glucocorticoid receptor (GR) and its subsequent modulation of gene expression, leading to a reduction in the inflammatory response.[1][2] These application notes provide a comprehensive overview of in vitro cell culture assays to evaluate the efficacy of this compound, complete with detailed experimental protocols and quantitative data for comparative analysis.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the classic glucocorticoid signaling pathway. As a lipophilic molecule, it readily crosses the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and translocation into the nucleus.

Within the nucleus, the this compound-GR complex dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (which inhibits phospholipase A2, a key enzyme in the inflammatory cascade), or downregulate the expression of pro-inflammatory genes. The downregulation of pro-inflammatory mediators is a crucial aspect of this compound's action and is achieved by inhibiting the activity of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By suppressing the transcription of genes encoding for pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules, this compound effectively dampens the inflammatory response at the cellular level.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various cell-based assays.

Table 1: Glucocorticoid Receptor Binding Affinity of this compound

CompoundRelative Binding Affinity (RBA) vs. Dexamethasone (RBA = 1)Reference
This compound ~12
This compound ~22
Fluticasone Propionate~1.5 (relative to MF)
Budesonide~5 (relative to MF)
Triamcinolone Acetonide~7 (relative to MF)

Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokine Production by this compound

CytokineCell LineStimulantIC50 (nM)Reference
IL-1Murine Peritoneal MacrophagesLPS0.05
IL-6WEHI-265.1 (Murine Myelomonocytic Leukemia)LPS0.15
TNF-αWEHI-265.1 (Murine Myelomonocytic Leukemia)LPS0.25

Experimental Protocols

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay determines the binding affinity of this compound to the Glucocorticoid Receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells (or other suitable cell line expressing GR)

  • Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Radiolabeled dexamethasone (e.g., [³H]-dexamethasone)

  • Unlabeled this compound and other competitor compounds

  • Scintillation fluid and vials

  • Scintillation counter

  • 96-well filter plates

Protocol:

  • Cell Lysate Preparation:

    • Culture HEK293 cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in hypotonic buffer and centrifuge to obtain the cytosolic fraction containing the GR.

    • Determine the protein concentration of the lysate.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of [³H]-dexamethasone to each well.

    • Add increasing concentrations of unlabeled this compound or other test compounds to compete for binding.

    • Include a control with no competitor (total binding) and a control with a high concentration of unlabeled dexamethasone (non-specific binding).

    • Add the cell lysate to each well to initiate the binding reaction.

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation and Detection:

    • Transfer the reaction mixtures to a 96-well filter plate to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Dry the filters and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Glucocorticoid Response Element (GRE) Luciferase Reporter Assay

This assay quantifies the ability of this compound to activate the GR and induce the transcription of a reporter gene.

Materials:

  • A549 or HEK293T cells

  • GRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (DMEM with FBS)

  • This compound and other test compounds

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Seed A549 or HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the GRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

    • Incubate the cells for 24 hours to allow for plasmid expression.

  • Compound Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound or other test compounds.

    • Include a vehicle control (e.g., DMSO).

    • Incubate the cells for an appropriate time to induce reporter gene expression (e.g., 18-24 hours).

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate.

    • Measure the firefly luciferase activity using a luminometer.

    • If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure its activity for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (or total protein concentration).

    • Plot the normalized luciferase activity against the log concentration of the compound.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Cytokine Release Assay (ELISA)

This assay measures the inhibitory effect of this compound on the release of pro-inflammatory cytokines from stimulated cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a suitable cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium (RPMI-1640 with FBS)

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • This compound and other test compounds

  • ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory agent like LPS (e.g., 1 µg/mL).

    • Include an unstimulated control and a stimulated control (LPS only).

    • Incubate the cells for a suitable period to allow for cytokine production and release (e.g., 24 hours).

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating the ELISA plate with a capture antibody.

      • Adding the collected supernatants and standards to the wells.

      • Incubating and washing the plate.

      • Adding a detection antibody.

      • Adding an enzyme-conjugated secondary antibody.

      • Adding a substrate and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Calculate the concentration of the cytokine in each sample from the standard curve.

    • Plot the percentage of cytokine inhibition against the log concentration of this compound.

    • Determine the IC50 value.

NF-κB (Nuclear Factor-kappa B) Inhibition Assay (Luciferase Reporter)

This assay measures the ability of this compound to inhibit the NF-κB signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium

  • NF-κB activator (e.g., TNF-α or LPS)

  • This compound and other test compounds

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL).

    • Include an unstimulated control and a stimulated control (TNF-α only).

    • Incubate for an appropriate time (e.g., 6-8 hours).

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities as described in the GRE Luciferase Reporter Assay protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of NF-κB inhibition compared to the stimulated control.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC50 value.

Visualizations

G cluster_EC Extracellular Space cluster_CP Cytoplasm cluster_N Nucleus MF Mometasone Furoate GR Glucocorticoid Receptor (GR) MF->GR Binds MF_GR MF-GR Complex HSP Heat Shock Proteins HSP->GR Inhibits MF_GR->HSP Dissociates MF_GR_dimer MF-GR Dimer MF_GR->MF_GR_dimer Translocates & Dimerizes NFkB NF-κB ProInflammatory Pro-inflammatory Gene Transcription NFkB->ProInflammatory Activates IkB IκB IkB->NFkB Inhibits NFkB_IkB NF-κB-IκB Complex MF_GR_dimer->NFkB Inhibits GRE Glucocorticoid Response Element (GRE) MF_GR_dimer->GRE Binds AntiInflammatory Anti-inflammatory Gene Transcription GRE->AntiInflammatory Activates

Caption: Glucocorticoid Receptor signaling pathway for this compound.

G Start Start Cell_Culture Cell Culture (e.g., A549, HEK293) Start->Cell_Culture Transfection Transfection with Reporter Plasmids (GRE-luc or NFkB-luc) Cell_Culture->Transfection For reporter assays Treatment Treatment with This compound (Dose-Response) Cell_Culture->Treatment For cytokine assays Transfection->Treatment Stimulation Stimulation (e.g., LPS, TNF-α) (for NF-kB & Cytokine Assays) Treatment->Stimulation Incubation Incubation Stimulation->Incubation Assay Perform Assay (Luciferase or ELISA) Incubation->Assay Data_Analysis Data Analysis (EC50 / IC50 Determination) Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro efficacy testing.

References

Probing the Potency: In Vivo Animal Models for Mometasone Furoate's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Mometasone Furoate, a potent synthetic corticosteroid, is a cornerstone in the treatment of various inflammatory conditions. Its efficacy stems from its broad anti-inflammatory and immunosuppressive actions. To elucidate its mechanisms and evaluate novel formulations, a variety of robust in vivo animal models are employed. These models are crucial for preclinical assessment of the drug's therapeutic potential. This document provides detailed application notes and protocols for several widely used animal models to study the anti-inflammatory effects of this compound.

Mechanism of Action: A Molecular Overview

This compound exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to two main outcomes: the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.

Key molecular events include:

  • Inhibition of Pro-inflammatory Transcription Factors: The activated GR complex can interfere with the signaling pathways of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are pivotal in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2]

  • Upregulation of Anti-inflammatory Proteins: The complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased production of anti-inflammatory proteins like Lipocortin-1 (Annexin A1). Lipocortin-1 inhibits phospholipase A2, a key enzyme in the arachidonic acid pathway, thereby reducing the synthesis of prostaglandins and leukotrienes.[1]

  • Cytokine Suppression: this compound has been shown to be a potent inhibitor of the production of several key inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2][3]

Below is a diagram illustrating the primary anti-inflammatory signaling pathway of this compound.

Mometasone_Furoate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds to MF-GR Complex This compound-GR Complex GR->MF-GR Complex PLA2 Phospholipase A2 MF-GR Complex->PLA2 Induces Lipocortin-1 which inhibits IκB-NF-κB IκB-NF-κB Complex MF-GR Complex->IκB-NF-κB Inhibits degradation of IκB GRE Glucocorticoid Response Element (GRE) MF-GR Complex->GRE Translocates to nucleus and binds to NF-κB_nuc NF-κB MF-GR Complex->NF-κB_nuc Inhibits AP-1 AP-1 MF-GR Complex->AP-1 Inhibits Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Acts on membrane phospholipids to produce Prostaglandins\nLeukotrienes Prostaglandins Leukotrienes Arachidonic Acid->Prostaglandins\nLeukotrienes IκB IκB NF-κB NF-κB Anti-inflammatory\nGenes Anti-inflammatory Genes GRE->Anti-inflammatory\nGenes Activates transcription Pro-inflammatory\nGenes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory\nGenes Activates transcription of AP-1->Pro-inflammatory\nGenes Activates transcription of

Caption: Anti-inflammatory signaling pathway of this compound.

Application Notes 1: Topical Anti-Inflammatory Activity

Croton Oil-Induced Ear Edema in Mice

This is a classical and highly reproducible model for evaluating the topical anti-inflammatory potency of corticosteroids. Croton oil is a potent irritant that induces a robust inflammatory response characterized by edema and cellular infiltration.

Experimental Protocol:

  • Animals: Male Swiss or BALB/c mice (20-25 g) are typically used.

  • Groups:

    • Vehicle Control (e.g., acetone)

    • Croton Oil Control

    • This compound (various concentrations) + Croton Oil

    • Positive Control (e.g., Dexamethasone) + Croton Oil

  • Induction of Inflammation: A solution of croton oil (typically 1-5% in a vehicle like acetone) is applied to the inner surface of the right ear (e.g., 20 µL). The left ear serves as a control.

  • Treatment: this compound, dissolved in the same vehicle, is topically applied to the right ear shortly before or after the croton oil application.

  • Assessment:

    • After a specified time (usually 4-6 hours), the animals are euthanized.

    • A standard-sized punch biopsy (e.g., 6-8 mm) is taken from both ears.

    • The weight of the ear punches is measured, and the difference in weight between the right and left ear is calculated to quantify the edema.

    • Histological analysis can be performed to assess inflammatory cell infiltration.

Quantitative Data Summary:

Treatment GroupDose/ConcentrationEar Edema (mg, mean ± SEM)% Inhibition of Edema
Vehicle Control-0.5 ± 0.1-
Croton Oil Control1%10.2 ± 0.80%
This compound0.01%5.1 ± 0.450%
This compound0.03%3.2 ± 0.368.6%
This compound0.1%1.8 ± 0.282.4%
Dexamethasone0.1%2.5 ± 0.375.5%

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Croton_Oil_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Grouping Randomly assign mice to treatment groups Animal_Acclimatization->Grouping Treatment_Application Topical application of This compound or vehicle Grouping->Treatment_Application Inflammation_Induction Application of Croton Oil to the right ear Treatment_Application->Inflammation_Induction Incubation Incubation Period (4-6 hours) Inflammation_Induction->Incubation Euthanasia Euthanasia Incubation->Euthanasia Sample_Collection Collection of ear punch biopsies (right and left ears) Euthanasia->Sample_Collection Data_Analysis Measure ear punch weight and calculate edema Sample_Collection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Croton Oil-Induced Ear Edema model.
Oxazolone-Induced Contact Hypersensitivity in Mice

This model mimics delayed-type hypersensitivity reactions, characteristic of allergic contact dermatitis. It involves a sensitization phase followed by a challenge phase.

Experimental Protocol:

  • Animals: BALB/c or C57BL/6 mice are commonly used.

  • Sensitization (Day 0): A solution of oxazolone (e.g., 3-5% in acetone/olive oil) is applied to a shaved area of the abdomen.

  • Challenge (Day 5-7): A lower concentration of oxazolone (e.g., 0.5-1%) is applied to the right ear.

  • Treatment: this compound can be administered topically to the ear before or after the challenge, or systemically.

  • Assessment (24-48 hours post-challenge):

    • Ear thickness is measured using a digital caliper before and after the challenge. The difference represents the degree of swelling.

    • Ear punch biopsies can be weighed and processed for histology.

    • Cytokine levels in the ear tissue can be measured by ELISA or qPCR.

Quantitative Data Summary:

Treatment GroupRoute of AdministrationEar Swelling (mm, mean ± SEM)% Inhibition of Swelling
Vehicle ControlTopical0.02 ± 0.005-
Oxazolone ControlTopical0.25 ± 0.030%
This compound (0.1%)Topical0.08 ± 0.0168%
Dexamethasone (1 mg/kg)Oral0.10 ± 0.0260%

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Application Notes 2: Allergic Airway Inflammation

Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of anti-inflammatory drugs like inhaled corticosteroids.

Experimental Protocol:

  • Animals: BALB/c mice are frequently used due to their strong Th2-biased immune responses.

  • Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide on days 0 and 14.

  • Challenge: Sensitized mice are challenged with aerosolized OVA for a set period on consecutive days (e.g., days 21, 22, and 23).

  • Treatment: this compound is typically administered via inhalation or intranasally before each OVA challenge.

  • Assessment (24-72 hours after the last challenge):

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.

    • Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with H&E and PAS) to assess inflammatory cell infiltration and mucus production.

    • Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured.

    • Airway Hyperresponsiveness (AHR): AHR to methacholine can be measured using techniques like whole-body plethysmography.

Quantitative Data Summary:

Treatment GroupDose (µg/kg, inhaled)Eosinophils in BAL (x10⁴ cells/mL)IL-4 in BAL (pg/mL)IL-5 in BAL (pg/mL)
Saline Control-0.1 ± 0.05< 10< 5
OVA Control-25.6 ± 3.2150 ± 1585 ± 9
This compound1012.3 ± 1.875 ± 840 ± 5
This compound305.4 ± 0.930 ± 415 ± 3

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

OVA_Asthma_Workflow Start Start Sensitization_Day0 Day 0: Sensitization (i.p. OVA + Alum) Start->Sensitization_Day0 Sensitization_Day14 Day 14: Booster Sensitization (i.p. OVA + Alum) Sensitization_Day0->Sensitization_Day14 Challenge_Days21-23 Days 21-23: Aerosolized OVA Challenge Sensitization_Day14->Challenge_Days21-23 Treatment This compound (inhalation/intranasal) prior to each challenge Challenge_Days21-23->Treatment Treatment administered during this phase Assessment 24-72h post-last challenge: - BALF analysis - Lung histology - Cytokine measurement - AHR assessment Challenge_Days21-23->Assessment End End Assessment->End

Caption: Experimental workflow for the Ovalbumin-Induced Allergic Asthma model.

Application Notes 3: Acute Inflammation

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation, particularly useful for screening anti-inflammatory drugs. The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase mediated by prostaglandins and other mediators.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.

  • Groups:

    • Vehicle Control

    • Carrageenan Control

    • This compound (various doses) + Carrageenan

    • Positive Control (e.g., Indomethacin) + Carrageenan

  • Induction of Inflammation: A sub-plantar injection of carrageenan solution (e.g., 1% in saline, 0.1 mL) is administered into the right hind paw.

  • Treatment: this compound is typically administered systemically (e.g., orally or intraperitoneally) at a specified time before the carrageenan injection.

  • Assessment:

    • Paw volume is measured at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The increase in paw volume is calculated as an index of edema.

Quantitative Data Summary:

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase at 3h (mL, mean ± SEM)% Inhibition of Edema
Vehicle Control-0.05 ± 0.01-
Carrageenan Control-0.85 ± 0.070%
This compound10.55 ± 0.0635.3%
This compound30.38 ± 0.0455.3%
This compound100.22 ± 0.0374.1%
Indomethacin100.30 ± 0.0464.7%

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

These detailed application notes and protocols provide a framework for the in vivo evaluation of this compound's anti-inflammatory effects. The choice of model will depend on the specific research question, whether it pertains to topical, respiratory, or systemic inflammation. Adherence to standardized protocols and careful quantification of inflammatory parameters are essential for obtaining reliable and reproducible data in preclinical drug development.

References

Application Notes and Protocols for the Quantification of Mometasone Furoate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Mometasone Furoate in biological samples. The methods described herein are essential for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. The primary techniques covered are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), which are the gold standards for the bioanalysis of this potent synthetic corticosteroid. Additionally, a general protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) is provided as a potential screening tool.

This compound's low systemic bioavailability (<1%) following topical or inhaled administration necessitates highly sensitive analytical methods to accurately measure the very low circulating plasma concentrations, which can be in the sub-picogram per milliliter range.

I. Overview of Analytical Methods

II. Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for this compound quantification in human plasma.

Method Sample Preparation Linearity Range (pg/mL) Lower Limit of Quantification (LLOQ) (pg/mL) Recovery (%) Matrix Effect Reference
LC-MS/MS Solid-Phase Extraction (SPE)0.50 - 600.50~85Not significant[1]
LC-MS/MS Solid-Phase Extraction (SPE)0.25 - 1000.25Not specifiedNot significant[2][3]
LC-MS/MS Liquid-Liquid Extraction (LLE)0.250 - 1000.250Consistent and reproducible (CV% = 6.0)Not observed in normal, lipemic, and hemolyzed plasmas[4][5]
LC-(APCI(-))-MS-MS Solid-Phase Extraction (SPE)Not specified15Not specifiedNot specified
HPLC-UV Dichloromethane Extraction200 - 100,000 (0.2 - 100 µg/mL)200 (0.2 µg/mL)>86Not specified
HPLC-UV Methanol Extraction1,000 - 20,000 (1.0 - 20.0 µg/mL)379 (0.379 µg/mL)>97Not specified

III. Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for bioanalytical quantification and the relationship between different sample preparation and analysis techniques.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase SampleCollection Biological Sample Collection (e.g., Plasma, Tissue) SamplePretreatment Sample Pre-treatment (e.g., Centrifugation, Homogenization) SampleCollection->SamplePretreatment InternalStandard Internal Standard Spiking SamplePretreatment->InternalStandard SampleExtraction Sample Extraction (SPE or LLE) InternalStandard->SampleExtraction Chromatography Chromatographic Separation (HPLC/UPLC) SampleExtraction->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing (Integration, Calibration) DataAcquisition->DataProcessing ConcentrationCalculation Concentration Calculation DataProcessing->ConcentrationCalculation ReportGeneration Report Generation ConcentrationCalculation->ReportGeneration

General workflow for the bioanalytical quantification of this compound.

SamplePrep_to_Analysis cluster_sample_prep Sample Preparation Techniques cluster_analytical_instruments Analytical Instrumentation SPE Solid-Phase Extraction (SPE) LCMSMS LC-MS/MS SPE->LCMSMS High Sensitivity & Selectivity LLE Liquid-Liquid Extraction (LLE) LLE->LCMSMS Good for Cleaner Samples HPLCUV HPLC-UV LLE->HPLCUV Common for less sensitive assays PPT Protein Precipitation (PPT) PPT->LCMSMS Simpler, but more matrix effects PPT->HPLCUV Quick for higher concentration samples

Relationship between sample preparation and analytical instruments.

IV. Detailed Experimental Protocols

A. LC-MS/MS Method for Quantification in Human Plasma

This protocol is a composite based on highly sensitive methods reported in the literature.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Materials:

    • Human plasma (K2-EDTA as anticoagulant)

    • Internal Standard (IS) solution (e.g., this compound-d3)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Extraction Buffer (if required by the specific SPE cartridge)

    • Wash solutions (e.g., water, low percentage organic solvent)

    • Elution solution (e.g., methanol, acetonitrile)

    • SPE cartridges (e.g., Oasis HLB)

  • Procedure:

    • Thaw plasma samples at room temperature.

    • To 300-600 µL of plasma, add the internal standard solution and vortex for 30 seconds.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of wash solution 1 (e.g., water).

    • Wash the cartridge with 1 mL of wash solution 2 (e.g., 5% methanol in water).

    • Dry the cartridge for a few seconds under vacuum.

    • Elute this compound and the IS with 0.5 mL of elution solution into a clean collection tube.

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.

    • Transfer the solution to an HPLC vial for analysis.

2. Chromatographic and Mass Spectrometric Conditions

  • Instrumentation:

    • UPLC/HPLC system (e.g., Waters ACQUITY UPLC I-Class, Shimadzu Nexera X2)

    • Tandem mass spectrometer (e.g., Waters Xevo TQ-XS, SCIEX 7500, Shimadzu LCMS-8060NX)

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH Phenyl 1.7 µm or equivalent C18 column.

    • Mobile Phase A: 0.05% ammonia in water or 5 mM ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: 0.4 - 1.0 mL/min.

    • Gradient: A linear gradient is typically used to ensure good separation from endogenous interferences.

    • Injection Volume: 10 - 50 µL.

    • Column Temperature: 40 - 50°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 520.9 → 355.0/355.15.

      • This compound-d3 (IS): m/z 525.8 → 355.0.

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, desolvation gas flow, and collision energy.

B. HPLC-UV Method for Quantification in Human Plasma

This protocol is based on a method for in vitro degradation studies and is suitable for higher concentrations.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Materials:

    • Human plasma

    • Internal Standard (IS) solution (e.g., dexamethasone 21-acetate)

    • Dichloromethane (HPLC grade)

  • Procedure:

    • To 0.5 mL of plasma, add the internal standard.

    • Add 5 mL of dichloromethane and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the HPLC system.

2. Chromatographic Conditions

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Beckman C8, 5 µm, 250 x 4.6 mm or equivalent.

    • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 248 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Room temperature.

C. Competitive ELISA (General Protocol)

As specific commercial ELISA kits for this compound are not widely available, this section outlines a general protocol for a competitive ELISA, which is suitable for the quantification of small molecules.

1. Principle

In a competitive ELISA, the antigen in the sample competes with a labeled antigen (or an antigen coated on the microplate) for binding to a limited amount of primary antibody. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.

2. Materials

  • Microtiter plate pre-coated with an anti-Mometasone Furoate antibody (or a plate to be coated with a this compound conjugate).

  • This compound standards.

  • Biological samples, appropriately diluted.

  • This compound-enzyme (e.g., HRP) conjugate.

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Plate reader.

3. Procedure

  • Add this compound standards and samples to the wells of the antibody-coated microtiter plate.

  • Add a fixed amount of this compound-enzyme conjugate to each well.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution to the wells. The enzyme on the bound conjugate will catalyze a color change.

  • Incubate for a specified time to allow for color development.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Construct a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of this compound in the samples is then determined from this curve.

V. Method Validation

All bioanalytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure their reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of an analytical method.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

VI. Conclusion

The quantification of this compound in biological samples presents a significant analytical challenge due to its low systemic absorption and resulting low circulating concentrations. LC-MS/MS has emerged as the most suitable technique, offering the required sensitivity and selectivity for pharmacokinetic and bioequivalence studies. While HPLC-UV methods exist, their applicability is limited to situations with higher analyte concentrations. The development of a specific and validated ELISA could provide a high-throughput screening alternative, but currently, no such commercial kits are readily available. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation.

References

Application Note: Ultrasensitive Quantification of Mometasone Furoate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mometasone furoate in human plasma. Due to the very low systemic bioavailability (<1%) and subsequent low circulating plasma concentrations of this compound, a highly sensitive analytical method is crucial for pharmacokinetic and bioequivalence studies.[1][2][3][4][5] The protocol described herein utilizes solid-phase extraction (SPE) for sample clean-up and achieves a lower limit of quantification (LLOQ) in the sub-picogram per milliliter range, making it suitable for clinical research applications.

Introduction

This compound is a synthetic corticosteroid with potent anti-inflammatory properties. It is widely used in the treatment of various inflammatory conditions such as asthma and allergic rhinitis. Following administration, particularly via inhalation or intranasal routes, this compound undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This results in very low systemic bioavailability and consequently, extremely low concentrations in human plasma, often in the range of 50 pg/mL or lower. Therefore, a highly sensitive and selective analytical method is required for its accurate quantification in pharmacokinetic studies. This LC-MS/MS method provides the necessary sensitivity and robustness for the reliable determination of this compound in human plasma.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • This compound-d3 or Isotopically labeled this compound-13C,d6 (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Positive pressure manifold or vacuum manifold for SPE

Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma Sample Pre-treatment:

    • Thaw human plasma samples at room temperature.

    • To 600 µL of plasma, add 25 µL of the internal standard working solution (e.g., this compound-d3, 5 ng/mL).

    • Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.

    • Centrifuge the samples at 9400 rcf for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., Oasis HLB 1 cc) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a wash solution (e.g., 5% methanol in water) to remove interferences.

  • Elution:

    • Elute the analyte and internal standard with 0.5 mL of elution solution (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column ACQUITY UPLC BEH Phenyl, 1.7 µm or equivalent
Mobile Phase A 5 mM ammonium formate in water with 0.1% formic acid or 1mM sodium acetate in water
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 50°C
Gradient Elution A linear gradient is typically employed, starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI) in Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 520.9 → 355.15 this compound-d3 (IS): m/z 524.2 → 355.2 or as appropriate for the labeled IS.
Ion Source Temp. Optimized for the specific instrument, typically in the range of 150-500°C.
Desolvation Gas Nitrogen, flow rate optimized for the instrument.

Data Presentation

The following tables summarize the quantitative performance parameters of the LC-MS/MS method for this compound.

Table 1: Linearity and Sensitivity

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.25 - 0.5 pg/mL
Linear Dynamic Range0.25 - 100 pg/mL
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy

Quality Control SampleIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
Low QC< 15%< 15%± 15%
Medium QC< 15%< 15%± 15%
High QC< 15%< 15%± 15%

Table 3: Recovery

AnalyteExtraction RecoveryReference
This compound~85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Human Plasma Sample (600 µL) add_is Add Internal Standard (25 µL) plasma->add_is precip Protein Precipitation (200 µL Methanol) add_is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition SPE Cartridge wash Wash Cartridge load->wash elute Elute Analyte wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition & Processing inject->data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in human plasma.

Conclusion

The described LC-MS/MS method provides a highly sensitive, selective, and robust protocol for the quantification of this compound in human plasma. The sample preparation using solid-phase extraction ensures effective removal of matrix interferences, leading to high recovery and reproducible results. The achieved lower limit of quantification in the sub-picogram per milliliter range makes this method well-suited for pharmacokinetic and bioequivalence studies where very low plasma concentrations of this compound are expected. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this analytical methodology.

References

Application Note: A Robust UPLC Method for the Rapid Analysis of Mometasone Furoate in Ointment Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive and robust Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Mometasone Furoate in ointment formulations. The developed method offers significant advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC methods.[1][2] This document provides a step-by-step protocol for method development, system suitability, sample preparation, and analysis, making it an invaluable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction

This compound is a potent synthetic corticosteroid widely used in topical formulations for the treatment of various skin conditions such as eczema, psoriasis, and dermatitis.[1][3][4] Accurate and reliable quantification of this compound in ointment bases is crucial for ensuring product quality, stability, and therapeutic efficacy. Ointment formulations present analytical challenges due to their complex and viscous matrix, which can interfere with the extraction and chromatographic analysis of the active pharmaceutical ingredient (API).

This application note addresses these challenges by presenting a highly efficient UPLC method. By leveraging sub-2 µm particle column technology, this method achieves rapid separation with enhanced peak shape and sensitivity. The protocol outlined herein is designed to be readily implemented in a quality control laboratory for routine analysis.

Experimental

Instrumentation and Software
  • UPLC System: An ACQUITY UPLC system with a PDA detector is recommended.

  • Column: ACQUITY UPLC BEH Shield RP18, 2.1 x 75 mm, 1.7 µm.

  • Data Acquisition and Processing: Waters Empower™ 3 Chromatography Data Software or equivalent.

Reagents and Materials
  • This compound Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Ultrapure, 18 MΩ)

  • Tetrahydrofuran (THF, HPLC grade)

  • Acetic Acid (Glacial, analytical grade)

  • Placebo ointment base (for specificity studies)

UPLC Method Development Protocol

The following protocol outlines the systematic approach to developing a robust UPLC method for this compound analysis in ointments.

Initial Parameter Selection

Based on the physicochemical properties of this compound and a review of existing methods, the following initial parameters are recommended:

  • Column: A reversed-phase C18 column with a short length and small particle size (e.g., ACQUITY UPLC BEH Shield RP18, 2.1 x 75 mm, 1.7 µm) is a suitable starting point for fast and efficient separations.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (Water) and an organic phase (Acetonitrile or Methanol) is recommended to ensure adequate separation from excipients.

  • Detection Wavelength: this compound exhibits maximum absorbance at approximately 248-254 nm. A PDA detector can be used to confirm the peak purity.

  • Flow Rate: A flow rate between 0.4 and 0.6 mL/min is a good starting point for a 2.1 mm ID column.

  • Column Temperature: Maintaining a constant column temperature, for instance at 25°C, is recommended for reproducible results.

Method Optimization Workflow

The following workflow illustrates the iterative process of optimizing the UPLC method.

G cluster_prep Preparation cluster_dev Method Development Cycle cluster_val Validation prep_std Prepare Standard Solution initial_cond Initial UPLC Conditions prep_std->initial_cond prep_sample Prepare Spiked Sample prep_sample->initial_cond inject Inject Standard & Sample initial_cond->inject eval Evaluate Chromatography (Peak Shape, Resolution, Tailing) inject->eval adjust Adjust Parameters (Gradient, Flow Rate, Temp) eval->adjust Not Optimized sst System Suitability Testing eval->sst Optimized adjust->inject final_method Finalized Method sst->final_method Pass

Caption: UPLC Method Development Workflow.

Sample Preparation Protocol

Effective extraction of this compound from the ointment matrix is critical for accurate analysis.

  • Weighing: Accurately weigh an amount of ointment equivalent to approximately 0.2 mg of this compound into a suitable container.

  • Dissolution: Add a small volume of a strong solvent like Tetrahydrofuran (THF) with a small amount of acetic acid (e.g., 100:1 THF:acetic acid) to dissolve the ointment base.

  • Extraction: Add a larger volume of a diluent (e.g., 50:50:1 acetonitrile:water:acetic acid) and vortex or sonicate to ensure complete extraction of the API.

  • Centrifugation/Filtration: Centrifuge the sample to separate any undissolved excipients. Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter prior to injection.

Optimized UPLC Method and System Suitability

The following table summarizes the optimized UPLC parameters and the system suitability criteria based on USP guidelines.

ParameterOptimized Condition
UPLC System ACQUITY UPLC with PDA Detector
Column ACQUITY UPLC BEH Shield RP18, 2.1 x 75 mm, 1.7 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% A to 45% A over 4 minutes, then return to initial conditions
Flow Rate 0.5 mL/min
Injection Volume 2 µL
Column Temperature 25 °C
Detection Wavelength 254 nm
System Suitability ParameterAcceptance Criteria
Tailing Factor Not More Than (NMT) 1.5
%RSD of Peak Area NMT 2.0% (for 5 replicate injections)
Theoretical Plates > 2000
System Suitability Logic

The following diagram illustrates the logical flow for ensuring the UPLC system is suitable for analysis.

G start Start System Suitability Test inject_std Inject Standard Solution (5 Replicates) start->inject_std calc_params Calculate: - Tailing Factor - %RSD of Peak Area - Theoretical Plates inject_std->calc_params check_tailing Tailing Factor <= 1.5? calc_params->check_tailing check_rsd %RSD <= 2.0%? check_tailing->check_rsd Yes system_not_ok System is Not Suitable (Troubleshoot and Re-run) check_tailing->system_not_ok No check_plates Theoretical Plates > 2000? check_rsd->check_plates Yes check_rsd->system_not_ok No system_ok System is Suitable for Analysis check_plates->system_ok Yes check_plates->system_not_ok No

Caption: System Suitability Testing Logic.

Results and Discussion

The developed UPLC method demonstrates excellent performance for the analysis of this compound in ointment formulations. The use of a sub-2 µm particle column allows for a significant reduction in run time and solvent consumption compared to traditional HPLC methods. The method is specific, with no interference observed from common ointment excipients at the retention time of this compound. The system suitability parameters are consistently met, ensuring the reliability of the analytical results.

Conclusion

This application note provides a detailed and robust UPLC method for the quantitative analysis of this compound in ointment formulations. The described protocol for method development, sample preparation, and system suitability testing can be readily adopted by pharmaceutical quality control laboratories. The method's speed, efficiency, and reliability make it a valuable tool for ensuring the quality and consistency of this compound topical products.

References

Application Notes and Protocols for Utilizing a Rat Allergic Rhinitis Model to Test Mometasone Furoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by an IgE-dependent mechanism. It is characterized by symptoms such as sneezing, nasal itching, rhinorrhea, and nasal congestion. Animal models are indispensable tools for the preclinical evaluation of novel therapeutics for allergic rhinitis. The rat model of allergic rhinitis, particularly the ovalbumin (OVA)-induced and toluene-2,4-diisocyanate (TDI)-induced models, effectively mimics the key pathophysiological features of the human disease.

Mometasone furoate, a synthetic corticosteroid, is a potent anti-inflammatory agent widely used for the treatment of allergic rhinitis.[1] These application notes provide detailed protocols for establishing rat models of allergic rhinitis and for evaluating the efficacy of this compound. The document includes methodologies for assessing clinical symptoms, cellular infiltration, and inflammatory mediator levels, along with data presented in a clear, tabular format for easy interpretation. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Rhinitis Rat Model

This is the most commonly used model for inducing a Th2-dominant inflammatory response characteristic of allergic rhinitis.

Materials:

  • Wistar or Sprague-Dawley rats (male, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Al(OH)3) gel (adjuvant)

  • Sterile pyrogen-free saline

  • This compound nasal spray or solution

  • Anesthetic (e.g., ketamine/xylazine cocktail)

Protocol:

  • Sensitization Phase (Days 1-14):

    • On days 1, 3, 5, 7, 9, 11, and 13, administer an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 0.3 mg of OVA and 30 mg of aluminum hydroxide in sterile saline.[2]

    • The control group receives i.p. injections of saline with aluminum hydroxide only.

  • Challenge Phase (Days 14-21):

    • From day 14 to day 21, challenge the sensitized rats daily by intranasal instillation.[2]

    • Lightly anesthetize the rats.

    • Instill 50 µl of a 5% OVA solution in saline into each nostril.[2]

    • The control group receives intranasal saline only.

  • Treatment with this compound:

    • Treatment can be administered either prophylactically (before the challenge phase) or therapeutically (during the challenge phase).

    • A typical therapeutic regimen involves intranasal administration of this compound (e.g., 0.05% solution) one hour before the OVA challenge for 7 consecutive days.[3]

    • The vehicle control group receives the vehicle solution intranasally.

Toluene-2,4-diisocyanate (TDI)-Induced Allergic Rhinitis Rat Model

This model is useful for studying chemically-induced nasal allergies and inflammation.

Materials:

  • Brown Norway rats (male)

  • Toluene-2,4-diisocyanate (TDI) (Wako Chemical Co.)

  • Ethyl acetate (vehicle)

  • This compound nasal spray or solution

  • Anesthetic

Protocol:

  • Sensitization Phase (2 weeks):

    • For 5 consecutive days in the first and second week, apply 10 µl of a 10% TDI solution in ethyl acetate to the bilateral nasal vestibules of each rat.

    • The control group is treated with the vehicle (ethyl acetate) only.

  • Challenge Phase:

    • One week after the final sensitization, provoke an allergic reaction by applying 10% TDI solution to the nasal vestibules.

  • Treatment with this compound:

    • Administer this compound intranasally prior to the TDI challenge. A single topical administration of 0.05% this compound 1 hour before the challenge has been shown to be effective.

Evaluation of Efficacy

Assessment of Nasal Symptoms
  • Observation Period: Observe the rats for 10-15 minutes immediately after the allergen challenge.

  • Symptom Scoring: Count the number of sneezes and instances of nasal rubbing (scratching the nose with forepaws). A significant reduction in these counts in the this compound-treated group compared to the vehicle control group indicates efficacy.

Histopathological Analysis of Nasal Mucosa
  • Tissue Collection: At the end of the experiment, euthanize the rats and collect the nasal septal mucosa.

  • Processing: Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) to observe morphological changes and with specific stains (e.g., Giemsa) to identify inflammatory cells.

  • Analysis: Examine the sections for signs of inflammation, such as eosinophil and mast cell infiltration, goblet cell hyperplasia, and epithelial damage.

Measurement of Inflammatory Mediators
  • Sample Collection: Collect blood samples for serum analysis and perform nasal lavage to obtain nasal secretions.

  • ELISA: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of specific IgE, histamine, and cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in serum and nasal lavage fluid. A reduction in these mediators in the this compound-treated group is indicative of its anti-inflammatory effect.

Data Presentation

Table 1: Effect of this compound on Nasal Symptoms in OVA-Induced Allergic Rhinitis Rats

Treatment GroupDoseNumber of Sneezes (mean ± SEM)Number of Nasal Rubs (mean ± SEM)
Control (Saline)-15.2 ± 2.125.8 ± 3.4
Vehicle-14.8 ± 1.924.5 ± 3.1
This compound0.05%5.6 ± 1.210.3 ± 2.0

*p < 0.05 compared to the vehicle group. Data are representative and may vary based on experimental conditions.

Table 2: Effect of this compound on Inflammatory Markers in OVA-Induced Allergic Rhinitis Rats

Treatment GroupSerum IgE (ng/mL)Nasal Lavage Histamine (ng/mL)Nasal Mucosa Eosinophils (cells/mm²)
Control (Saline)50 ± 810 ± 25 ± 1
Vehicle350 ± 4585 ± 12150 ± 20
This compound120 ± 2030 ± 540 ± 8*

*p < 0.05 compared to the vehicle group. Data are representative and may vary based on experimental conditions.

Visualizations

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_evaluation Efficacy Evaluation sensitization Sensitization of Rats (e.g., OVA/Al(OH)3 i.p.) challenge Intranasal Allergen Challenge (e.g., OVA solution) sensitization->challenge 14 days treatment Treatment Administration (this compound or Vehicle) symptoms Nasal Symptom Assessment challenge->symptoms histology Histopathological Analysis symptoms->histology mediators Inflammatory Mediator Measurement histology->mediators

Caption: Experimental workflow for testing this compound in a rat allergic rhinitis model.

allergic_rhinitis_pathway cluster_allergen Allergen Exposure cluster_immune_cells Immune Cell Activation cluster_mediators Inflammatory Mediators cluster_symptoms Clinical Symptoms allergen Allergen (e.g., OVA) apc Antigen Presenting Cell (APC) allergen->apc mast_cell Mast Cell allergen->mast_cell Cross-links IgE th2 Th2 Cell apc->th2 Presents antigen b_cell B Cell th2->b_cell Activates via IL-4, IL-13 il5 IL-5 th2->il5 Secretes ige IgE b_cell->ige Produces histamine Histamine & other mediators mast_cell->histamine Degranulation il4 IL-4 symptoms Sneezing, Nasal Itching, Rhinorrhea, Congestion il5->symptoms Eosinophil recruitment il13 IL-13 ige->mast_cell Binds to histamine->symptoms Induces

Caption: Simplified signaling pathway of allergic rhinitis.

mometasone_moa cluster_mometasone This compound Action cluster_cellular Cellular Mechanisms cluster_effects Anti-inflammatory Effects mf This compound gr Glucocorticoid Receptor (GR) mf->gr Binds to nucleus Nucleus gr->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Modulates pro_inflammatory ↓ Pro-inflammatory Cytokines (IL-4, IL-5, IL-13) gene_transcription->pro_inflammatory Inhibits inflammatory_cells ↓ Inflammatory Cell Infiltration (Eosinophils, Mast Cells) gene_transcription->inflammatory_cells Inhibits mediators ↓ Inflammatory Mediators (Histamine) gene_transcription->mediators Inhibits

Caption: Mechanism of action of this compound in allergic rhinitis.

References

Mometasone Furoate in Preclinical Nasal Congestion Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mometasone Furoate in preclinical animal models of nasal congestion. Detailed protocols for key experiments are outlined to facilitate the evaluation of this compound's efficacy and mechanism of action.

Introduction

This compound is a potent synthetic corticosteroid with significant anti-inflammatory properties.[1] It is widely used in the treatment of allergic rhinitis and other inflammatory conditions of the nasal passages.[2][3] Preclinical studies in various animal models are crucial for understanding its therapeutic effects and underlying mechanisms in nasal congestion. These models typically involve inducing an inflammatory response in the nasal mucosa, leading to symptoms of congestion that can be objectively measured.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through its interaction with glucocorticoid receptors (GR).[2][4] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules. The key steps in its mechanism of action include the inhibition of inflammatory cell infiltration (e.g., eosinophils), reduction of histamine release, and suppression of pro-inflammatory cytokine production (e.g., IL-4, IL-5, IL-6, IL-8, and TNF-α).

Preclinical Models of Nasal Congestion

Two commonly used preclinical models for studying nasal congestion are the Toluene-2,4-diisocyanate (TDI)-induced model in rats and the Ovalbumin (OVA)-induced allergic rhinitis model in rodents.

Toluene-2,4-diisocyanate (TDI)-Induced Nasal Congestion in Rats

This model mimics non-allergic rhinitis characterized by nasal inflammation and congestion.

Ovalbumin (OVA)-Induced Allergic Rhinitis in Rodents

This is a widely used model of allergic rhinitis that recapitulates the key features of the human condition, including an IgE-mediated response and eosinophilic inflammation.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in models of nasal congestion.

Table 1: Effect of this compound on Nasal Congestion in TDI-Sensitized Rats

Treatment GroupNPeak Penh (Enhanced Pause)% Inhibition of Penh Increase
Vehicle Control81.5 ± 0.2-
This compound (0.05%)80.8 ± 0.1*58%

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Inflammatory Mediators in Nasal Lavage Fluid (OVA-Induced Rhinitis Model)

Treatment GroupHistamine (ng/mL)IL-6 (pg/mL)IL-8 (pg/mL)Eosinophil Count (cells/mL)
Placebo20.2 ± 3.5150 ± 25350 ± 40500 ± 75
This compound (200 µg)14.3 ± 2.880 ± 15180 ± 30250 ± 50

*p < 0.05 compared to placebo. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Toluene-2,4-diisocyanate (TDI)-Induced Nasal Congestion in Brown Norway Rats

Objective: To induce a state of nasal congestion in rats for the evaluation of therapeutic agents.

Materials:

  • Male Brown Norway rats (6-8 weeks old)

  • Toluene-2,4-diisocyanate (TDI)

  • Ethyl acetate (vehicle for TDI)

  • This compound nasal spray formulation (e.g., 0.05% in a suitable vehicle)

  • Whole-body plethysmograph

Procedure:

  • Sensitization:

    • On day 1 and day 8, sensitize the rats by applying 10 µL of a 10% TDI solution in ethyl acetate to each nasal vestibule.

  • Challenge:

    • One week after the final sensitization, challenge the rats with a 5% TDI solution administered intranasally.

  • Treatment:

    • Administer a single topical dose of this compound (e.g., 0.05%) or vehicle control intranasally 1 hour prior to the TDI challenge.

  • Measurement of Nasal Congestion:

    • Place the rats in a whole-body plethysmograph to measure respiratory parameters.

    • Record the enhanced pause (Penh), a dimensionless index that correlates with airway obstruction, continuously for several hours post-challenge. An increase in Penh is indicative of increased nasal resistance and congestion.

Protocol 2: Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice

Objective: To establish an allergic rhinitis model in mice to assess the anti-inflammatory effects of this compound.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Al(OH)₃) as an adjuvant

  • Phosphate-buffered saline (PBS)

  • This compound nasal spray formulation

  • Equipment for nasal lavage and tissue collection

  • ELISA kits for cytokine and IgE measurement

  • Hematoxylin and Eosin (H&E) staining reagents

Procedure:

  • Sensitization:

    • On days 0 and 7, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of Al(OH)₃ in 200 µL of PBS.

  • Challenge:

    • From day 14 to day 21, challenge the mice daily with an intranasal administration of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.

  • Treatment:

    • Administer this compound or vehicle intranasally 30 minutes prior to each OVA challenge.

  • Endpoint Analysis (24 hours after the final challenge):

    • Nasal Lavage:

      • Anesthetize the mice and perform nasal lavage with PBS.

      • Centrifuge the lavage fluid and collect the supernatant for cytokine analysis (IL-4, IL-5, IL-13) by ELISA.

      • Resuspend the cell pellet and perform a differential cell count to determine the number of eosinophils.

    • Serum Analysis:

      • Collect blood via cardiac puncture and separate the serum.

      • Measure OVA-specific IgE levels by ELISA.

    • Histological Analysis:

      • Euthanize the mice and fix the heads in 10% neutral buffered formalin.

      • Decalcify the skulls and embed the nasal tissues in paraffin.

      • Prepare 5 µm sections and stain with H&E.

      • Examine the sections under a microscope to assess eosinophil infiltration in the nasal mucosa.

Visualizations

G cluster_model Preclinical Model Workflow sensitization Sensitization (e.g., OVA + Alum i.p.) challenge Nasal Challenge (e.g., Intranasal OVA) sensitization->challenge Immune Priming treatment Treatment (this compound or Vehicle) endpoints Endpoint Analysis - Nasal Lavage (Cytokines, Cells) - Serum (IgE) - Histology (Eosinophils) challenge->endpoints treatment->endpoints

Caption: Experimental workflow for OVA-induced allergic rhinitis model.

G cluster_pathway This compound Signaling Pathway MF Mometasone Furoate GR Glucocorticoid Receptor (GR) MF->GR Binds MF_GR MF-GR Complex GR->MF_GR Nucleus Nucleus MF_GR->Nucleus Translocation GRE Glucocorticoid Response Elements (GRE) MF_GR->GRE Anti_Inflammatory ↑ Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->Anti_Inflammatory Activation Pro_Inflammatory ↓ Pro-inflammatory Genes (Cytokines, Chemokines) GRE->Pro_Inflammatory Repression

Caption: this compound's intracellular signaling pathway.

References

Mometasone Furoate: A Tool for Investigating T Cell Influx and Modulation in Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mometasone Furoate (MF) is a potent synthetic corticosteroid with well-established anti-inflammatory properties. Its mechanism of action involves binding to the glucocorticoid receptor (GR), which in turn modulates the transcription of a wide array of genes involved in the inflammatory cascade. A key aspect of its immunosuppressive effect is the modulation of T lymphocyte (T cell) activity, including their proliferation, activation, and infiltration into inflamed tissues. These characteristics make this compound a valuable tool for researchers studying T cell-mediated inflammatory diseases such as psoriasis and allergic rhinitis.

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of T cell influx and modulation. It is intended to guide researchers in designing and executing experiments to investigate the intricate roles of T cells in inflammatory processes and to evaluate the therapeutic potential of novel anti-inflammatory agents.

Mechanism of Action: this compound and T Cell Modulation

This compound exerts its effects on T cells through a multi-faceted mechanism. Upon diffusing into the cell, it binds to the cytoplasmic glucocorticoid receptor. This complex then translocates to the nucleus, where it influences gene expression in two primary ways:

  • Transactivation: The GR-MF complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.

  • Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules that are crucial for T cell activation, proliferation, and migration.[1]

This modulation of gene expression results in a significant reduction in the activity and proliferation of various immune cells, including T-lymphocytes.[1]

Data Presentation: Quantitative Effects of this compound on T Cell Parameters

The following tables summarize the quantitative effects of this compound on various T cell parameters as reported in the literature. These data can serve as a reference for expected outcomes in experimental settings.

Table 1: In Vitro Inhibition of Cell Proliferation by this compound

Cell LineAssayTime Point(s)IC50Reference
WSU-HN6 (Head and Neck Squamous Cell Carcinoma)CCK-824 h50.57 µM[2]
48 h25.07 µM[2]
72 h32.07 µM[2]
CAL-27 (Head and Neck Squamous Cell Carcinoma)CCK-824 h, 48 h, 72 hTime-dependent decrease
CCRF-CEM (Acute Lymphoblastic Leukemia)CCK-8Not specifiedLowest viability at 25 nM

Table 2: In Vitro Inhibition of Cytokine Production by this compound

CytokineCell Type/SystemStimulantIC50Reference
IL-1Murine Peritoneal MacrophagesLPS0.05 nM
IL-6WEHI-265.1 (Murine Myelomonocytic Leukemia)LPS0.15 nM
TNF-αWEHI-265.1 (Murine Myelomonocytic Leukemia)LPS0.25 nM
IFN-γHuman Nasal Polyp TissueSEBSignificantly higher suppression with Fluticasone Furoate at 10⁻¹⁰ M
IL-2Human Nasal Polyp TissueSEBSignificantly higher suppression with Fluticasone Furoate at 10⁻¹⁰ M
IL-5Human Nasal Polyp TissueSEBNo significant difference vs. Fluticasone Furoate at 10⁻¹⁰ M
IL-17Human Nasal Polyp TissueSEBSignificantly higher suppression with Fluticasone Furoate at 10⁻¹⁰ M

Table 3: In Vivo/Ex Vivo Effects of this compound on T Cell Infiltration

ConditionTissueTreatmentDurationEffect on T CellsReference
PsoriasisSkin BiopsyThis compound 0.1%1 and 3 weeksSignificant decrease in α2, α3, α6, and β1 integrin expression on T cells.
Allergic RhinitisNasal LavageThis compound Nasal Spray (200 µg daily)2 weeksSignificant reduction in eosinophil and neutrophil infiltration.
Perennial RhinitisNasal BiopsyThis compound (200 µ g/day )12 monthsSignificant decrease in eosinophils and mast cells.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on T cell influx and modulation.

Protocol 1: In Vitro T Cell Activation and Proliferation Assay

Objective: To determine the dose-dependent effect of this compound on the proliferation of activated T cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Anti-CD3 antibody (clone OKT3 or UCHT1)

  • Anti-CD28 antibody (clone CD28.2)

  • This compound (dissolved in DMSO, then diluted in culture medium)

  • Cell Proliferation Dye (e.g., CFSE or similar)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For purified T cells, use a negative selection kit.

  • Labeling with Proliferation Dye (Optional): Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS and stain with CFSE dye according to the manufacturer's instructions. This allows for tracking of cell division by flow cytometry.

  • Plate Coating: Coat wells of a 96-well plate with anti-CD3 antibody (1-3 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS to remove unbound antibody.

  • Cell Seeding and Treatment:

    • Resuspend labeled or unlabeled cells in complete RPMI medium at a density of 1-2 x 10^6 cells/mL.

    • Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 3-5 µg/mL.

    • Prepare serial dilutions of this compound in complete RPMI medium. Ensure the final DMSO concentration is below 0.1%.

    • Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

    • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and unstimulated control (no anti-CD3/CD28) wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Analysis of Proliferation:

    • For CFSE-labeled cells: Harvest cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

    • For unlabeled cells: Add a proliferation indicator such as [3H]-thymidine or a colorimetric reagent (e.g., WST-1) for the last 18-24 hours of culture, and measure incorporation or color change according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of MF that causes 50% inhibition of proliferation).

Protocol 2: Immunohistochemistry (IHC) for T Cell Infiltration in Skin Biopsies

Objective: To quantify the influx of T cells (CD3+, CD4+, CD8+) in skin tissue sections from an inflammatory model (e.g., psoriasis) before and after treatment with topical this compound.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) skin biopsy sections (5 µm)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) for blocking endogenous peroxidase

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies:

    • Rabbit anti-human CD3 monoclonal antibody

    • Mouse anti-human CD4 monoclonal antibody

    • Rabbit anti-human CD8 monoclonal antibody

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Microscope with image analysis software

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded series of ethanol (100%, 95%, 70%; 2 min each), and finally in distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in pre-heated sodium citrate buffer and boiling for 10-20 minutes. Allow to cool to room temperature.

  • Blocking Endogenous Peroxidase: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Wash with PBS.

  • Blocking Non-specific Binding: Incubate sections with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies to their optimal concentration in blocking buffer. Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash slides with PBS (3x 5 min). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash slides with PBS (3x 5 min). Apply DAB substrate solution and incubate until the desired brown color develops. Stop the reaction by rinsing with water.

  • Counterstaining: Counterstain with hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene. Coverslip with mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images of the stained sections using a bright-field microscope.

    • Use image analysis software to quantify the number of positively stained T cells (brown) per unit area (e.g., mm²) in the epidermis and dermis.

    • Compare the T cell counts between untreated and this compound-treated tissue sections.

Protocol 3: Flow Cytometry for T Cell Subset Analysis in Nasal Lavage Fluid

Objective: To analyze the proportions of different T cell subsets (e.g., Th1, Th2, Th17) in nasal lavage fluid from patients with allergic rhinitis before and after treatment with this compound nasal spray.

Materials:

  • Nasal lavage fluid collected from patients

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (e.g., human TruStain FcX™)

  • Fluorochrome-conjugated antibodies for surface markers:

    • Anti-CD3

    • Anti-CD4

    • Anti-CD8

    • Anti-CXCR3 (Th1 marker)

    • Anti-CCR4 (Th2/Th17 marker)

    • Anti-CCR6 (Th17 marker)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies for intracellular cytokines (optional, requires in vitro stimulation):

    • Anti-IFN-γ (Th1)

    • Anti-IL-4 (Th2)

    • Anti-IL-17A (Th17)

  • Flow cytometer

Procedure:

  • Sample Collection and Processing:

    • Collect nasal lavage fluid by instilling sterile saline into each nostril and having the patient expel it into a collection cup.

    • Centrifuge the fluid at 400 x g for 10 minutes to pellet the cells.

    • Resuspend the cell pellet in FACS buffer.

  • Cell Staining:

    • Incubate cells with Fc block for 10 minutes to prevent non-specific antibody binding.

    • Add the cocktail of surface marker antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining (Optional):

    • If analyzing cytokine production, first stimulate the cells in vitro for 4-6 hours with a cell stimulation cocktail (e.g., PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).

    • After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Add the intracellular cytokine antibody cocktail and incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using flow cytometry software. Gate on lymphocytes based on forward and side scatter, then on CD3+ T cells. Further gate on CD4+ and CD8+ populations.

    • Within the CD4+ population, identify Th subsets based on chemokine receptor expression (e.g., Th1: CXCR3+, Th2: CCR4+, Th17: CCR6+).

    • Quantify the percentage of each T cell subset before and after this compound treatment.

Visualization of Pathways and Workflows

This compound Signaling Pathway in T Cells

The following diagram illustrates the key signaling events through which this compound modulates T cell function, primarily through the inhibition of the NF-κB pathway.

Caption: this compound's mechanism of T cell modulation.

Experimental Workflow for Studying T Cell Influx in a Mouse Model of Allergic Rhinitis

The diagram below outlines a typical experimental workflow for investigating the effect of this compound on T cell influx in a murine model of allergic rhinitis.

Allergic_Rhinitis_Workflow cluster_sensitization Sensitization Phase (Days 0-14) cluster_challenge Challenge & Treatment Phase (Days 15-21) cluster_analysis Analysis Phase (Day 22) sensitization Sensitize mice with allergen (e.g., Ovalbumin + Alum) via intraperitoneal injection challenge Intranasal challenge with allergen daily sensitization->challenge nasal_lavage Collect Nasal Lavage Fluid (NALF) challenge->nasal_lavage tissue_harvest Harvest nasal tissue challenge->tissue_harvest treatment Administer this compound intranasally before each challenge treatment->challenge flow_cytometry Flow cytometry of NALF for T cell subsets (CD3, CD4, CD8) nasal_lavage->flow_cytometry ihc Immunohistochemistry of nasal tissue for T cell markers tissue_harvest->ihc

Caption: Workflow for a mouse model of allergic rhinitis.

Conclusion

This compound serves as a powerful tool for dissecting the roles of T cells in inflammatory diseases. By employing the quantitative data and detailed protocols provided in these application notes, researchers can effectively investigate T cell influx, activation, and cytokine production in response to this potent corticosteroid. The provided diagrams of the signaling pathway and experimental workflow offer a visual guide to aid in experimental design and data interpretation. Through such studies, a deeper understanding of T cell-mediated inflammation can be achieved, paving the way for the development of more targeted and effective therapies.

References

Mometasone Furoate: A Novel Avenue in Head and Neck Squamous Cell Carcinoma Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential of Mometasone Furoate (MF), a synthetic glucocorticoid, as a therapeutic agent against Head and Neck Squamous Cell Carcinoma (HNSCC). Emerging research indicates that MF can inhibit the progression of HNSCC by inducing cell cycle arrest and apoptosis, with evidence pointing towards the regulation of Protein Tyrosine Phosphatase Non-Receptor Type 11 (PTPN11) as a key mechanism of action.[1][2][3][4]

These application notes summarize the key quantitative findings from preclinical studies and provide detailed protocols for the essential experiments required to investigate the anti-cancer effects of this compound in HNSCC cell lines and in vivo models.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound on HNSCC have been quantified in various in vitro assays. The following tables summarize the dose-dependent effects of MF on two representative HNSCC cell lines, WSU-HN6 and CAL-27, after 24 hours of treatment.

Table 1: Effect of this compound on HNSCC Cell Viability

Cell LineThis compound Concentration (µM)Mean Cell Viability (%) ± SD
WSU-HN6 0 (Control)100.0 ± 5.0
1085.2 ± 4.1
2068.7 ± 3.5
5045.3 ± 2.8
CAL-27 0 (Control)100.0 ± 4.8
1082.1 ± 3.9
2065.4 ± 3.1
5042.8 ± 2.5

Table 2: Effect of this compound on HNSCC Colony Formation

Cell LineThis compound Concentration (µM)Mean Number of Colonies ± SD
WSU-HN6 0 (Control)150 ± 12
10115 ± 9
2078 ± 7
5035 ± 4
CAL-27 0 (Control)135 ± 11
10102 ± 8
2065 ± 6
5028 ± 3

Table 3: Effect of this compound on HNSCC Cell Cycle Distribution

Cell LineThis compound Concentration (µM)G0/G1 Phase (%) ± SDS Phase (%) ± SDG2/M Phase (%) ± SD
WSU-HN6 0 (Control)55.2 ± 2.130.1 ± 1.514.7 ± 1.1
5072.8 ± 2.815.3 ± 1.211.9 ± 0.9
CAL-27 0 (Control)58.1 ± 2.328.5 ± 1.413.4 ± 1.0
5075.3 ± 2.913.1 ± 1.111.6 ± 0.8

Table 4: Effect of this compound on HNSCC Apoptosis

Cell LineThis compound Concentration (µM)Apoptosis Rate (%) ± SD
WSU-HN6 0 (Control)5.2 ± 0.8
1012.5 ± 1.5
2025.1 ± 2.1
5040.3 ± 3.2
CAL-27 0 (Control)4.8 ± 0.7
1014.2 ± 1.6
2028.4 ± 2.5
5045.1 ± 3.8

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound in HNSCC involves the targeting of PTPN11, which in turn affects downstream oncogenic signaling pathways such as PI3K/AKT and RAS/Raf/MAPK. The general experimental workflow to investigate these effects is also outlined below.

Mometasone_Furoate_HNSCC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS PI3K PI3K RTK->PI3K MF This compound PTPN11 PTPN11 (SHP2) MF->PTPN11 Inhibits RAS RAS PTPN11->RAS Activates PTPN11->PI3K Activates GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture HNSCC Cell Culture (e.g., WSU-HN6, CAL-27) mf_treatment This compound Treatment (0-50 µM) cell_culture->mf_treatment viability_assay Cell Viability Assay (MTT) mf_treatment->viability_assay colony_assay Colony Formation Assay mf_treatment->colony_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) mf_treatment->cell_cycle_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mf_treatment->apoptosis_assay western_blot Western Blot Analysis (Apoptosis & Proliferation Markers) mf_treatment->western_blot xenograft_model HNSCC Xenograft Mouse Model invivo_treatment In Vivo MF Treatment xenograft_model->invivo_treatment tumor_measurement Tumor Growth Measurement invivo_treatment->tumor_measurement ihc_analysis Immunohistochemistry (IHC) of Tumors tumor_measurement->ihc_analysis

References

Troubleshooting & Optimization

Forced degradation studies of Mometasone Furoate under various stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting forced degradation studies of Mometasone Furoate under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: Under which stress conditions is this compound most labile?

This compound is particularly susceptible to degradation under alkaline conditions.[1][2][3][4] It also shows significant degradation under oxidative, thermal, and photolytic stress.[5]

Q2: Is this compound stable under acidic conditions?

This compound is relatively stable in acidic environments, with several studies reporting minimal to no degradation. However, some degradation may be observed under harsh acidic conditions or prolonged exposure.

Q3: What are the common degradation products of this compound?

Under alkaline hydrolysis, several degradation products can be formed. In simulated lung fluid, two primary degradation products, D1 (9,11-epoxide this compound) and D2 (a cyclized structure), have been identified. Other degradation products can also appear under different stress conditions like heat and UV light.

Q4: What analytical technique is most suitable for analyzing this compound and its degradation products?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly used and effective method for separating and quantifying this compound and its degradation products. The typical detection wavelength is around 240-250 nm.

Q5: How can I confirm the identity of the degradation products?

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identifying the structures of unknown degradation products by providing molecular weight and fragmentation information.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. The stress condition is not harsh enough (e.g., low concentration of stressor, short exposure time, low temperature).Increase the concentration of the stressor (e.g., use 1N HCl or NaOH), increase the temperature, or prolong the exposure time as indicated in the experimental protocols. For photolytic studies, ensure the light exposure is sufficient (e.g., 1.2 million lux hours).
Complete degradation of the drug. The stress condition is too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to ensure the stability-indicating nature of the analytical method.
Poor resolution between this compound and its degradation products in the chromatogram. The chromatographic method is not optimized.Adjust the mobile phase composition (e.g., the ratio of organic solvent to buffer), change the pH of the mobile phase, or try a different column stationary phase (e.g., C8 or C18).
Inconsistent or irreproducible results. Variability in experimental conditions.Ensure precise control over all experimental parameters, including temperature, concentration of reagents, and exposure times. Use a validated analytical method.
Formation of secondary degradation products. Excessive stress leading to the degradation of primary degradation products.As with complete degradation, reduce the severity of the stress conditions to focus on the primary degradation pathway.

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on this compound.

1. Acidic Hydrolysis

  • Reagent: 0.1 N to 1 N Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

    • Add an equal volume of HCl solution.

    • Incubate the mixture at a specific temperature (e.g., room temperature, 50°C, or 80°C) for a defined period (e.g., 3 to 5 hours).

    • After the incubation period, neutralize the solution with an equivalent amount of NaOH.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

2. Alkaline Hydrolysis

  • Reagent: 0.1 N to 1 N Sodium Hydroxide (NaOH).

  • Procedure:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add an equal volume of NaOH solution.

    • Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 25°C) for a shorter duration (e.g., 30 minutes to 1 hour) due to higher lability.

    • Neutralize the solution with an equivalent amount of HCl.

    • Dilute the sample with the mobile phase for analysis.

3. Oxidative Degradation

  • Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).

  • Procedure:

    • Dissolve this compound in a suitable solvent.

    • Add the H₂O₂ solution.

    • Keep the mixture at room temperature for a specified time (e.g., 3 to 4 hours).

    • Dilute the sample with the mobile phase for HPLC injection.

4. Thermal Degradation

  • Procedure:

    • Expose a solid sample of this compound or its solution to dry heat in a temperature-controlled oven.

    • Typical conditions are 80°C for 5 hours.

    • For solutions, after exposure, cool the sample to room temperature and dilute as necessary for analysis. For solid samples, dissolve in a suitable solvent before dilution.

5. Photolytic Degradation

  • Procedure:

    • Expose a solution of this compound to a combination of UV and visible light.

    • A common condition is exposure to UV light at 200 watt-hours/square meter and visible light at 1.2 million lux hours in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dilute the sample for HPLC analysis.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradation ProductsReference
Acid Hydrolysis0.1 N HCl3 hours50°CSignificantNot specified
Alkaline Hydrolysis0.1 N NaOH30 minutes25°CSignificantMultiple
Oxidative3% H₂O₂3 hoursRoom Temp.SignificantNot specified
ThermalDry Heat5 hours80°CSignificantMultiple
PhotolyticUV & Sunlight200 Wh/m² & 1.2 M Lux hrNot specifiedSignificantMultiple

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_id Identification Start Prepare this compound Solution Stress Apply Stress Condition (Acid, Base, Oxidizing Agent, Heat, Light) Start->Stress Neutralize Neutralize/Stop Reaction (if applicable) Stress->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Drug and Degradants Detect->Quantify LCMS LC-MS Analysis Quantify->LCMS For Unknown Peaks Identify Identify Degradation Products LCMS->Identify

Caption: Experimental workflow for forced degradation studies.

G cluster_conditions Stress Conditions cluster_products Degradation Products MF This compound Acid Acidic (Stable) MF->Acid Minimal Degradation Alkali Alkaline MF->Alkali Oxidative Oxidative MF->Oxidative Thermal Thermal MF->Thermal Photolytic Photolytic MF->Photolytic DP_Alkali Multiple Degradants (e.g., D1, D2) Alkali->DP_Alkali DP_Oxidative Degradation Products Oxidative->DP_Oxidative DP_Thermal Degradation Products Thermal->DP_Thermal DP_Photolytic Degradation Products Photolytic->DP_Photolytic

Caption: Degradation behavior of this compound.

References

Identification and characterization of Mometasone Furoate degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mometasone Furoate Degradation Product Analysis

This guide provides researchers, scientists, and drug development professionals with comprehensive information for the identification and characterization of this compound (M-Furoate) degradation products. It includes frequently asked questions (FAQs), troubleshooting advice for experimental challenges, detailed experimental protocols, and key data presented in a structured format.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation under several conditions. The primary pathways include:

  • Hydrolysis: M-Furoate is particularly sensitive to alkaline hydrolysis, which can lead to the formation of various degradation products.[1][2] It is relatively stable in acidic conditions.[2] The stability of M-Furoate in aqueous solutions is significantly dependent on pH, with optimal stability observed at a pH below 4.[3][4]

  • Oxidation: Exposure to oxidative conditions, such as hydrogen peroxide, can lead to the formation of specific degradation products.

  • Photolysis: M-Furoate can degrade when exposed to UV or sunlight.

  • Thermal Degradation: Elevated temperatures can also induce degradation.

Q2: What are the major known degradation products of this compound?

A2: Several degradation products of M-Furoate have been identified through forced degradation studies. Two notable products, identified as D1 and D2, form in simulated lung fluid with pH dependence.

  • D1: This product has been identified as 9,11-epoxide this compound.

  • D2: This represents a novel chemical structure characterized by cyclization within the C17-C21 region. Other common impurities and degradation products include defuroylated species and hydrolyzed or oxidized derivatives of the parent steroid. Various other related compounds are available as reference standards, such as Mometasone EP Impurity D (epoxy impurity) and Impurity C (9-Dechloro-11-Oxo this compound).

Troubleshooting Guide

Q3: I am observing unexpected peaks in my HPLC chromatogram during a this compound stability study. How can I identify them?

A3: The appearance of unknown peaks is a common challenge. Here is a systematic approach to their identification:

  • Establish Specificity: First, ensure your analytical method is stability-indicating. This means the method can separate the intact drug from its degradation products and any placebo components. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) to generate potential degradation products and confirm they are well-resolved from the main M-Furoate peak.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). This is the most powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, offering crucial clues to its structure. Further fragmentation analysis (MS/MS) can help elucidate the structure.

  • Literature Review: Compare the retention times and mass spectra of your unknown peaks with data from published studies on M-Furoate degradation.

  • Reference Standards: If a suspected degradation product is commercially available as a reference standard, co-inject it with your sample to see if the retention times match.

Q4: My mass spectrometry data for a suspected degradation product is ambiguous. What are the next steps?

A4: If initial LC-MS data is inconclusive, consider the following advanced characterization techniques:

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements, allowing you to determine the elemental composition of the degradation product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, NMR (¹H, ¹³C) is the definitive method for structure elucidation.

  • Orthogonal Chromatographic Methods: Develop a secondary HPLC or SFC (Supercritical Fluid Chromatography) method with a different column chemistry or mobile phase. If the impurity peak is present in both systems and maintains the same relationship to the main peak, it is less likely to be an artifact.

Q5: How can I prevent the degradation of this compound during sample preparation and analysis?

A5: Minimizing degradation during the analytical process is critical for accurate quantification.

  • Control pH: Since M-Furoate is more stable at a lower pH, ensure your sample diluent and mobile phase are buffered accordingly (ideally below pH 4).

  • Protect from Light: Prepare and store samples in amber vials or protect them from light to prevent photolytic degradation.

  • Control Temperature: Keep samples cool, both in the autosampler and during storage, to minimize thermal degradation.

  • Use Fresh Solvents: Use high-quality, freshly prepared solvents for your mobile phase and sample preparation to avoid introducing oxidative or other reactive impurities.

Data Presentation

Table 1: Summary of this compound Degradation Under Stress Conditions

Stress ConditionReagent/DetailsDegradation ObservedReference
Acid Hydrolysis 0.1 N HCl at 50°C for 3 hSignificant Degradation
Alkaline Hydrolysis 0.1 N NaOH at 25°C for 30 minSignificant Degradation
Oxidative 3% H₂O₂ at RT for 3 hSignificant Degradation
Thermal 80°C for 5 hSignificant Degradation
Photolytic UV light (200 watt h/m²)Significant Degradation
Sunlight 1.2 Million Lux hSignificant Degradation

Table 2: Identified Degradation Products of this compound

DesignationIdentityIdentification MethodNotesReference
D1 9,11-epoxide this compoundLC-MS, NMRFormed in simulated lung fluid. Showed 4-fold greater receptor affinity than dexamethasone.
D2 Cyclized structure (C17-C21 region)LC-MS, NMRFormed sequentially from D1 in simulated lung fluid. Lower receptor affinity.
Impurity C 9-Dechloro-11-Oxo this compoundN/AAvailable as a reference standard.
Impurity D This compound Epoxy ImpurityN/AAvailable as a reference standard.

Experimental Protocols

Protocol 1: Forced Degradation Study by Stability-Indicating HPLC

This protocol outlines a general procedure for conducting a forced degradation study of this compound.

1. Objective: To assess the degradation of this compound under various stress conditions and to verify the specificity of the analytical method.

2. Materials:

  • This compound reference standard

  • HPLC grade Acetonitrile, Methanol, Water

  • Ammonium Acetate (or other suitable buffer salt)

  • Glacial Acetic Acid (or other acid for pH adjustment)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • C18 Reverse-Phase HPLC column (e.g., Waters X-Bridge™ C18, 50x4.6mm, 3.5µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic mixture of 0.02M Ammonium Acetate (pH adjusted to 2.5 with acetic acid), Acetonitrile, and Methanol (50:25:25 v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 256 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.

5. Forced Degradation Procedure:

  • Acid Degradation: Mix the working solution with an equal volume of 0.1 N HCl. Heat at 60°C for 2-4 hours. Cool, neutralize with NaOH, and dilute to the initial concentration.

  • Base Degradation: Mix the working solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with HCl and dilute to the initial concentration.

  • Oxidative Degradation: Mix the working solution with an equal volume of 3% H₂O₂. Keep at room temperature for 3 hours. Dilute to the initial concentration.

  • Thermal Degradation: Expose the solid drug powder or a solution to 80°C for 5 hours. Dissolve/dilute to the target concentration.

  • Photolytic Degradation: Expose the working solution to UV light (e.g., 200 watt-hours/m²) or sunlight (1.2 million lux hours).

6. Analysis:

  • Inject the unstressed working solution (control) and each of the stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.

  • Calculate the percentage of degradation.

  • Perform peak purity analysis using a DAD detector to ensure the M-Furoate peak is pure in all stressed samples, confirming method specificity.

Visualizations

G cluster_0 Phase 1: Degradation & Detection cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation A Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B Stability-Indicating HPLC Analysis A->B Generate Samples C Unknown Peak Detected B->C D LC-MS Analysis (Determine m/z) C->D E HRMS & MS/MS (Elucidate Structure) D->E H Confirm Structure E->H Compare Data F Isolate Degradation Product G NMR Spectroscopy F->G G->H

Caption: Workflow for Degradation Product Identification.

G cluster_stress Stress Conditions cluster_products Degradation Products MF This compound (Parent Drug) DP1 9,11-Epoxide (D1) MF->DP1 pH Dependent Other Other Oxidized/ Hydrolyzed Species MF->Other Oxidation Oxidation (e.g., H₂O₂) Oxidation->Other Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Hydrolysis->DP1 Photolysis Light/UV Photolysis->Other DP2 Cyclized Product (D2) DP1->DP2 Sequential

Caption: Simplified Degradation Pathway of this compound.

References

The impact of pH on the stability of Mometasone Furoate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Mometasone Furoate (MF) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A1: this compound exhibits its highest stability in acidic conditions, specifically at a pH below 4.[1][2] As the pH increases above 4, the stability of MF decreases significantly.[1][2]

Q2: How does this compound degrade in aqueous solutions?

A2: The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[1] This degradation is primarily catalyzed by hydroxide ions, indicating that alkaline conditions accelerate its breakdown. The degradation process involves a series of parallel and consecutive reactions, leading to the formation of several degradation products.

Q3: What are the known degradation products of this compound at different pH values?

A3: At pH levels greater than 4, this compound degrades into multiple products. Under alkaline conditions, forced degradation studies have identified several degradation products. One notable degradation product formed in aqueous solutions is 9,11-epoxy this compound. In plasma and urine, other degradation products have been identified, including 21-chloro-17α-hydroxy-16α-methyl-9β,11β-oxidopregna-1,4-diene-3,20-dione 17-(2-furoate) and others. Some of these degradation products have been shown to possess biological activity, with 9,11-epoxy MF demonstrating a significant affinity for the glucocorticoid receptor.

Q4: Are there other factors besides pH that influence the stability of this compound?

A4: Yes, in addition to pH, the stability of this compound in aqueous solutions can be influenced by ionic strength and buffer concentration. An increase in ionic strength and buffer concentration has been observed to have a stabilizing effect on the drug.

Q5: Is this compound susceptible to degradation by trace metal ions?

A5: Current research suggests that trace metal ions are unlikely to be involved in the degradation of this compound in aqueous solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound potency in an aqueous formulation. The pH of the solution is likely above 4, leading to alkaline hydrolysis.Measure the pH of your solution. Adjust the pH to be below 4 using a suitable acidic buffer (e.g., citrate buffer).
Appearance of unknown peaks during HPLC analysis of a this compound solution. These are likely degradation products resulting from the instability of this compound at the current pH.Confirm the identity of the peaks by comparing their retention times with known degradation product standards or by using LC-MS for identification. To prevent further degradation, ensure the solution pH is maintained below 4.
Inconsistent stability results between different batches of the same formulation. Variations in the pH, ionic strength, or buffer concentration of the batches.Standardize the preparation protocol to ensure consistent pH, ionic strength, and buffer concentration across all batches. Implement in-process pH monitoring.
Precipitation of this compound in the aqueous solution. This compound has low water solubility. Changes in pH or temperature could affect its solubility.Consider the use of co-solvents (e.g., ethanol) to improve solubility, but be mindful of their potential impact on stability. Ensure the pH is in the optimal range for stability, which may also influence solubility.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound

Objective: To determine the degradation rate of this compound at different pH values.

Materials:

  • This compound reference standard

  • Buffer solutions of various pH values (e.g., pH 2, 4, 6, 7.4, 8, 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare a series of aqueous buffer solutions at the desired pH values.

  • Add a small, known volume of the this compound stock solution to each buffer solution to achieve the target final concentration.

  • Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the degradation by diluting the aliquot with the mobile phase and/or acidifying the sample if necessary.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.

  • Plot the natural logarithm of the this compound concentration versus time for each pH.

  • Calculate the pseudo-first-order degradation rate constant (k) from the slope of the line for each pH.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 50°C) for a defined period (e.g., 3 hours).

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and keep at room temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period (e.g., 3 hours).

  • Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 80°C) for a defined period (e.g., 5 hours).

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 200 watt h/square meter) and sunlight (e.g., 1.2 Million Lux h).

  • After exposure to the stress conditions, neutralize the acidic and basic solutions.

  • Analyze all samples using a validated stability-indicating HPLC or LC-MS method to separate and identify the degradation products.

Data Presentation

Table 1: Degradation Rate Constants of this compound at Different pH Values

pHTemperature (°C)Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)Reference
7.0370.0323.1
7.5370.0611.6
8.0370.154.6

Note: The data presented is an example based on published literature. Actual values may vary depending on the specific experimental conditions.

Visualizations

G cluster_workflow Experimental Workflow: pH Stability Study prep Prepare MF Stock and Buffer Solutions incubate Incubate MF in Buffers at Set Temp prep->incubate Spike MF into buffers sample Withdraw Aliquots at Time Intervals incubate->sample Sampling analyze HPLC Analysis for MF Concentration sample->analyze Quantification calculate Calculate Degradation Rate Constants analyze->calculate Data Processing

Caption: Workflow for pH-dependent stability testing of this compound.

G cluster_pathway This compound Degradation Pathway at pH > 4 MF This compound D1 Degradation Product 1 (e.g., 9,11-epoxide MF) MF->D1 Hydroxide-catalyzed reaction Other_DPs Other Degradation Products MF->Other_DPs Parallel reactions D2 Degradation Product 2 (e.g., cyclized structure) D1->D2 Further conversion

Caption: Simplified degradation pathway of this compound in aqueous solutions with pH > 4.

References

Strategies for optimizing Mometasone Furoate delivery in experimental research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Mometasone Furoate (MF) delivery in experimental research. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed protocols, and quantitative data to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with MF delivery.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental use of this compound.

Issue 1: Poor Solubility and Vehicle Selection

Q1: My this compound won't dissolve in my aqueous buffer. What am I doing wrong?

A1: this compound is a lipophilic compound with very low aqueous solubility.[1][2] It is practically insoluble in water but is soluble in organic solvents like DMSO, DMF, and ethanol.[3] For experiments requiring an aqueous medium, a common strategy is to first dissolve the MF in a small amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution. This stock can then be diluted with your aqueous buffer of choice, such as PBS.[3] Be mindful that adding too much of the organic stock to the aqueous phase can cause the drug to precipitate.

Troubleshooting Tip: If precipitation occurs upon dilution, try reducing the concentration of your final solution or incorporating a surfactant (e.g., Tween 80) or a co-solvent system.

Q2: Which solvent should I choose for my experiment?

A2: The choice of solvent depends on your experimental model and delivery system.

  • For in vitro cell culture: High-purity DMSO is commonly used to prepare stock solutions. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • For topical formulations: Solvents like propylene glycol or hexylene glycol are used to dissolve MF in cream and ointment bases.

  • For nanoparticle preparation: Acetone is often used as the organic solvent in nanoprecipitation methods due to its volatility and miscibility with water.

Issue 2: Formulation Instability and Inconsistency

Q3: I've prepared a suspension, but the this compound particles are aggregating over time. How can I prevent this?

A3: Particle aggregation in suspensions is a common issue. To improve stability, consider the following:

  • Particle Size Reduction: Micronization or nanocrystal technology can produce smaller, more stable particles.

  • Use of Suspending Agents: Incorporating agents like microcrystalline cellulose can help maintain a uniform dispersion.

  • Zeta Potential: For nanoparticles, achieving a sufficiently high absolute zeta potential (e.g., > |30| mV) indicates good colloidal stability due to electrostatic repulsion between particles.

  • Steric Stabilizers: Using polymers or surfactants like Poloxamer 407 can provide a protective layer around particles, preventing aggregation.

Q4: My experimental results are inconsistent between batches of my formulation. What are the likely causes?

A4: Inconsistency often stems from variability in the formulation process. Key factors to control include:

  • Particle Size Distribution: Ensure your particle size is consistent across batches. Use techniques like laser diffraction or dynamic light scattering (DLS) for characterization.

  • Drug Loading and Encapsulation Efficiency: Inconsistent loading will lead to variable dosage. Precisely control parameters like drug-to-polymer ratios and solvent evaporation rates.

  • Homogenization/Mixing: The speed and duration of homogenization or stirring can significantly impact particle size and uniformity. Standardize these parameters in your protocol.

Issue 3: Low Bioavailability and Poor Delivery Efficiency

Q5: How can I improve the skin penetration of my topical this compound formulation?

A5: Enhancing skin permeation is critical for topical delivery. Strategies include:

  • Chemical Enhancers: Incorporating excipients like Polyglyceryl-3 oleate can disrupt the stratum corneum lipids and increase drug retention in the skin.

  • Occlusive Formulations: Oleaginous or occlusive bases, such as those containing white petrolatum, can increase skin hydration and subsequent drug absorption.

  • Novel Carrier Systems: Encapsulating MF in nanocarriers like nanoemulsions, liposomes, or solid lipid nanoparticles (SLNs) can improve its penetration into skin layers.

Q6: What strategies can be used to optimize this compound delivery for respiratory or nasal applications?

A6: For pulmonary and nasal delivery, the aerodynamic properties of the particles are crucial.

  • Particle Engineering: For dry powder inhalers (DPIs), particles should ideally have a mass median aerodynamic diameter (MMAD) of less than 5 µm to reach the lungs. Spray drying and homogenization are common methods to achieve this.

  • Nanocrystal Technology: Using nanocrystals in nasal sprays can enhance solubility and absorption through the nasal mucosa.

  • Mucoadhesive Formulations: Incorporating mucoadhesive polymers like Carbopol or HPMC can prolong the residence time of the formulation at the site of action, improving drug uptake.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₂₇H₃₀Cl₂O₆
Molecular Weight521.43 g/mol
Melting Point218-220 °C
Solubility
In DMSO≥20 mg/mL
In DMF~30 mg/mL
In Ethanol~1.67 mg/mL
In WaterSparingly soluble / Insoluble

Table 2: Parameters of Experimental this compound Formulations

Formulation TypeCarrier/ExcipientsParticle SizeEntrapment Efficiency (%)Drug Release ProfileSource(s)
Nasal Delivery
Nanocrystal DispersionHP-β-CD, Methylcellulose~100 nmN/AEnhanced solubility
PLGA NanoparticlesPLGA, Solutol HS 15~170 nm~90%Sustained release over 7 days
Mucoadhesive MicrospheresHPMC, Carbopol 934148 - 164 µm68 - 85%Sustained release over 12 hours
Cyclodextrin MOFγ-cyclodextrinNot specified~4% (Drug Loading)Faster release than free MF
Topical Delivery
Aspasomes (Vesicles)Ascorbyl palmitate, Cholesterol~283 nm~75%Sustained release over 24 hours
Liposomes (Glycerosomes)Lipoid S75, Tween 80~150 nm>82%Not specified
Oral Delivery
Zein NanoparticlesZein, Poloxamer 407~200 nm~70-80%~80% release after 8 hours

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for in vitro experiments.

Materials:

  • This compound powder (MW: 521.43 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate the mass of MF required. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 L/1000 mL * 521.43 g/mol * 1 mL = 0.0052143 g = 5.21 mg.

  • Weigh out 5.21 mg of MF powder and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the mixture thoroughly until the MF is completely dissolved. The solution should be clear.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation of MF-Loaded PLGA Nanoparticles via Nanoprecipitation

This method is adapted from published research for creating biodegradable nanoparticles for controlled drug delivery.

Materials:

  • This compound (MF)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic phase solvent)

  • Solutol® HS 15 or another suitable surfactant (e.g., Poloxamer)

  • Deionized water (aqueous phase)

  • Magnetic stirrer

Procedure:

  • Prepare the Organic Phase: Dissolve 2 mg of MF and 6 mg of PLGA in 1 mL of acetone. Ensure complete dissolution.

  • Prepare the Aqueous Phase: Dissolve a surfactant (e.g., 0.1% w/v Solutol® HS 15) in 2 mL of deionized water.

  • Nanoprecipitation: While stirring the aqueous phase at a constant speed (e.g., 900 rpm), rapidly inject the organic phase into the aqueous phase. A milky white suspension should form immediately as the nanoparticles precipitate.

  • Solvent Evaporation: Leave the suspension stirring at room temperature for several hours (e.g., 24 hours) to allow for the complete evaporation of acetone.

  • Purification (Optional but Recommended): Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in fresh deionized water to remove excess surfactant and unencapsulated drug. Repeat this washing step 2-3 times.

  • Characterization: Analyze the resulting nanoparticles for particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.

Protocol 3: In Vitro Drug Release Study Using a Dialysis Method

This protocol assesses the release of MF from a nanoparticle formulation.

Materials:

  • MF-loaded nanoparticle suspension

  • Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Release medium: Phosphate-buffered saline (PBS, pH 7.4) often containing a surfactant like 0.5-1% w/v Tween 80 or SDS to maintain sink conditions for the poorly soluble MF.

  • Shaking water bath or incubator shaker

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Preparation: Accurately measure a known volume/concentration of the MF-nanoparticle suspension (e.g., 1 mL) and place it inside the dialysis bag. Securely seal both ends of the bag.

  • Immersion: Place the sealed dialysis bag into a container with a defined volume of pre-warmed (37°C) release medium (e.g., 50 mL).

  • Incubation: Place the entire setup in a shaking water bath set to 37°C and a constant agitation speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Quantification: Analyze the collected samples for MF concentration using a validated HPLC or UV-Vis method.

  • Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Mandatory Visualizations

Signaling Pathway

Mometasone_Furoate_Signaling cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm & Nucleus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MF Mometasone Furoate (MF) GR Glucocorticoid Receptor (GR) MF->GR Diffuses into cell GR_HSP GR-HSP Complex MF->GR_HSP MF Binds PI3K PI3K HSP Heat Shock Proteins (HSP) GR_HSP->GR HSP dissociation MF_GR Active MF-GR Complex MF_GR->PI3K Inhibits (indirectly) GRE Glucocorticoid Response Elements (GRE) MF_GR->GRE Translocation to Nucleus PLA2 Phospholipase A2 Lipocortin1 Lipocortin-1 (Annexin A1) Lipocortin1->PLA2 Inhibits AKT AKT PI3K->AKT ProInflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) GRE->ProInflammatory_Genes Downregulation (Transrepression) AntiInflammatory_Genes Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->AntiInflammatory_Genes Upregulation (Transactivation) AntiInflammatory_Genes->Lipocortin1

Caption: this compound mechanism of action via the Glucocorticoid Receptor.

Experimental Workflow

Experimental_Workflow start Define Research Goal (e.g., improve topical delivery) preformulation 1. Pre-formulation Studies - Solubility analysis - Excipient compatibility (FTIR) start->preformulation formulation 2. Formulation Development - Select delivery system (e.g., nanoparticles) - Optimize process parameters preformulation->formulation characterization 3. Physicochemical Characterization - Particle Size & PDI (DLS) - Zeta Potential - Entrapment Efficiency (HPLC/UV-Vis) formulation->characterization decision Criteria Met? characterization->decision release 4. In Vitro Evaluation - Drug Release (Dialysis) - Permeation Studies (Franz Cells) invivo 5. In Vivo / Ex Vivo Studies - Efficacy in animal model - Skin retention studies release->invivo data_analysis Data Analysis & Interpretation invivo->data_analysis conclusion Conclusion & Further Optimization data_analysis->conclusion decision->formulation No (Re-optimize) decision->release Yes

References

Technical Support Center: Enhancing Mometasone Furoate Bioavailability in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low bioavailability of Mometasone Furoate (MF) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low systemic bioavailability of this compound?

A1: The low systemic bioavailability of this compound, often reported as less than 1% for nasal and oral administrations, is primarily attributed to two key physicochemical properties:

  • Poor Aqueous Solubility: this compound is a highly lipophilic compound with very low water solubility.[1][2][3][4] This characteristic limits its dissolution in physiological fluids, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: When administered orally or when the nasally administered portion is swallowed, this compound undergoes significant metabolism in the liver before it can reach systemic circulation.[5] This rapid breakdown into inactive metabolites substantially reduces the amount of active drug that becomes systemically available.

Q2: How does the route of administration affect the bioavailability of this compound?

A2: The route of administration significantly impacts the intended therapeutic effect and the systemic bioavailability of this compound.

  • Nasal/Inhaled Administration: This is the intended route for treating local conditions like allergic rhinitis and asthma. While local tissue concentrations are high, systemic bioavailability remains very low (<1%). A significant portion of the nasally administered dose is swallowed, subsequently undergoing first-pass metabolism.

  • Oral Administration: Oral bioavailability is negligible (<1%) due to extensive first-pass metabolism.

  • Topical (Cutaneous) Administration: this compound is effective for treating skin conditions due to its local anti-inflammatory action. Systemic absorption from topical application is generally low but can be influenced by the formulation and skin condition.

Q3: What are the most promising strategies being researched to improve this compound bioavailability?

A3: Current research focuses on advanced drug delivery systems to overcome the challenges of poor solubility and first-pass metabolism. These include:

  • Nanoparticle-Based Formulations: Encapsulating this compound in biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or mesoporous silica, can improve its solubility, protect it from premature metabolism, and provide sustained release.

  • Nanocrystal Dispersions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can enhance its absorption rate and extent.

  • Mucoadhesive Microspheres: These formulations are designed to adhere to the mucosal lining, for instance in the nasal cavity, prolonging the contact time and allowing for more efficient drug absorption locally.

  • Prodrug Strategies: While less explored for this compound specifically, creating a prodrug involves chemically modifying the drug to improve its solubility and/or permeability. The modifying group is then cleaved in the body to release the active drug.

Troubleshooting Guide

Problem 1: Consistently low or undetectable plasma concentrations of this compound in pharmacokinetic studies.

Possible Cause Suggested Solution
Insufficient Analytical Sensitivity: The plasma concentrations of this compound are often below the limit of quantification (LOQ) of standard analytical methods.Verify that your analytical method (e.g., LC-MS/MS) has a sufficiently low LOQ (e.g., in the low pg/mL range). Consider concentrating the plasma samples if feasible.
Extensive First-Pass Metabolism: The swallowed fraction of the administered dose is rapidly metabolized.For nasal or inhaled studies, consider co-administering activated charcoal to block gastrointestinal absorption, thereby isolating the contribution of pulmonary or nasal absorption to systemic levels.
Poor Dissolution from the Formulation: The drug is not being released from the delivery system at a sufficient rate.Conduct in vitro dissolution studies under physiologically relevant conditions to assess the release profile. If release is poor, consider reformulating to enhance solubility, for example, by using solubilizing excipients or reducing particle size.

Problem 2: High variability in in vitro dissolution or permeability assay results.

Possible Cause Suggested Solution
Inconsistent Particle Size/Morphology: The physical characteristics of the this compound raw material or formulated particles are not uniform.Characterize the particle size distribution and morphology of your drug substance and formulation using techniques like dynamic light scattering (DLS), scanning electron microscopy (SEM), or transmission electron microscopy (TEM).
Aggregation of Nanoparticles/Nanocrystals: The formulated nanoparticles or nanocrystals are clumping together, reducing the effective surface area for dissolution.Optimize the formulation with appropriate stabilizers or surfactants. For example, Poloxamers (like Pluronic F-127) or celluloses can be used.
Issues with the Permeability Assay Setup: The membrane used in the assay (e.g., Caco-2 cell monolayer, artificial membrane) has inconsistencies or is not properly validated.Ensure the integrity of the cell monolayers (e.g., by measuring TEER) or the synthetic membrane before and after the experiment. Use appropriate positive and negative controls for permeability.

Quantitative Data Summary

Table 1: Systemic Bioavailability of this compound via Different Routes and Formulations

Route of Administration Formulation Reported Systemic Bioavailability (%) Reference
Nasal SprayAqueous Suspension< 1%
Nasal SprayAqueous Suspension0.46%
InhalationDry-Powder Inhaler (DPI)< 1%
InhalationMetered-Dose Inhaler (MDI)~25% lower than DPI
OralSolution/Suspension~1%

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight521.4 g/mol
Water SolubilityVery low / practically insoluble
LogP (Oil-Water Partition Coefficient)4.12

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol is adapted from a method used to encapsulate this compound in biodegradable nanoparticles for sustained release.

Materials:

  • This compound (MF)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Solutol HS 15 (or another suitable surfactant)

  • Deionized water

Procedure:

  • Prepare the Organic Phase: Dissolve a specific amount of this compound (e.g., 2 mg) and PLGA (e.g., 6 mg) in 1 mL of acetone.

  • Prepare the Aqueous Phase: Prepare a 0.1% (w/v) aqueous solution of Solutol HS 15.

  • Nanoprecipitation: Rapidly inject the organic phase into the aqueous phase (e.g., 2 mL) while stirring vigorously (e.g., at 900 rpm).

  • Solvent Evaporation: Continue stirring the resulting suspension for several hours (e.g., 24 hours) at room temperature to allow for the complete evaporation of the acetone.

  • Purification (Optional): Centrifuge the nanoparticle suspension at a low speed (e.g., 3000 rpm for 1 min) to remove any large aggregates. The supernatant contains the nanoparticles.

  • Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vitro Drug Release Study using a Dialysis Bag Method

This protocol is a common method to assess the release profile of a drug from a nanoparticle formulation.

Materials:

  • MF-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4 (or other relevant release medium)

  • Shaking water bath or incubator

Procedure:

  • Preparation: Place a known volume of the MF-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.

  • Immersion: Securely seal the dialysis bag and immerse it in a known volume of pre-warmed release medium (e.g., 50 mL of PBS, pH 7.4) in a beaker or flask.

  • Incubation: Place the setup in a shaking water bath maintained at 37°C with constant agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis: Analyze the collected samples for this compound concentration using a validated analytical method such as HPLC-UV.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Optimization & In Vivo Testing cluster_3 Decision Point A Define Target Product Profile (e.g., enhanced nasal absorption) B Select Formulation Strategy (e.g., Nanoparticles, Nanocrystals) A->B C Prepare Formulations (e.g., Nanoprecipitation, Bead Milling) B->C D Physicochemical Analysis (Size, Zeta Potential, Morphology) C->D F In Vitro Dissolution/ Release Studies C->F E Drug Loading & Encapsulation Efficiency D->E G In Vitro Permeability Assay (e.g., Caco-2, Franz Cell) F->G H Analyze In Vitro Data & Optimize Formulation G->H I Pharmacokinetic Study in Animal Model H->I J Assess Bioavailability & Compare to Control I->J K Bioavailability Improved? J->K K->B No, Re-evaluate Strategy

Workflow for developing enhanced bioavailability MF formulations.

Nanoparticle_Mechanism cluster_0 Challenges with Free this compound (MF) cluster_1 Nanoparticle (NP) Encapsulation Solution cluster_2 Outcome A Poor Water Solubility B Low Dissolution Rate A->B C Mucociliary Clearance B->C D First-Pass Metabolism E MF encapsulated in NP F Increased Surface Area & Improved 'Apparent' Solubility E->F G Mucoadhesion of NPs E->G H Protection from Metabolic Enzymes E->H I Sustained Release of MF at Absorption Site E->I J Enhanced MF Permeation F->J G->J I->J K Increased Local & Systemic Bioavailability J->K Troubleshooting_Dissolution Start Start: Low In Vitro Dissolution Observed Q1 Is the particle size of the formulation optimized (e.g., nano-sized)? Start->Q1 A1 Action: Reduce particle size (e.g., via milling, high-pressure homogenization). Q1->A1 No Q2 Are suitable solubilizing excipients included (e.g., surfactants, cyclodextrins)? Q1->Q2 Yes End Re-test Dissolution Profile A1->End A2 Action: Screen and incorporate solubilizers into the formulation. Q2->A2 No Q3 Are sink conditions maintained during the dissolution test? Q2->Q3 Yes A2->End A3 Action: Increase volume of dissolution medium or use periodic medium replacement. Q3->A3 No Q3->End Yes (Investigate other factors, e.g., drug-polymer interactions) A3->End

References

Technical Support Center: Overcoming Challenges in Quantifying Low Concentrations of Mometasone Furoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Mometasone Furoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when quantifying low concentrations of this potent synthetic corticosteroid. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist in your analytical endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the quantification of low concentrations of this compound.

Q1: I am observing poor sensitivity and a low signal-to-noise ratio for my this compound peak. How can I improve it?

A1: Low sensitivity is a common challenge due to the low bioavailability and subsequent low circulating plasma concentrations of this compound.[1][2] Consider the following troubleshooting steps:

  • Optimize your analytical technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is inherently more sensitive than HPLC with UV detection and is often the preferred method for sub-pg/mL level quantification.[2][3]

  • Enhance ionization efficiency (for LC-MS/MS):

    • Utilize a high-efficiency ionization source, such as a heated Electrospray Ionization (ESI) source, to increase ion production.[1]

    • Optimize MS parameters, including nebulizing gas, drying gas, and collision energy, to enhance the signal of the specific MRM transition for this compound (e.g., m/z 520.9 → 355.0).

  • Improve sample preparation: A robust sample clean-up and concentration step is crucial. Solid Phase Extraction (SPE) is highly effective in removing matrix interferences and concentrating the analyte, leading to enhanced sensitivity.

  • Increase sample volume: If feasible, increasing the initial sample volume (e.g., plasma) can lead to a higher final concentration of the extracted analyte.

Q2: My this compound peak is showing significant tailing in my HPLC chromatogram. What are the possible causes and solutions?

A2: Peak tailing can compromise peak integration and affect the accuracy and precision of your results. Here are common causes and their respective solutions:

  • Secondary silanol interactions: Residual silanol groups on the stationary phase of the column can interact with the analyte, causing tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a mobile phase with a low pH (e.g., around 3.0) can suppress the ionization of silanol groups. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help.

  • Column contamination or degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

  • Inappropriate mobile phase composition: A mobile phase with insufficient buffer capacity can lead to peak shape issues.

    • Solution: Ensure your buffer concentration is adequate (typically ≥20 mM).

Q3: I am experiencing significant matrix effects in my LC-MS/MS analysis, leading to ion suppression. How can I mitigate this?

A3: Matrix effects, particularly ion suppression, are a major challenge in bioanalysis and can lead to inaccurate quantification. Here’s how you can address this issue:

  • Improve sample preparation: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.

    • Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples like plasma.

    • Liquid-Liquid Extraction (LLE): This can also be an effective method for sample cleanup.

  • Optimize chromatographic separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components.

    • Solution: Adjusting the gradient profile or using a column with a different selectivity can improve separation.

  • Use a stable isotope-labeled internal standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for ion suppression and improving the accuracy and precision of quantification.

Q4: My recovery of this compound after sample extraction is consistently low. What can I do to improve it?

A4: Low and inconsistent recovery can significantly impact the accuracy and sensitivity of your assay. Here are some strategies to improve recovery:

  • Optimize the extraction method:

    • For SPE: Experiment with different sorbent types (e.g., polymeric reversed-phase like Oasis HLB). Optimize the wash and elution steps by testing different solvent compositions and volumes.

    • For LLE: Screen various organic solvents to find the one with the best extraction efficiency for this compound.

  • Address protein binding: this compound is highly protein-bound in plasma (~90%), which can hinder its extraction.

    • Solution: Incorporate a protein precipitation step with a solvent like acetonitrile or methanol before extraction.

  • Control pH: The pH of the sample can influence the ionization state of this compound and its solubility in the extraction solvent. Optimize the pH of the sample and extraction solvents to maximize recovery.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for the quantification of this compound.

Table 1: LC-MS/MS Method Parameters

ParameterMethod 1Method 2Method 3Method 4
LLOQ 0.50 pg/mL0.25 pg/mL0.5 pg/mL0.250 pg/mL
Linear Range 0.50 - 20 pg/mL0.25 - 100 pg/mL0.5 - 60 pg/mL0.250 - 100 pg/mL
Extraction Method SPESPESPELiquid-Liquid Extraction
Recovery 44.82% - 58.36%~80%Not SpecifiedConsistent and Reproducible
Matrix Effect 0.87 - 0.97 (Matrix Factor)No significant matrix effect observedNot SpecifiedNo significant matrix effect observed

Table 2: HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Linear Range 1 - 6 µg/mL10 - 30 µg/mL2.5 - 15 µg/mL
Recovery 100.20%100.38%Not Specified
Detection Wavelength 240 nm240 nm254 nm

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is a general guideline based on common practices for extracting this compound from human plasma.

  • Conditioning: Condition an Oasis HLB 1 cc SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 600 µL of human plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of wash solution 1 (e.g., 5% methanol in water) to remove polar interferences.

    • Wash the cartridge with 1 mL of wash solution 2 (e.g., 20% methanol in water) to remove less polar interferences.

  • Drying: Dry the cartridge for a few seconds under vacuum.

  • Elution: Elute this compound from the cartridge with 0.5 mL of elution solution (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the dried residue in 150 µL of the mobile phase.

  • Analysis: Transfer the reconstituted solution into an HPLC vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical conditions for the sensitive quantification of this compound.

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Methanol

  • Gradient: A suitable gradient to achieve good separation (e.g., starting with 90% A and ramping up to 90% B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Heated Electrospray Ionization (HESI), positive ion mode

  • MRM Transition: m/z 520.9 → 355.15

  • Collision Energy (CE): -10.0 V

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spe Solid Phase Extraction (SPE) plasma->spe Loading elution Elution & Reconstitution spe->elution Elution lc UPLC Separation elution->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Peak Shape (Tailing) cause1 Secondary Silanol Interactions start->cause1 cause2 Column Contamination start->cause2 cause3 Inappropriate Mobile Phase start->cause3 sol1 Adjust Mobile Phase pH cause1->sol1 sol2 Use Guard Column / Flush Column cause2->sol2 sol3 Increase Buffer Concentration cause3->sol3

Caption: Troubleshooting logic for poor peak shape.

References

Technical Support Center: Mometasone Furoate Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Mometasone Furoate in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a lipophilic compound and is practically insoluble in water.[1] Its solubility is significantly better in organic solvents. A summary of its solubility in various solvents is provided in the table below.

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is causing this and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs because this compound is poorly soluble in the aqueous environment of the cell culture medium once the organic solvent from the stock solution is diluted.[2] To prevent this, it is crucial to keep the final concentration of the organic solvent in the medium as low as possible (ideally below 0.5%, and for some sensitive cell lines, below 0.1%).[2] Employing a serial dilution technique, where the stock solution is first diluted in a small volume of pre-warmed medium before being added to the final volume, can also help.[2]

Q3: What are the recommended methods to improve the aqueous solubility of this compound for in vitro experiments?

A3: Several techniques can be employed to enhance the aqueous solubility of this compound. The most common methods include the use of co-solvents, complexation with cyclodextrins, and the preparation of nanoparticle formulations. The choice of method will depend on the specific experimental requirements, such as the desired final concentration and the tolerance of the in vitro system to excipients.

Q4: Can I use sonication or heating to dissolve this compound?

A4: Gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution of this compound in an appropriate organic solvent when preparing a stock solution.[3] However, prolonged heating or excessive sonication should be avoided to prevent potential degradation of the compound. For aqueous solutions, these methods are unlikely to significantly improve the intrinsic poor solubility and may lead to the formation of unstable supersaturated solutions that precipitate over time.

Troubleshooting Guides

Issue: Persistent Precipitation in Cell Culture Media

Symptoms:

  • A visible precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.

  • The medium becomes cloudy over time, even if it is initially clear.

Possible Causes:

  • The final concentration of this compound exceeds its solubility limit in the final solvent composition.

  • The concentration of the organic solvent (e.g., DMSO) in the final medium is too high, leading to solvent-induced precipitation upon dilution.

  • The temperature of the cell culture medium is too low, decreasing the solubility.

Solutions:

  • Reduce the Final Concentration: Determine the lowest effective concentration of this compound for your experiment.

  • Optimize the Dilution Method:

    • Always use pre-warmed (37°C) cell culture media.

    • Perform a serial dilution: First, dilute the concentrated stock solution in a small volume of media, and then add this intermediate dilution to the final volume.

  • Minimize Organic Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture medium below 0.5%, and preferably below 0.1%. This may require preparing a more dilute stock solution.

Issue: Inconsistent Experimental Results

Symptoms:

  • High variability in biological response between replicate experiments.

  • Loss of drug activity over the course of the experiment.

Possible Causes:

  • Incomplete dissolution of this compound in the stock solution.

  • Precipitation of the compound in the cell culture medium over time, leading to a decrease in the effective concentration.

  • Degradation of the compound in the experimental setup.

Solutions:

  • Ensure Complete Dissolution of Stock Solution: Visually inspect your stock solution to ensure there are no undissolved particles. Gentle vortexing or brief sonication may be helpful.

  • Evaluate Compound Stability: If precipitation is suspected, visually inspect the culture plates under a microscope for crystals. Consider preparing fresh dilutions for long-term experiments.

  • Employ a Solubility Enhancement Technique: For experiments requiring higher concentrations or prolonged incubation times, consider using cyclodextrins or nanoparticle formulations to improve solubility and stability in aqueous media.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)≥20 mg/mL, ~30 mg/mL, 40 mg/mL, Soluble to 100 mM
Dimethylformamide (DMF)~30 mg/mL
Ethanol~1.67 mg/mL, Soluble to 10 mM, ≥5.46 mg/mL (with ultrasonic)
AcetoneFreely soluble
Methylene ChlorideFreely soluble
WaterPractically insoluble, Insoluble
DMSO:PBS (1:2, pH 7.2)~0.33 mg/mL
Ethoxydiglycol34.84 ± 0.59 mg/g
Pentanediol6.96 ± 0.76 mg/g

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

    • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly.

    • Visually inspect the solution to ensure there is no undissolved material.

    • Sterile filter the stock solution through a 0.22 µm syringe filter if it is to be used in cell culture.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Enhancing Aqueous Solubility with γ-Cyclodextrin Metal-Organic Frameworks (CD-MOFs)

This protocol is based on the methodology for encapsulating this compound into CD-MOFs to improve its solubility.

  • Materials:

    • This compound

    • γ-Cyclodextrin (γ-CD)

    • Potassium hydroxide (KOH)

    • Ethanol

    • Deionized water

  • Procedure for CD-MOF Synthesis and Drug Loading:

    • Dissolve γ-cyclodextrin in deionized water.

    • Separately, dissolve potassium hydroxide in ethanol.

    • Mix the two solutions and allow them to stand for crystallization to form the CD-MOFs.

    • Prepare a saturated solution of this compound in a suitable solvent.

    • Add the activated CD-MOFs to the this compound solution and stir to allow for encapsulation.

    • Collect the this compound-loaded CD-MOFs (MF@MOF) by centrifugation, wash with the solvent to remove unloaded drug, and dry.

  • Solubility Assessment:

    • Disperse an excess amount of the MF@MOF powder into the desired aqueous buffer (e.g., PBS, cell culture medium).

    • Shake the suspension at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24 hours) to reach equilibrium.

    • Centrifuge the suspension to pellet the undissolved material.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC.

Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is adapted from a method for preparing poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with this compound using a nanoprecipitation method.

  • Materials:

    • This compound

    • Poly(lactic-co-glycolic acid) (PLGA)

    • Acetone

    • Aqueous solution of a stabilizer (e.g., 0.1% w/v Solutol HS 15)

  • Procedure:

    • Dissolve this compound and PLGA in acetone to form the organic phase.

    • Rapidly inject the organic phase into the aqueous stabilizer solution under constant stirring.

    • Continue stirring for several hours (e.g., 24 hours) to allow for the complete evaporation of the organic solvent and the formation of nanoparticles.

    • The resulting nanoparticle suspension can be used directly or further processed (e.g., lyophilized for long-term storage).

  • Characterization:

    • Determine the particle size and zeta potential of the nanoparticles using dynamic light scattering.

    • Measure the encapsulation efficiency and drug loading by separating the nanoparticles from the aqueous phase by ultracentrifugation and quantifying the amount of free drug in the supernatant and the total drug in the nanoparticle suspension.

Visualizations

experimental_workflow Workflow for Selecting a this compound Solubilization Technique cluster_start Start cluster_methods Solubilization Methods cluster_evaluation Evaluation start Define Experimental Requirements (Concentration, Duration, In Vitro System) organic_solvent Organic Solvent (e.g., DMSO) start->organic_solvent Low Concentration Short Duration cyclodextrin Cyclodextrin Complexation start->cyclodextrin Higher Concentration Improved Stability Needed nanoparticles Nanoparticle Formulation start->nanoparticles Sustained Release or Targeted Delivery solubility_test Perform Solubility Test in Final Aqueous Medium organic_solvent->solubility_test cyclodextrin->solubility_test nanoparticles->solubility_test solubility_test->start Insoluble, Re-evaluate cytotoxicity_assay Assess Cytotoxicity of Formulation Components solubility_test->cytotoxicity_assay Soluble cytotoxicity_assay->start Toxic, Re-evaluate stability_check Check for Precipitation Over Time cytotoxicity_assay->stability_check Non-toxic stability_check->start Unstable, Re-evaluate experiment Proceed with In Vitro Experiment stability_check->experiment Stable

Caption: A decision-making workflow for selecting an appropriate solubilization technique for this compound.

cyclodextrin_mechanism Mechanism of Cyclodextrin-Mediated Solubility Enhancement cluster_components Components cluster_process Process cluster_result Result mf This compound (Hydrophobic) complexation Formation of Inclusion Complex mf->complexation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complexation water Water (Aqueous Medium) soluble_complex Water-Soluble This compound-Cyclodextrin Complex complexation->soluble_complex increased_solubility Increased Apparent Aqueous Solubility soluble_complex->increased_solubility

Caption: The encapsulation of hydrophobic this compound within the cyclodextrin cavity to form a water-soluble complex.

References

Method validation for Mometasone Furoate analysis in diverse pharmaceutical forms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Mometasone Furoate in diverse pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the typical analytical methods for the quantification of this compound in pharmaceutical products?

A1: The most common methods are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry.[1][2] HPLC is often preferred for its specificity and ability to separate this compound from potential degradation products and excipients.[1][3]

Q2: What are the key validation parameters to be evaluated as per ICH guidelines?

A2: According to the International Conference on Harmonisation (ICH) guidelines, the key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1]

Q3: How do I prepare a sample of this compound cream/ointment for HPLC analysis?

A3: A precisely weighed amount of the cream or ointment is typically dissolved in a suitable solvent like tetrahydrofuran. This solution is then further diluted with the mobile phase to the desired concentration, centrifuged, and filtered through a 0.2 µm filter before injection into the HPLC system.

Q4: What is a suitable mobile phase for the HPLC analysis of this compound?

A4: A common mobile phase is a mixture of acetonitrile and water, sometimes with the addition of trifluoroacetic acid or a buffer like ammonium formate. The exact ratio can be adjusted to optimize the separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peak Tailing or Fronting 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH. 3. Reduce the sample concentration or injection volume.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Leak in the HPLC system. 3. Temperature variations.1. Ensure proper mixing and degassing of the mobile phase. 2. Check for leaks in pump seals, fittings, and connections. 3. Use a column oven to maintain a consistent temperature.
Low Peak Area/Response 1. Incorrect sample preparation leading to lower concentration. 2. Detector lamp issue. 3. Partial blockage in the injector or column.1. Review and verify the sample preparation procedure. 2. Check the detector lamp's energy and replace it if necessary. 3. Flush the system and column with an appropriate solvent.
Extraneous Peaks (Ghost Peaks) 1. Contamination in the mobile phase or diluent. 2. Carryover from previous injections. 3. Impurities in the sample.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program between injections. 3. Evaluate the specificity of the method and consider a gradient elution if co-elution is suspected.
Baseline Noise or Drift 1. Air bubbles in the detector. 2. Contaminated mobile phase. 3. Fluctuations in detector temperature.1. Purge the detector to remove air bubbles. 2. Prepare fresh mobile phase using high-purity solvents. 3. Allow the detector to stabilize at the operating temperature.

Data Presentation

Table 1: Typical HPLC Method Parameters for this compound Analysis
ParameterValueReference
Column Hypersil ODS C18 (100 x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile:Water:Trifluoroacetic Acid (500:500:1, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30°C
Injection Volume 20 µL
Table 2: Summary of Method Validation Parameters (HPLC)
Validation ParameterTypical Acceptance CriteriaExample ResultReference
Linearity (r²) ≥ 0.9990.9993
Accuracy (% Recovery) 98.0% - 102.0%99.5% – 101.7%
Precision (RSD%) ≤ 2.0%< 2.0%
LOD Signal-to-Noise ratio of 3:10.125 µg/mL
LOQ Signal-to-Noise ratio of 10:10.379 µg/mL

Experimental Protocols

Protocol 1: HPLC Assay of this compound in Cream
  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the cream equivalent to 1 mg of this compound.

    • Transfer to a 100 mL volumetric flask and dissolve in 50 mL of tetrahydrofuran by sonication.

    • Dilute to volume with the mobile phase.

    • Centrifuge a portion of the solution and filter the supernatant through a 0.2 µm syringe filter.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 1.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas.

  • Calculation: Calculate the percentage of this compound in the cream using the peak areas of the standard and sample.

Visualizations

MethodValidationWorkflow start Start: Method Development protocol Define Analytical Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for Analytical Method Validation.

TroubleshootingDecisionTree start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No check_column Check Column / Mobile Phase peak_shape->check_column Yes response Low Response? retention_time->response No check_system Check System for Leaks / Flow Rate retention_time->check_system Yes check_sample_prep Verify Sample Prep & Detector response->check_sample_prep Yes resolve Issue Resolved response->resolve No check_column->resolve check_system->resolve check_sample_prep->resolve

Caption: Troubleshooting Decision Tree for HPLC Analysis.

References

How to minimize systemic absorption of Mometasone Furoate in topical research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the systemic absorption of Mometasone Furoate in topical research. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during your research, offering potential causes and solutions to get your experiments back on track.

Problem Potential Causes Suggested Solutions
Unexpectedly High Plasma Concentrations of this compound 1. Compromised skin barrier integrity in the animal model.[1][2]2. Unintended occlusion of the application site.[1][3]3. Formulation characteristics enhancing penetration more than anticipated.[4]4. Incorrect dose or application area size.5. Contamination during blood sample collection or processing.1. Ensure the use of animal models with intact and healthy skin. If using a disease model, characterize the barrier function. Consider using lower potency steroids or reducing application frequency in models with significantly impaired barriers.2. Avoid using dressings or housing conditions that could lead to occlusion unless it is a specific parameter of the study.3. Re-evaluate the formulation vehicle. Consider modifications to create a more controlled release system, such as an emulgel or organogel.4. Verify the concentration of this compound in the formulation and ensure precise application to the specified surface area.5. Review and optimize blood sampling and processing protocols to prevent cross-contamination.
High Variability in Systemic Absorption Data Between Subjects 1. Inconsistent application technique (e.g., amount of formulation, spreading).2. Biological variability in skin properties among test subjects.3. Differences in the hydration state of the skin at the application site.4. Inconsistent environmental conditions (temperature, humidity).1. Standardize the application procedure, including the exact amount of formulation per unit area and the method of application.2. Increase the number of subjects to account for biological variability. Ensure consistent site of application.3. Acclimatize subjects to a controlled environment to ensure consistent skin hydration levels before application.4. Conduct experiments in a controlled environment with stable temperature and humidity.
Difficulty in Detecting this compound in Plasma 1. The analytical method lacks the required sensitivity.2. Insufficient blood sample volume for the chosen analytical method.3. Rapid metabolism of this compound in the specific animal model.4. The formulation successfully minimizes systemic absorption below the detection limit.1. Employ a highly sensitive and validated LC-MS/MS method with a low limit of quantitation (LLOQ), ideally at the sub-pg/mL level.2. Consult the analytical laboratory for the required sample volume and ensure proper collection. Some methods may require up to 600 µL of plasma.3. Characterize the metabolic profile of this compound in your model. Consider that low systemic availability is an inherent property of the molecule.4. This may represent a successful outcome. Consider using a pharmacodynamic endpoint, such as the vasoconstrictor assay, to assess local bioavailability without relying on systemic levels.
Inconsistent Results in Vasoconstrictor Assay (Skin Blanching) 1. Variability in skin response among individuals.2. Incorrect dose duration or application technique.3. Subjective visual assessment leading to inconsistent scoring.4. Environmental factors influencing skin appearance.1. Use a sufficient number of subjects and a crossover study design if possible.2. Conduct a pilot study to determine the optimal dose duration that produces a reliable and reproducible response.3. Use a chromameter for objective measurement of skin color changes to reduce subjectivity.4. Control environmental conditions such as lighting and temperature during assessment.

Frequently Asked Questions (FAQs)

Formulation and Application

Q1: What formulation strategies can I employ to minimize systemic absorption of this compound?

A1: To minimize systemic absorption, consider developing formulations that provide controlled release of the drug to the skin. Emulgels and organogels have shown promise in this area. The choice of vehicle is critical; for instance, ointments may lead to greater percutaneous absorption compared to creams or solutions due to their occlusive nature. Tailoring the vehicle's ingredients can help retain the corticosteroid in the skin layers, maximizing local efficacy while minimizing systemic uptake.

Q2: How does the application site and condition of the skin affect systemic absorption?

A2: Systemic absorption is significantly influenced by the location of application and the health of the skin. Highly vascular areas can lead to enhanced absorption. Furthermore, if the skin's barrier function is impaired, as seen in certain dermatological diseases, percutaneous absorption can be significantly increased. Occlusion of the application site can also dramatically increase absorption, by up to tenfold.

Q3: Can the concurrent use of emollients affect the absorption of this compound?

A3: Yes, the presence of emollients can significantly alter the absorption of this compound. The effect depends on the specific emollient and the application protocol (sequence and time between applications). These interactions can either increase or decrease drug absorption by mechanisms such as altering the drug's crystallization on the skin or introducing penetration-enhancing excipients.

Measurement and Analysis

Q4: My study requires the quantification of this compound in plasma. What is the recommended analytical method?

A4: Due to the very low systemic bioavailability of topical this compound (<1%), a highly sensitive analytical method is required. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. Several validated methods can achieve a lower limit of quantitation (LLOQ) of 0.25 to 0.5 pg/mL in human plasma, which is necessary for pharmacokinetic studies.

Q5: I am unable to detect this compound in plasma. Does this mean my formulation is not being absorbed at all?

A5: Not necessarily. This compound has inherently low percutaneous absorption and undergoes rapid metabolism. Undetectable plasma levels may indicate that your formulation is successfully minimizing systemic exposure. In such cases, consider using a pharmacodynamic endpoint like the vasoconstrictor assay to measure the local biological effect of the drug in the skin, which is a surrogate for bioavailability.

Experimental Models and Protocols

Q6: What are the key considerations when using the vasoconstrictor assay?

A6: The vasoconstrictor assay, or skin blanching test, is a reliable method to determine the bioequivalence of topical corticosteroids. Key considerations include conducting a pilot study to determine the appropriate dose duration, using a chromameter for objective assessment, and controlling for intra-subject variability. It's important to note that while this assay is a good predictor of clinical efficacy, it doesn't account for patient compliance in a real-world setting.

Quantitative Data Summary

Table 1: Systemic Absorption of this compound from Different Formulations

FormulationApplication ConditionSystemic Absorption (% of Applied Dose)Reference
0.1% Cream (radiolabelled)Intact skin, 8-hour application~0.4%
0.1% Ointment (radiolabelled)Intact skin, 8-hour application~0.7%
0.1% OintmentOcclusion for 20h/day for 5 daysPlasma Cmax: 130 ng/L

Table 2: Analytical Methods for Quantification of this compound in Human Plasma

MethodSample PreparationLLOQ (pg/mL)Linear Range (pg/mL)Reference
LC-MS/MSSolid Phase Extraction (SPE)0.250.25 - 100
LC-MS/MSSolid Phase Extraction (SPE)0.25Not Specified
LC-MS/MSLiquid-Liquid Extraction0.2500.250 - 100
UPLC-MS/MSSolid Phase Extraction (SPE)0.50.5 - 60

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To assess the percutaneous absorption and skin retention of a novel this compound formulation.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Phosphate-buffered saline (PBS) with a solubility enhancer for this compound (e.g., 0.5% Volpo-20) as receptor fluid

  • Test formulation of this compound

  • Reference formulation (e.g., commercial cream)

  • HPLC or LC-MS/MS system for analysis

Methodology:

  • Prepare excised skin membranes of appropriate thickness and mount them on the Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with receptor fluid, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to simulate physiological conditions.

  • Apply a finite dose (e.g., 10 mg/cm²) of the test and reference formulations to the surface of the skin in the donor compartment.

  • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor fluid for analysis. Replace the withdrawn volume with fresh receptor fluid.

  • At the end of the experiment, dismantle the setup. Separate the epidermis from the dermis.

  • Extract this compound from the different skin layers (stratum corneum, viable epidermis, dermis) and the receptor fluid using a suitable solvent.

  • Quantify the amount of this compound in each compartment using a validated HPLC or LC-MS/MS method.

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the flux.

Protocol 2: Vasoconstrictor Assay (Skin Blanching)

Objective: To evaluate the in vivo bioavailability and potency of a topical this compound formulation.

Materials:

  • Test and reference this compound formulations

  • Healthy human volunteers

  • Chromameter for objective color measurement

  • Occlusive dressings (if part of the study design)

Methodology:

  • Pilot Study: Conduct a dose-duration response study with the reference product to identify the ED50 (the dose duration that produces 50% of the maximal effect). This will determine the application time for the main study.

  • Main Study:

    • Acclimatize subjects to the study environment.

    • Mark out application sites on the flexor surface of the forearms.

    • Apply a standardized amount of the test and reference formulations to the designated sites for the predetermined duration.

    • After the application period, gently remove any excess formulation.

    • At specified time points post-application (e.g., 2, 6, 12, 24 hours), measure the degree of skin blanching at each site using a chromameter.

    • The chromameter measures the change in skin color (a* value), which corresponds to the intensity of vasoconstriction.

    • Calculate the area under the effect curve (AUEC) for both test and reference products to compare their bioequivalence.

Visualizations

Experimental_Workflow_for_Assessing_Systemic_Absorption cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation F1 Vehicle Selection (e.g., Cream, Ointment, Gel) F2 Excipient Optimization (e.g., for controlled release) F1->F2 IV1 Franz Diffusion Cell Assay F2->IV1 Test Formulation PV1 Pharmacodynamic Study (Vasoconstrictor Assay) F2->PV1 Test Formulation PK1 Pharmacokinetic Study (Animal Model) F2->PK1 Test Formulation IV2 Quantify Drug in Receptor Fluid & Skin Layers IV1->IV2 DA1 Assess Systemic Absorption Risk IV2->DA1 DA2 Evaluate Local Bioavailability PV1->DA2 PK2 Blood Sampling PK1->PK2 PK3 LC-MS/MS Analysis of Plasma PK2->PK3 PK3->DA1 DA3 Correlate Formulation with Outcome DA1->DA3 DA2->DA3

Caption: Workflow for evaluating topical this compound formulations.

Factors_Influencing_Systemic_Absorption cluster_Formulation Formulation Factors cluster_Application Application Factors cluster_Physiological Physiological Factors center Systemic Absorption F1 Drug Concentration F1->center F2 Vehicle Type (Ointment vs. Cream) F2->center F3 Penetration Enhancers F3->center A1 Application Area Size A1->center A2 Use of Occlusion A2->center A3 Application Frequency & Duration A3->center P1 Skin Barrier Integrity (Intact vs. Diseased) P1->center P2 Anatomical Site P2->center P3 Skin Hydration P3->center P4 Skin Temperature P4->center

Caption: Key factors that influence the systemic absorption of topical drugs.

References

Validation & Comparative

A Comparative Analysis of the Transcriptional Potencies of Mometasone Furoate and Fluticasone Propionate

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Mometasone furoate (MF) and fluticasone propionate (FP) are potent synthetic corticosteroids widely utilized for their anti-inflammatory properties in the treatment of respiratory diseases such as asthma and allergic rhinitis.[1] Their therapeutic efficacy is primarily mediated through the activation of the glucocorticoid receptor (GR), a ligand-dependent transcription factor that modulates the expression of a wide array of genes. This guide provides a detailed comparison of the transcriptional potencies of MF and FP, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these compounds.

Quantitative Comparison of Potency and Receptor Affinity

The transcriptional potency of a glucocorticoid is a critical determinant of its clinical efficacy. This is often quantified by its half-maximal effective concentration (EC50) in reporter gene assays and its relative binding affinity (RRA) for the glucocorticoid receptor. While some studies have concluded that MF and FP have equivalent transcriptional potencies in both transactivation and transrepression assays, others have highlighted nuances in their receptor binding affinities and specificities.[2][3]

A study comparing the two compounds found them to be equipotent for transactivation.[2] Both molecules demonstrated similar potency in inhibiting the activities of AP-1 and NF-κB, key transcription factors involved in the inflammatory response.[2] However, when considering receptor binding, some studies indicate that MF has a higher relative receptor affinity for the human glucocorticoid receptor compared to FP. For instance, one source cites the RRA of MF as approximately 2200, while that of FP is around 1800, with dexamethasone as the reference (RRA = 100). Another study reported an RRA of 2244 for MF and 1775 for FP.

It is also important to note that while their effects on the glucocorticoid receptor are potent and often indistinguishable, their specificity for other steroid receptors differs. This compound has been shown to be a potent agonist of the progesterone receptor, with an EC50 of 50 pM, and a partial agonist of the mineralocorticoid receptor (EC50 = 3 nM). In contrast, fluticasone propionate is a weak agonist of the progesterone receptor and a weak antagonist of the mineralocorticoid receptor (IC50 = 80 nM).

ParameterThis compound (MF)Fluticasone Propionate (FP)Reference CompoundSource
Relative Receptor Affinity (RRA) ~2200~1800Dexamethasone = 100
Relative Receptor Affinity (RRA) 2244 ± 1421775 ± 130Dexamethasone = 100 ± 5
Progesterone Receptor Activity Potent Agonist (EC50 = 50 pM)Weak Agonist-
Mineralocorticoid Receptor Activity Partial Agonist (EC50 = 3 nM)Weak Antagonist (IC50 = 80 nM)-
Androgen Receptor Activity Weak AntagonistWeak Antagonist-
Estrogen Receptor Activity No ActivityNo Activity-

Experimental Methodologies

The following sections detail the typical experimental protocols used to assess the transcriptional potencies of glucocorticoids like this compound and Fluticasone Propionate.

Glucocorticoid Receptor (GR) Transactivation Assay

This assay measures the ability of a compound to activate the GR, leading to the transcription of a reporter gene.

Objective: To determine the potency (EC50) of MF and FP in activating GR-mediated gene transcription.

Materials:

  • HeLa cells stably transfected with a glucocorticoid-inducible luciferase reporter gene construct (e.g., MMTV-luc).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • This compound and Fluticasone Propionate.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the HeLa cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of MF and FP in serum-free medium.

  • Cell Treatment: Replace the culture medium with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for GR activation and reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Plot the luciferase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Glucocorticoid Receptor (GR) Transrepression Assay

This assay measures the ability of a compound to inhibit the activity of pro-inflammatory transcription factors, such as NF-κB or AP-1, through GR activation.

Objective: To determine the potency (IC50) of MF and FP in repressing NF-κB or AP-1-mediated gene transcription.

Materials:

  • A549 lung epithelial cells.

  • Plasmids: An NF-κB or AP-1-dependent luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Transfection reagent.

  • Cell culture medium.

  • This compound and Fluticasone Propionate.

  • Inflammatory stimulus (e.g., TNF-α or PMA).

  • Dual-luciferase reporter assay system.

  • Luminometer.

Protocol:

  • Transfection: Co-transfect A549 cells with the NF-κB/AP-1 reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells into 96-well plates.

  • Compound Treatment: After allowing the cells to adhere, pre-treat them with serial dilutions of MF and FP for a short period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to all wells except the negative control.

  • Incubation: Incubate the cells for a further period (e.g., 6-8 hours).

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the logarithm of the compound concentration to determine the IC50 value.

Competitive Radioligand Binding Assay

This assay determines the relative binding affinity of a compound to the glucocorticoid receptor.

Objective: To determine the relative binding affinity (RRA) of MF and FP for the GR.

Materials:

  • Cytosolic extract containing human lung glucocorticoid receptors.

  • Radiolabeled glucocorticoid (e.g., [3H]-dexamethasone).

  • This compound, Fluticasone Propionate, and a reference standard (e.g., dexamethasone).

  • Scintillation fluid and counter.

Protocol:

  • Reaction Setup: In a series of tubes, incubate the cytosolic extract with a fixed concentration of the radiolabeled glucocorticoid and varying concentrations of the unlabeled test compounds (MF, FP) or the reference standard.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand (e.g., using charcoal-dextran).

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of the competitor that displaces 50% of the radiolabeled ligand). The relative binding affinity is then calculated by comparing the IC50 of the test compound to that of the reference standard.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for assessing transcriptional potency.

Glucocorticoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (MF or FP) GR_complex GR-Hsp90 Complex GC->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change & Hsp90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization GR_active->GR_dimer Translocation NFkB_AP1 NF-κB / AP-1 GR_active->NFkB_AP1 Inhibits GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Gene_Activation Anti-inflammatory Gene Transcription (Transactivation) GRE->Gene_Activation Promotes Gene_Repression Pro-inflammatory Gene Repression (Transrepression) NFkB_AP1->Gene_Repression Blocks Transcription

Caption: Glucocorticoid Receptor Signaling Pathway.

Transcriptional_Potency_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, A549) Compound_Prep 2. Compound Preparation (Serial Dilutions of MF & FP) Cell_Treatment 3. Cell Treatment Compound_Prep->Cell_Treatment Incubation 4. Incubation Cell_Treatment->Incubation Reporter_Assay 5. Reporter Gene Assay (e.g., Luciferase) Incubation->Reporter_Assay Data_Plot 6. Dose-Response Curve Generation Reporter_Assay->Data_Plot EC50_IC50 7. EC50/IC50 Determination Data_Plot->EC50_IC50

Caption: Experimental Workflow for Transcriptional Potency.

References

A Comparative Analysis of Mometasone Furoate with Other Inhaled Corticosteroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mometasone Furoate with other widely used inhaled corticosteroids (ICS), including Fluticasone Propionate, Budesonide, Beclomethasone Dipropionate, and Ciclesonide. The following sections detail the comparative efficacy, safety, and pharmacokinetic profiles of these agents, supported by experimental data and methodologies.

Comparative Efficacy

This compound has demonstrated comparable or superior efficacy in the management of persistent asthma compared to other inhaled corticosteroids.[1][2][3][4] A meta-analysis of six trials involving 1,354 patients with moderate to severe asthma revealed that this compound was superior to other ICS in improving all indices of pulmonary function and in reducing the frequency of rescue medication use and morning breathing difficulty scores.[2]

In direct comparisons, this compound has shown similar efficacy to Fluticasone Propionate for improving FEV1, forced expiratory flow at 25% to 75% of FVC (FEF25-75%), and peak expiratory flow (PEF). When compared to Budesonide, this compound treatment resulted in significantly greater improvements in FEV1. Specifically, once-daily morning treatment with this compound DPI 440 microg led to a significantly greater percent change in FEV1 from baseline (8.9%) compared to Budesonide DPI 400 microg (2.1%).

Table 1: Comparative Efficacy of this compound vs. Other Inhaled Corticosteroids

Efficacy ParameterThis compound vs. Fluticasone PropionateThis compound vs. BudesonideThis compound vs. Beclomethasone Dipropionate
FEV1 Improvement ComparableSuperiorSuperior
Symptom Control ComparableSuperior for some symptomsSuperior for some symptoms
Rescue Medication Use SuperiorSuperiorSuperior

Pharmacodynamic Profile: Receptor Binding Affinity

The anti-inflammatory effects of inhaled corticosteroids are mediated through their binding to the glucocorticoid receptor (GR). This compound exhibits a very high binding affinity for the human glucocorticoid receptor, which is a key determinant of its potency. Its relative receptor affinity (RRA) has been reported to be approximately 2200, with dexamethasone as the reference (RRA = 100). This is higher than that of Fluticasone Propionate (RRA ≈ 1800) and Budesonide.

Table 2: Relative Glucocorticoid Receptor Binding Affinity of Inhaled Corticosteroids

Inhaled CorticosteroidRelative Receptor Affinity (RRA)*
This compound2244
Fluticasone Furoate2989
Fluticasone Propionate1775
Ciclesonide (active metabolite)1212 (rat receptor data)
Beclomethasone-17-monopropionate1345
Budesonide855
Dexamethasone100

*RRA relative to Dexamethasone = 100.

Pharmacokinetic Profile

An ideal inhaled corticosteroid should have high lung deposition, low systemic bioavailability, and rapid systemic clearance to minimize side effects. This compound, along with Fluticasone Propionate and Ciclesonide, possesses these favorable pharmacokinetic characteristics.

Table 3: Comparative Pharmacokinetic Properties of Inhaled Corticosteroids

PropertyThis compoundFluticasone PropionateBudesonideBeclomethasone DipropionateCiclesonide
Oral Bioavailability <1%<1%~11%Significant<1%
Systemic Bioavailability LowLowModerateModerateLow
Plasma Protein Binding HighHighModerateModerateHigh
Systemic Clearance HighHighHighHighHigh
Lung Deposition Device dependentDevice dependentDevice dependentDevice dependentDevice dependent

Safety Profile: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression

A primary concern with long-term inhaled corticosteroid use is the potential for systemic side effects, most notably suppression of the hypothalamic-pituitary-adrenal (HPA) axis. This compound has been shown to have minimal effects on the HPA axis at therapeutic doses. Studies have shown that this compound at doses up to 200 micrograms twice daily in children with mild asthma did not have a significant effect on plasma or urinary cortisol levels. In a comparison with a Fluticasone Propionate/Salmeterol combination, a this compound/Formoterol combination at a dose of 200 μg/10 μg showed effects on cortisol levels similar to placebo.

Table 4: Comparative Effects on HPA Axis

Inhaled Corticosteroid CombinationDosageEffect on Cortisol Area Under the Curve (AUC)
This compound/Formoterol200 μg/10 μg bidSimilar to placebo
This compound/Formoterol400 μg/10 μg bid22% lower than placebo
Fluticasone Propionate/Salmeterol460 μg/42 μg bid34% lower than placebo

Experimental Protocols

Glucocorticoid Receptor Binding Affinity Assay (Radioligand Competition Assay)

This assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

1. Preparation of Cytosol:

  • Human lung tissue is homogenized in an ice-cold buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 10 mM sodium molybdate, 10% glycerol, and 1 mM dithiothreitol).
  • The homogenate is centrifuged at high speed (e.g., 105,000 x g) for 60 minutes at 4°C.
  • The resulting supernatant, which contains the cytosolic fraction with glucocorticoid receptors, is carefully collected.

2. Competitive Binding:

  • A fixed concentration of a radiolabeled glucocorticoid, such as [³H]dexamethasone, is incubated with the cytosol preparation.
  • Increasing concentrations of the unlabeled test corticosteroid (e.g., this compound) are added to compete for binding to the receptor.
  • To determine non-specific binding, a parallel set of tubes containing a large excess of unlabeled dexamethasone is included.
  • The mixture is incubated at 4°C for 18-24 hours to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • A dextran-coated charcoal suspension is added to adsorb the unbound radioligand.
  • The mixture is centrifuged to pellet the charcoal.

4. Quantification:

  • The supernatant, containing the radioligand-receptor complexes, is transferred to scintillation vials.
  • Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and used to determine the relative binding affinity.

Clinical Trial for Efficacy and Safety Assessment

This protocol outlines a typical randomized, double-blind, parallel-group study to compare the efficacy and safety of this compound with another inhaled corticosteroid in patients with persistent asthma.

1. Patient Population:

  • Inclusion criteria typically include adults and adolescents with a diagnosis of persistent asthma, a baseline Forced Expiratory Volume in 1 second (FEV1) between a specified percentage of the predicted value, and a demonstrated need for inhaled corticosteroid therapy.
  • Exclusion criteria often include a history of life-threatening asthma, recent respiratory tract infection, and current use of systemic corticosteroids.

2. Study Design:

  • Following a run-in period to establish baseline asthma control, patients are randomized to receive either this compound or the comparator inhaled corticosteroid at a specified dose and frequency for a predetermined duration (e.g., 12 weeks).

3. Efficacy Assessments:

  • Primary Endpoint: Change from baseline in FEV1.
  • Secondary Endpoints:
  • Change in morning and evening Peak Expiratory Flow (PEF).
  • Number of rescue medication (e.g., albuterol) puffs used per day.
  • Asthma symptom scores (e.g., daytime and nighttime symptoms).
  • Asthma control questionnaires (e.g., Asthma Control Questionnaire - ACQ).
  • Rate of asthma exacerbations.

4. Safety Assessments:

  • Adverse event monitoring and reporting.
  • Physical examinations, including vital signs.
  • Clinical laboratory tests.
  • Assessment of HPA axis function (e.g., 24-hour urinary free cortisol, ACTH stimulation test).

5. Statistical Analysis:

  • Appropriate statistical methods (e.g., ANCOVA) are used to compare the treatment groups for the primary and secondary efficacy and safety endpoints.

Visualizations

Glucocorticoid Receptor Signaling Pathway

Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICS Inhaled Corticosteroid GR_complex Glucocorticoid Receptor (GR) + Chaperones ICS->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Pro_inflammatory_genes Pro-inflammatory Gene Transcription Activated_GR->Pro_inflammatory_genes Inhibition Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Activation Repression Repression Activated_GR_cyto Activated GR Activated_GR_nuc Activated GR Activated_GR_cyto->Activated_GR_nuc Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cytosol Prepare Cytosol (contains GR) incubation Incubate Cytosol with Ligands to Equilibrium prep_cytosol->incubation prep_ligands Prepare Radiolabeled Ligand and Test Compounds prep_ligands->incubation separation Separate Bound and Free Ligand incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Calculate IC50 and Relative Binding Affinity quantification->analysis

References

A Comparative Efficacy Analysis: Mometasone Furoate vs. Betamethasone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of two potent corticosteroids for the treatment of inflammatory dermatoses, providing researchers and drug development professionals with a detailed comparison of their efficacy, safety, and mechanisms of action, supported by clinical and preclinical data.

Mometasone furoate and betamethasone are both potent synthetic corticosteroids widely utilized in the treatment of a variety of inflammatory and pruritic dermatological conditions, including psoriasis and atopic dermatitis. While both drugs exert their therapeutic effects through the activation of glucocorticoid receptors, leading to the inhibition of inflammatory pathways, they exhibit distinct profiles in terms of potency, duration of action, and safety. This guide provides a detailed comparative analysis of their efficacy based on available scientific literature.

Comparative Efficacy: A Summary of Clinical Findings

This compound generally demonstrates comparable or superior efficacy to betamethasone in the treatment of corticosteroid-responsive dermatoses, with the significant advantage of a once-daily application regimen.[1][2][3] Clinical trials have shown that this compound 0.1% applied once daily is as effective as betamethasone valerate 0.1% applied twice daily.[1][3] Furthermore, in studies on steroid-responsive dermatoses, once-daily this compound 0.1% showed comparable efficacy to twice-daily betamethasone dipropionate 0.05%.

In the management of psoriasis, this compound 0.1% once daily has been reported to be more effective than betamethasone valerate 0.1%. A single-blind comparative study in patients with psoriasis vulgaris found that once-daily this compound 0.1% ointment produced good results in 85.7% of patients, comparable to the 85.1% observed with twice-daily betamethasone dipropionate 0.05% ointment.

For atopic dermatitis, the efficacy of this compound 0.1% once daily has been shown to be similar to other potent corticosteroids like betamethasone dipropionate 0.05% applied twice daily.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data from key comparative clinical studies:

Table 1: Efficacy in a Variety of Dermatoses (4-Week Study)

Treatment GroupApplication FrequencyMean Reduction in Target Lesion Score (Day 7)Mean Reduction in Target Lesion Score (Week 4)
This compound 0.1% CreamOnce Daily65%93%
Betamethasone Valerate 0.1% CreamTwice Daily72%90%

Data from a multicenter study involving 58 patients. No significant difference was observed between the two groups.

Table 2: Efficacy in Allergic Contact Dermatitis, Atopic Dermatitis, and other Steroid-Responsive Dermatoses (3-Week Study)

Treatment GroupApplication FrequencyAverage Improvement (Day 3)Average Improvement (Day 21)
This compound 0.1% CreamOnce Daily38.2%93.6%
Betamethasone Valerate 0.1% CreamTwice Daily39.3%96.5%

Data from a randomized, investigator-blind, parallel-group trial with 69 patients. The study concluded that this compound was as effective as betamethasone valerate, despite being applied half as frequently.

Pharmacological Profile and Mechanism of Action

This compound exhibits a higher potency and a longer duration of action compared to betamethasone. This extended duration of action is a key factor enabling its once-daily dosing. The anti-inflammatory, anti-pruritic, and vasoconstrictive properties of both corticosteroids are mediated through their interaction with intracellular glucocorticoid receptors.

The molecular structure of this compound, which includes a (2′) furoate-17 ester and chlorine substitutions at positions 9 and 21, contributes to its high lipophilicity and increased binding affinity to the glucocorticoid receptor. This high affinity, coupled with low systemic absorption, results in a potent therapeutic effect with a reduced risk of systemic side effects.

This compound has a relative receptor affinity (RRA) of approximately 2200, which is higher than that of fluticasone propionate (RRA of 1800) and significantly higher than dexamethasone (RRA = 100).

The diagram below illustrates the general signaling pathway of glucocorticoids.

G Glucocorticoid Signaling Pathway GC Glucocorticoid (this compound / Betamethasone) GR Glucocorticoid Receptor (Cytosolic) GC->GR Binds to Complex Activated GC-GR Complex GR->Complex Activation & Dimerization HSP Heat Shock Proteins HSP->GR Chaperones Nucleus Nucleus Complex->Nucleus Translocation GRE Glucocorticoid Response Elements (GREs) on DNA Complex->GRE Binds to Transcription Modulation of Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA Proteins Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) Suppression of Pro-inflammatory Proteins (e.g., Cytokines, Chemokines) mRNA->Proteins Response Anti-inflammatory, Anti-pruritic, Vasoconstrictive Effects Proteins->Response

Caption: General signaling pathway of glucocorticoids.

Experimental Protocols

The following outlines the general methodology employed in the comparative clinical trials cited in this guide.

A Randomized, Investigator-Blind, Parallel-Group Trial Comparing this compound 0.1% Cream and Betamethasone Valerate 0.1% Cream

  • Objective: To compare the efficacy and safety of once-daily this compound 0.1% cream with twice-daily betamethasone valerate 0.1% cream.

  • Study Design: A 3-week, randomized, investigator-blind, parallel-group study.

  • Participants: Patients (n=69) with allergic contact dermatitis, atopic dermatitis, or other steroid-responsive dermatoses.

  • Treatment Regimen:

    • Group 1: this compound 0.1% cream applied once daily.

    • Group 2: Betamethasone valerate 0.1% cream applied twice daily.

  • Efficacy Assessment: The primary efficacy endpoint was the change from baseline in disease severity, assessed by the physician's global evaluation and scoring of target lesions for signs such as erythema, induration, and pruritus. Patient's evaluation of treatment was also recorded.

  • Safety Assessment: Monitoring and recording of any local or systemic adverse effects.

G Experimental Workflow for a Comparative Clinical Trial cluster_0 Patient Recruitment & Baseline Assessment cluster_1 Randomization & Treatment cluster_2 Follow-up & Assessment cluster_3 Data Analysis Recruitment Patient Recruitment (n=69 with specified dermatoses) Baseline Baseline Assessment (Disease Severity Scoring) Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (n≈35) This compound 0.1% (Once Daily) Randomization->GroupA GroupB Group B (n≈34) Betamethasone Valerate 0.1% (Twice Daily) Randomization->GroupB FollowUp Follow-up Assessments (e.g., Day 3, Day 7, Day 21) GroupA->FollowUp GroupB->FollowUp Efficacy Efficacy Assessment (Physician & Patient Evaluation) FollowUp->Efficacy Safety Safety Assessment (Adverse Event Monitoring) FollowUp->Safety Analysis Statistical Analysis of Efficacy and Safety Data Efficacy->Analysis Safety->Analysis

Caption: A typical experimental workflow for a comparative clinical trial.

Safety and Tolerability

This compound is generally well-tolerated, with a low incidence of local adverse effects that are typically transient and mild to moderate in nature. These can include burning, stinging, folliculitis, and dryness. A key advantage of this compound is its lower atrophogenic potential compared to other corticosteroids in its class. Studies have shown that signs of skin atrophy with this compound are slight and not typically observed before four to twelve weeks of treatment. In a comparative study, skin atrophy was more frequently observed in patients treated with betamethasone.

Both this compound and betamethasone-17-valerate have been shown to decrease collagen synthesis in human skin to a similar extent in vivo. However, the molecular biotransformation of this compound in the skin leads to a lower affinity for dermal cells compared to epidermal cells, which may contribute to its lower atrophogenicity.

Due to its high lipophilicity and rapid hepatic biotransformation, this compound has low systemic availability, resulting in a minimal effect on the hypothalamic-pituitary-adrenal (HPA) axis.

Conclusion

This compound is a highly potent and efficacious topical corticosteroid with a favorable safety profile. Its comparable or, in some cases, superior efficacy to betamethasone, combined with the convenience of a once-daily application, makes it a valuable therapeutic option for a wide range of inflammatory dermatoses. The lower risk of skin atrophy associated with this compound is a significant advantage, particularly in the context of long-term or intermittent therapy. For researchers and drug development professionals, the distinct pharmacokinetic and pharmacodynamic properties of this compound, driven by its unique molecular structure, offer a compelling case for its continued investigation and application in dermatological therapeutics.

References

Mometasone Furoate: A Comparative Review of Safety and Efficacy Against Other Topical Corticosteroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mometasone Furoate's performance against other topical corticosteroids, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of the relative safety and efficacy of these widely used dermatological treatments.

Executive Summary

This compound is a potent synthetic corticosteroid that has demonstrated a favorable safety and efficacy profile in the treatment of various inflammatory skin conditions.[1][2][3] Clinical trials have shown its efficacy to be comparable or superior to other topical corticosteroids, including betamethasone, fluticasone propionate, and hydrocortisone, often with a more convenient once-daily dosing regimen.[4][5] Its high lipophilicity and rapid hepatic metabolism contribute to low systemic absorption, minimizing the risk of systemic side effects such as Hypothalamic-Pituitary-Adrenal (HPA) axis suppression. Furthermore, its molecular structure and biotransformation in the skin may contribute to a lower risk of local adverse effects like skin atrophy compared to other potent corticosteroids.

Comparative Efficacy

The efficacy of this compound has been evaluated in numerous clinical trials for conditions such as atopic dermatitis, psoriasis, and eczema. The following tables summarize key comparative efficacy data.

Table 1: this compound vs. Betamethasone

IndicationThis compound RegimenBetamethasone RegimenEfficacy OutcomeReference
Psoriasis Vulgaris0.1% ointment, once daily0.05% dipropionate ointment, twice dailyGood results in 85.7% of patients for this compound vs. 85.1% for Betamethasone (p>0.05).
Various Dermatoses0.1% cream, once daily0.1% valerate cream, twice daily93% reduction in target lesion score for this compound vs. 90% for Betamethasone at week 4. No significant difference.

Table 2: this compound vs. Fluticasone Propionate

IndicationThis compound RegimenFluticasone Propionate RegimenEfficacy OutcomeReference
Eczema/Dermatitis0.1% cream0.005% cream36.1% of patients achieved complete clearance with this compound vs. 25.4% with Fluticasone Propionate at 2 weeks (p<0.05).
Atopic Dermatitis0.1% cream0.005% creamThis compound was statistically more significant in reducing Atopic Dermatitis Severity Index (ADSI) at week 4 compared to Fluticasone Propionate.
Allergic RhinitisNasal SprayNasal SprayBoth showed significant improvement in Total Nasal Symptom Score (TNSS), with this compound showing a statistically significant improvement in nasal congestion (p<0.001) and a greater reduction in Absolute Eosinophil Count (AEC) (p<0.001).

Table 3: this compound vs. Hydrocortisone

IndicationThis compound RegimenHydrocortisone RegimenEfficacy OutcomeReference
Childhood Atopic Dermatitis (moderate to severe)0.1% cream, once daily1.0% cream, twice dailyThis compound produced significantly greater improvement.
Seborrhoeic Dermatitis0.1% cream, once daily1.0% cream, twice daily93% improvement in disease sign/symptom scores for this compound vs. 85% for Hydrocortisone (P<0.05).

Comparative Safety

The safety profile of a topical corticosteroid is a critical consideration, with potential local and systemic adverse effects.

Table 4: Comparative Safety Data

ComparatorAdverse Effect Profile of this compoundAdverse Effect Profile of ComparatorReference
Betamethasone Skin atrophy was less frequent with this compound.9% of patients reported adverse effects with Betamethasone dipropionate.
Fluticasone Propionate Two non-serious adverse events (belching, headache) reported.One adverse event (pruritus) reported. No statistical difference in adverse events.
Hydrocortisone No transient suppression of plasma cortisol levels in children.Transient suppression of plasma cortisol in one child.
General Low risk of local and systemic adverse effects. Low sensitization potential.Varies by potency and formulation.

Potency Classification

Topical corticosteroids are classified by their potency, which is a key determinant of their efficacy and potential for side effects. This compound 0.1% is generally classified as a medium to potent corticosteroid.

Table 5: Topical Corticosteroid Potency Chart (Selected Agents)

Potency ClassGeneric NameBrand Name (example)
Super-potent (Class I) Clobetasol Propionate 0.05%Dermovate
Potent (Class II/III) This compound 0.1% Elocon
Betamethasone Dipropionate 0.05%Diprosone
Fluticasone Propionate 0.005%Cutivate
Moderate (Class IV/V) Triamcinolone Acetonide 0.1%Kenalog
Mild (Class VI/VII) Hydrocortisone 1%Cortaid

Note: Potency classifications can vary slightly between different sources.

Experimental Protocols

Vasoconstrictor Assay

The vasoconstrictor assay is a standardized method to determine the bioequivalence and potency of topical corticosteroid formulations. It relies on the ability of corticosteroids to cause skin blanching (vasoconstriction) in the microvasculature of the skin.

Methodology:

  • Subject Selection: Healthy volunteers with normal skin are selected.

  • Application: A standardized amount of the topical corticosteroid formulation is applied to designated sites on the forearm for a specified duration (e.g., 6 to 16 hours).

  • Occlusion: The application sites are often covered with an occlusive dressing to enhance penetration.

  • Removal and Assessment: The formulation is removed, and the degree of skin blanching is assessed at a specific time point (e.g., 2 hours post-removal) by a trained, blinded observer.

  • Scoring:

    • Visual Scoring: A numerical scale (e.g., 0-4, where 0 = no blanching and 4 = maximal blanching) is used to grade the intensity of vasoconstriction.

    • Chromameter Measurement: A chromameter can be used for objective, quantitative measurement of skin color changes.

  • Dose-Response Curve: A pilot study is often conducted to establish a dose-duration response relationship, which helps in determining the appropriate application time for the pivotal bioequivalence study.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Test

Systemic absorption of potent topical corticosteroids can lead to suppression of the HPA axis. The ACTH (cosyntropin) stimulation test is the gold standard for assessing adrenal function.

Methodology (Low-Dose ACTH Stimulation Test):

  • Baseline Measurement: A baseline blood sample is drawn to measure the morning cortisol level. A low baseline cortisol (e.g., < 8.0 μg/dL) may warrant further testing.

  • ACTH Administration: A synthetic form of ACTH, cosyntropin, is administered intravenously. For a low-dose test, a smaller amount (e.g., 1 µg) is used to provide a more physiological assessment of adrenal reserve.

  • Post-Stimulation Measurement: Blood samples for cortisol measurement are drawn at specific time points after cosyntropin administration, typically at 30 and 60 minutes.

  • Interpretation: A normal response is indicated by a post-stimulation cortisol level rising above a certain threshold (e.g., ≥ 18.0 μg/dL). A blunted response suggests HPA axis suppression.

Signaling Pathways and Experimental Workflow

Glucocorticoid Receptor Signaling Pathway

This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MF Mometasone Furoate GR_complex GR-HSP90 Complex MF->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change & HSP90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) on DNA GR_dimer->GRE Binds Transcription Modulation of Gene Transcription GRE->Transcription Anti_inflammatory Increased Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) Transcription->Anti_inflammatory Pro_inflammatory Decreased Synthesis of Pro-inflammatory Proteins (e.g., Cytokines, Chemokines) Transcription->Pro_inflammatory

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy and safety of two topical corticosteroids.

G cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Assessment cluster_analysis Phase 4: Data Analysis A Patient Recruitment (e.g., Atopic Dermatitis) B Inclusion/Exclusion Criteria Assessment A->B C Baseline Assessment (e.g., SCORAD/PASI, HPA axis test) B->C D Randomization C->D E1 Group A: This compound D->E1 E2 Group B: Comparator Corticosteroid D->E2 F Follow-up Visits (e.g., Weeks 1, 2, 4) E1->F E2->F G Efficacy Assessment (SCORAD/PASI) F->G H Safety Assessment (Adverse Events, HPA axis test) F->H I Statistical Analysis of Efficacy and Safety Data H->I J Comparison of Treatment Outcomes I->J

Caption: Clinical Trial Workflow.

References

Mometasone Furoate vs. Fluticasone Furoate: A Comparative Analysis of Cytokine Release Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inhaled corticosteroids, Mometasone Furoate (MF) and Fluticasone Furoate (FF) are prominent for their potent anti-inflammatory properties, primarily mediated through the suppression of pro-inflammatory cytokines. This guide provides an objective comparison of their efficacy in inhibiting cytokine release, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms and workflows.

Comparative Efficacy in Cytokine Suppression

Experimental evidence consistently demonstrates that while both this compound and Fluticasone Furoate are effective in suppressing a broad range of cytokines, Fluticasone Furoate generally exhibits a more potent and rapid onset of action.

A key study comparing the two compounds in an ex-vivo human nasal polyp tissue model found that Fluticasone Furoate more effectively suppressed the release of T helper (Th)1, Th2, and Th17 cytokines.[1][2][3] In various experimental conditions designed to mimic both prophylactic and therapeutic use, FF demonstrated a stronger effect than MF in terms of the concentrations required to suppress cytokine release, the speed of action, the maximum inhibition achieved, and the breadth of cytokines suppressed.[2][4]

For instance, at a fixed concentration of 10⁻¹⁰ M, Fluticasone Furoate showed a significantly higher suppressive effect on the release of Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Interleukin-17 (IL-17) compared to this compound. While both drugs showed a dose-dependent inhibition of IFN-γ, IL-2, IL-5, IL-17, and Tumor Necrosis Factor-alpha (TNF-α), FF consistently achieved significant suppression at lower concentrations.

Furthermore, in a post-challenge scenario, mimicking therapeutic use after inflammation has been initiated, the maximal inhibition of cytokine release by FF was statistically significantly higher than that of MF. This compound's capacity to suppress cytokines appeared to be diminished when the inflammatory stimulus (Staphylococcus aureus enterotoxin B) was introduced before the drug.

The enhanced affinity of Fluticasone Furoate for the glucocorticoid receptor is a contributing factor to its potent anti-inflammatory activity. This higher affinity translates to greater potency in models of inflammation.

This compound is also a potent inhibitor of inflammatory cytokines, with reported IC50 values of 0.05 nM for IL-1, 0.15 nM for IL-6, and 0.25 nM for TNF-alpha in in-vitro studies using murine cells.

The following table summarizes the comparative efficacy of this compound and Fluticasone Furoate in suppressing the release of key pro-inflammatory cytokines based on available experimental data.

CytokineThis compound (MF)Fluticasone Furoate (FF)Key Findings
IFN-γ SuppressedMore potently suppressed than MFAt 10⁻¹⁰ M, FF shows significantly higher suppression.
IL-2 SuppressedMore potently suppressed than MFAt 10⁻¹⁰ M, FF shows significantly higher suppression.
IL-5 SuppressedMore potently suppressed than MFFF demonstrates a faster onset of maximal inhibition.
IL-17 SuppressedMore potently suppressed than MFAt 10⁻¹⁰ M, FF shows significantly higher suppression.
TNF-α SuppressedMore potently suppressed than MFFF is more effective at preserving epithelial integrity in response to TNF-α.
IL-1 IC50: 0.05 nM-Data from a study on murine cells.
IL-6 IC50: 0.15 nMInhibits secretionBoth are effective inhibitors.
IL-8 Inhibits secretionInhibits secretionBoth are effective inhibitors.

Experimental Protocols

The following section details the methodologies employed in key experiments to assess and compare the cytokine suppression capabilities of this compound and Fluticasone Furoate.

Ex-Vivo Human Nasal Mucosal Tissue Model

This model is utilized to simulate the inflammatory environment of the upper airways and to evaluate the effects of corticosteroids in a setting that closely mimics clinical conditions.

Objective: To compare the efficacy of this compound and Fluticasone Furoate in suppressing the release of various cytokines from human nasal polyp tissue.

Methodology:

  • Tissue Collection and Preparation: Nasal polyp tissue is obtained from patients undergoing surgery. The tissue is cut into small fragments of a standardized size.

  • Pre-incubation (Prophylactic Model): The tissue fragments are pre-incubated with varying concentrations of this compound or Fluticasone Furoate for a specified period (e.g., 1 hour).

  • Stimulation: The tissue is then stimulated with an inflammatory agent, such as Staphylococcus aureus enterotoxin B (SEB), to induce the release of a broad spectrum of T-cell cytokines.

  • Post-incubation (Therapeutic Model): In a separate experimental setup, the tissue is first stimulated with SEB for a set duration (e.g., 1 hour) before the addition of different concentrations of the corticosteroids.

  • Incubation: The tissue fragments are incubated for a defined period (e.g., 24 hours) to allow for cytokine production and release into the culture medium.

  • Cytokine Measurement: The supernatant is collected, and the concentrations of various cytokines (e.g., IFN-γ, IL-2, IL-5, IL-17, TNF-α) are quantified using a multiplex immunoassay or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of cytokine release is calculated for each drug concentration by comparing it to the stimulated control (no drug treatment).

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying signaling pathway involved in the suppression of cytokine release by this compound and Fluticasone Furoate.

Experimental_Workflow cluster_pre Pre-incubation (Prophylactic) cluster_post Post-incubation (Therapeutic) Tissue Tissue Drug Drug Tissue->Drug 1h Stimulation Stimulation Drug->Stimulation SEB Incubation Incubation Stimulation->Incubation 24h Analysis Analysis Incubation->Analysis Cytokine Measurement Tissue2 Tissue Stimulation2 Stimulation Tissue2->Stimulation2 1h SEB Drug2 Drug Stimulation2->Drug2 Incubation2 Incubation Drug2->Incubation2 24h Analysis2 Analysis Incubation2->Analysis2 Cytokine Measurement

Caption: Experimental workflow for assessing cytokine suppression.

Signaling_Pathway cluster_cell Cell cluster_nucleus GC Glucocorticoid (MF or FF) GR_inactive Inactive GR GC->GR_inactive Binds GR_active Active GR Complex GR_inactive->GR_active Activates Nucleus Nucleus GR_active->Nucleus Translocates to GRE Glucocorticoid Response Elements GR_active->GRE Upregulates NFkB NF-κB / AP-1 GR_active->NFkB Inhibits Antiinflammatory_Genes Anti-inflammatory Gene Transcription GRE->Antiinflammatory_Genes Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes Cytokine_Release Pro-inflammatory Cytokine Release Proinflammatory_Genes->Cytokine_Release Leads to Antiinflammatory_Genes->Cytokine_Release Inhibits

Caption: Glucocorticoid receptor signaling pathway.

Mechanism of Action

Both this compound and Fluticasone Furoate are synthetic corticosteroids that exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This binding leads to the activation of the receptor, which then translocates to the nucleus. Inside the nucleus, the activated GR complex can modulate gene expression in two primary ways:

  • Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of genes that code for pro-inflammatory cytokines, chemokines, and adhesion molecules.

The net effect of these actions is a potent and broad-spectrum suppression of the inflammatory response, including the significant reduction in the release of key cytokines involved in allergic and other inflammatory conditions. The higher affinity of Fluticasone Furoate for the GR is thought to contribute to its enhanced potency and prolonged duration of action.

References

In Vivo Validation of Mometasone Furoate's Anti-Inflammatory Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Mometasone Furoate against other corticosteroids and a non-steroidal anti-inflammatory drug (NSAID). The following sections detail the experimental data, protocols, and underlying signaling pathways to offer a comprehensive resource for evaluating these anti-inflammatory agents.

Comparative Efficacy of Anti-Inflammatory Agents

The anti-inflammatory potency of this compound was assessed in established in vivo models of inflammation and compared with other commonly used corticosteroids, Fluticasone Propionate and Budesonide, as well as the selective COX-2 inhibitor, Celecoxib.

Carrageenan-Induced Paw Edema

This model induces an acute inflammatory response characterized by significant swelling. The efficacy of the test compounds in reducing this edema is a key indicator of their anti-inflammatory potential.

Treatment GroupDose (mg/kg)Paw Volume (mL) ± SEM% Inhibition of Edema
Control (Carrageenan)-0.85 ± 0.04-
This compound10.42 ± 0.0350.6%
Fluticasone Propionate10.48 ± 0.0543.5%
Budesonide10.55 ± 0.0635.3%
Celecoxib100.51 ± 0.0440.0%

Data is hypothetical and for illustrative purposes. Actual experimental results may vary.

Oxazolone-Induced Ear Swelling

This model mimics delayed-type hypersensitivity, a T-cell-mediated inflammatory reaction. The reduction in ear thickness is a measure of the immunosuppressive and anti-inflammatory activity of the tested compounds.

Treatment GroupDose (% solution)Ear Thickness (mm) ± SD% Inhibition of Swelling
Control (Oxazolone)-0.32 ± 0.03-
This compound0.1%0.15 ± 0.0253.1%
Fluticasone Propionate0.1%0.18 ± 0.0343.8%
Budesonide0.1%0.21 ± 0.0434.4%
Celecoxib (oral)10 mg/kg0.23 ± 0.0328.1%

Data is hypothetical and for illustrative purposes. Actual experimental results may vary.

Lipopolysaccharide (LPS)-Induced Cytokine Storm

This model evaluates the systemic inflammatory response by measuring the levels of pro-inflammatory cytokines in the serum following an LPS challenge.

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) ± SDSerum IL-6 (pg/mL) ± SD
Control (LPS)-1250 ± 150850 ± 100
This compound1450 ± 50300 ± 45
Fluticasone Propionate1550 ± 60380 ± 50
Budesonide1680 ± 75450 ± 60
Celecoxib10800 ± 90550 ± 70

Data is hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

Carrageenan-Induced Paw Edema Protocol

This protocol outlines the procedure for inducing and measuring acute inflammation in the rat paw.

G cluster_pre Pre-treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis acclimatize Acclimatize male Wistar rats (180-200g) for 7 days fast Fast rats overnight with free access to water acclimatize->fast group Randomly divide rats into treatment groups (n=6) fast->group administer Administer test compounds (this compound, etc.) or vehicle intraperitoneally (i.p.) group->administer baseline Measure baseline paw volume using a plethysmometer administer->baseline carrageenan Inject 0.1 mL of 1% λ-carrageenan in saline into the sub-plantar region of the right hind paw baseline->carrageenan measure Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection carrageenan->measure calculate_edema Calculate paw edema: (Paw volume at time t) - (Baseline paw volume) measure->calculate_edema calculate_inhibition % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100 calculate_edema->calculate_inhibition stats Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) calculate_inhibition->stats

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Oxazolone-Induced Ear Swelling Protocol

This protocol details the induction of a delayed-type hypersensitivity reaction in the mouse ear.

G cluster_sensitization Sensitization (Day 0) cluster_challenge Challenge (Day 7) cluster_measurement Measurement & Analysis (Day 8) shave Shave the abdominal skin of BALB/c mice sensitize Apply 50 µL of 3% oxazolone in acetone:olive oil (4:1) to the shaved abdomen shave->sensitize baseline Measure baseline ear thickness with a digital caliper sensitize->baseline apply_treatment Topically apply 20 µL of test compounds (this compound, etc.) or vehicle to both sides of the right ear baseline->apply_treatment challenge 30 minutes after treatment, apply 20 µL of 1% oxazolone to the right ear apply_treatment->challenge measure Measure ear thickness 24 hours after challenge challenge->measure calculate_swelling Calculate ear swelling: (Ear thickness at 24h) - (Baseline ear thickness) measure->calculate_swelling calculate_inhibition % Inhibition = [(Control Swelling - Treated Swelling) / Control Swelling] x 100 calculate_swelling->calculate_inhibition stats Perform statistical analysis (e.g., Student's t-test or ANOVA) calculate_inhibition->stats

Caption: Workflow for Oxazolone-Induced Ear Swelling Assay.

Lipopolysaccharide (LPS)-Induced Cytokine Storm Protocol

This protocol describes the induction of a systemic inflammatory response in mice to evaluate the efficacy of anti-inflammatory agents in suppressing cytokine release.

G cluster_pre Pre-treatment cluster_induction Induction & Sample Collection cluster_analysis Cytokine Analysis acclimatize Acclimatize C57BL/6 mice for 7 days group Randomly divide mice into treatment groups (n=6) acclimatize->group administer Administer test compounds (this compound, etc.) or vehicle intraperitoneally (i.p.) group->administer lps 1 hour after treatment, inject LPS (1 mg/kg, i.p.) administer->lps collect_blood Collect blood via cardiac puncture 1.5 hours after LPS injection lps->collect_blood prepare_serum Separate serum and store at -80°C collect_blood->prepare_serum elisa Measure serum TNF-α and IL-6 levels using ELISA kits prepare_serum->elisa stats Perform statistical analysis (e.g., ANOVA followed by Tukey's test) elisa->stats

Caption: Workflow for LPS-Induced Cytokine Storm Assay.

Signaling Pathways

The anti-inflammatory effects of corticosteroids and NSAIDs are mediated through distinct signaling pathways.

Glucocorticoid Receptor Signaling Pathway

This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MF Mometasone Furoate GR_complex GR-HSP90 Complex MF->GR_complex Binds GR_active Activated GR GR_complex->GR_active HSP90 dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Translocation NF_kB NF-κB GR_active->NF_kB Tethering/ Repression AP_1 AP-1 GR_active->AP_1 Tethering/ Repression GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., IκBα, Annexin A1) GRE->Anti_inflammatory_genes Activates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Anti_inflammatory_genes->Pro_inflammatory_genes Inhibits NF_kB->Pro_inflammatory_genes Activates AP_1->Pro_inflammatory_genes Activates Repression->Pro_inflammatory_genes Inhibits

Caption: Glucocorticoid Receptor Signaling Pathway.

COX-2 Inhibitor Mechanism of Action

Celecoxib, a selective COX-2 inhibitor, reduces inflammation by blocking the production of prostaglandins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 (Inducible) Celecoxib Celecoxib Celecoxib->COX2 Inhibits Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation

Caption: Mechanism of Action of a COX-2 Inhibitor.

A Comparative Analysis of Glucocorticoid Receptor Affinity: Mometasone Furoate vs. Budesonide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glucocorticoid receptor (GR) binding affinity of two widely used synthetic corticosteroids, Mometasone Furoate and Budesonide. The information presented herein is supported by experimental data from peer-reviewed scientific literature to assist in research and development efforts.

Introduction to Glucocorticoid Action

Glucocorticoids exert their potent anti-inflammatory effects by binding to the intracellular glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This process involves the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. The affinity of a corticosteroid for the GR is a critical determinant of its potency at the cellular level. A higher receptor affinity generally correlates with greater anti-inflammatory activity at a lower concentration.

Glucocorticoid Receptor Signaling Pathway

The mechanism of action for glucocorticoids is initiated by the passive diffusion of the drug across the cell membrane and subsequent binding to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of these chaperone proteins. The activated GR-ligand complex then dimerizes and translocates into the nucleus, where it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby regulating their transcription.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (Mometasone or Budesonide) GR_complex Inactive GR-HSP Complex GC->GR_complex Binds Activated_GR Activated GR-Ligand Complex GR_complex->Activated_GR HSP Dissociation Dimer GR Dimer Activated_GR->Dimer Translocation & Dimerization GRE GRE (DNA) Dimer->GRE Binds Transcription Modulation of Gene Transcription GRE->Transcription Regulates

Caption: General signaling pathway of glucocorticoids.

Comparative Glucocorticoid Receptor Affinity

This compound consistently demonstrates a significantly higher binding affinity for the glucocorticoid receptor compared to Budesonide. The relative receptor affinity (RRA) is a common metric used for comparison, where the affinity of a test compound is measured relative to a standard, typically Dexamethasone, which is assigned an RRA of 100.

Multiple in vitro studies confirm that this compound has one of the highest GR affinities among clinically used corticosteroids.[1][2] Its affinity is reported to be approximately 2.2 to 2.6 times higher than that of Budesonide.[2][3][4]

Quantitative Data Summary

The following table summarizes the relative receptor affinity data for this compound and Budesonide from various studies.

CompoundRelative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100)Source(s)
This compound 2244 ± 142
2200
~1200 (12x Dexamethasone)
Budesonide 855
935

Note: Variations in RRA values across studies can arise from differences in experimental conditions, tissue sources for the receptor (e.g., human lung tissue), and specific assay protocols.

Experimental Protocols: Assessing Receptor Affinity

The determination of glucocorticoid receptor binding affinity is most commonly performed using a competitive radioligand binding assay.

Radioligand Binding Assay Protocol

This assay measures the ability of an unlabeled ligand (e.g., this compound or Budesonide) to compete with a radiolabeled ligand (typically ³H-dexamethasone) for binding to the glucocorticoid receptor.

1. Receptor Preparation:

  • A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable source, such as human lung tissue or cultured cells expressing the receptor.

  • The tissue or cells are homogenized in a buffer solution and centrifuged at high speed to pellet cellular debris, leaving the cytosolic fraction containing the soluble receptors in the supernatant.

2. Competitive Binding Incubation:

  • The receptor preparation is incubated with a fixed, low concentration of a high-affinity radioligand, such as ³H-dexamethasone.

  • In parallel, a series of incubations are set up containing the radioligand, the receptor preparation, and varying concentrations of the unlabeled test compound (this compound or Budesonide).

  • The reaction is allowed to proceed for a sufficient time at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

3. Separation of Bound and Free Ligand:

  • After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. This is commonly achieved by adsorption of the unbound ligand to dextran-coated charcoal, followed by centrifugation. The supernatant contains the receptor-ligand complexes.

4. Quantification:

  • The radioactivity in the supernatant, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The relative binding affinity (RBA) or relative receptor affinity (RRA) is then calculated by comparing the IC₅₀ of the test compound to the IC₅₀ of a reference standard (e.g., Dexamethasone).

cluster_workflow Radioligand Binding Assay Workflow start Start receptor_prep 1. Prepare Cytosolic Fraction with GR start->receptor_prep incubation 2. Incubate GR with: - ³H-Dexamethasone - Unlabeled Competitor (Mometasone or Budesonide) receptor_prep->incubation separation 3. Separate Bound from Free Radioligand (e.g., Charcoal Adsorption) incubation->separation quantification 4. Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis 5. Calculate IC₅₀ and Relative Receptor Affinity quantification->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

The experimental data consistently show that this compound has a substantially higher binding affinity for the glucocorticoid receptor than Budesonide. This higher affinity is a key factor contributing to its high potency as an anti-inflammatory agent. While receptor affinity is a critical parameter, other pharmacokinetic and pharmacodynamic properties also influence the overall clinical efficacy and safety profile of a corticosteroid. This guide provides foundational data to support further research and comparative analysis in drug development.

References

The Evolving Landscape of Mometasone Furoate Formulations: A Guide to Establishing Therapeutic Equivalence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the therapeutic equivalence of different Mometasone Furoate formulations is a critical step in both generic drug development and the innovation of novel delivery systems. This guide provides a comprehensive comparison of methodologies and data supporting the equivalence of various this compound products, including nasal sprays, topical creams, lotions, ointments, and inhalers.

This compound, a potent synthetic corticosteroid, is widely used for its anti-inflammatory properties in treating a range of conditions from allergic rhinitis and asthma to various dermatoses.[1][2] As the patent landscape for originator products evolves, the development of therapeutically equivalent generic and new formulations necessitates a robust understanding of the scientific principles and regulatory expectations for demonstrating equivalence. This guide delves into the key experimental protocols, comparative data, and logical frameworks essential for this process.

Demonstrating Bioequivalence: A Multi-Faceted Approach

The U.S. Food and Drug Administration (FDA) and other regulatory bodies often advocate a "weight-of-evidence" approach to establish the bioequivalence of locally acting drug products like many this compound formulations.[3] This approach integrates data from various studies to provide a comprehensive picture of product performance.

A pivotal strategy for nasal suspension sprays, for instance, involves demonstrating formulation and device similarities, equivalent in-vitro performance, and equivalent systemic exposure.[3] In some cases, supportive data from novel in-vitro methods like Morphologically-Directed Raman Spectroscopy (MDRS) to characterize the particle size distribution of the active pharmaceutical ingredient (API) can even obviate the need for comparative clinical endpoint bioequivalence studies.[3]

The following diagram illustrates the logical workflow for establishing the bioequivalence of a generic this compound nasal spray, highlighting the key decision points and potential pathways.

cluster_0 Bioequivalence Assessment Pathway for this compound Nasal Spray Start Start: Generic this compound Nasal Spray Development Formulation_Device Formulation and Device Comparison to RLD Start->Formulation_Device In_Vitro_Testing In-Vitro Equivalence Testing Formulation_Device->In_Vitro_Testing Q1/Q2 Sameness & Device Similarity BE_Not_Established Bioequivalence Not Established / Further Development Needed Formulation_Device->BE_Not_Established Significant Differences PK_Study Pharmacokinetic (PK) Bioequivalence Study In_Vitro_Testing->PK_Study Successful In-Vitro BE MDRS_Support Supportive Data (e.g., MDRS for Particle Size) In_Vitro_Testing->MDRS_Support In_Vitro_Testing->BE_Not_Established In-Vitro Failure Clinical_Endpoint_Study Comparative Clinical Endpoint Bioequivalence Study PK_Study->Clinical_Endpoint_Study PK BE Not Met or Required by Guidance BE_Established Bioequivalence Established PK_Study->BE_Established PK BE Met (AUC & Cmax within 80-125% CI) Clinical_Endpoint_Study->BE_Established Therapeutic Equivalence Demonstrated Clinical_Endpoint_Study->BE_Not_Established Therapeutic Equivalence Not Demonstrated MDRS_Support->PK_Study May Waive Clinical Endpoint Study

Bioequivalence pathway for this compound nasal sprays.

Comparative Data on Different Formulations

The therapeutic equivalence of this compound has been established across a variety of formulations through rigorous clinical and in-vitro studies.

Topical Formulations: Creams, Ointments, Lotions, and Hydrogels

Clinical trials have demonstrated the efficacy and safety of this compound 0.1% ointment and cream formulations in the treatment of psoriasis. When administered once daily, mometasone ointment was found to be significantly more effective than fluocinolone acetonide 0.025% ointment applied three times daily and triamcinolone acetonide 0.1% ointment applied twice daily. Similarly, the cream formulation of mometasone was significantly more effective than fluocinolone acetonide cream and equivalent to triamcinolone acetonide cream.

The vehicle used for topical delivery can significantly impact drug delivery and patient adherence. A study comparing a 0.1% this compound lotion to a novel 0.1% hydrogel formulation established bioequivalence using a vasoconstriction assay. The results, summarized in the table below, showed that the 90% confidence interval for the ratio of the area under the effect curve (AUEC) was within the FDA's acceptance limits.

FormulationMean AUEC (0-24h)Test/Reference Ratio90% Confidence IntervalBioequivalent
0.1% this compound Hydrogel (Test)-18.20096%(0.81, 1.12)Yes
0.1% this compound Lotion (Reference)-18.953---

Table 1: Bioequivalence of this compound Hydrogel and Lotion based on Vasoconstriction Assay

Furthermore, the hydrogel formulation demonstrated additional benefits, including increased skin hydration and a significant decrease in transepidermal water loss (TEWL), which can improve patient adherence.

Nasal Sprays for Allergic Rhinitis

For nasal sprays, in-vitro bioequivalence studies are a cornerstone of establishing therapeutic equivalence, especially when the test and reference products are qualitatively (Q1) and quantitatively (Q2) the same. Key in-vitro tests include single actuation content, droplet size distribution, spray pattern, and plume geometry.

In cases where in-vitro data alone is not sufficient, a comparative clinical endpoint bioequivalence study may be necessary. A study designed to establish the therapeutic equivalence of a generic mometasone nasal spray for seasonal allergic rhinitis (SAR) compared the change from baseline in the Total Nasal Symptom Score (TNSS) between the test product, the reference product, and a placebo. The 95% confidence interval for the difference in the change from baseline in TNSS between the test and reference products fell within the pre-specified equivalence range, confirming therapeutic equivalence.

Treatment GroupMean Change from Baseline in TNSS at 2 Weeks
Test this compound Nasal Spray-4.30
Reference this compound Nasal Spray-4.59
Placebo-1.93

Table 2: Comparison of Efficacy in a Therapeutic Equivalence Study of this compound Nasal Sprays for SAR

Inhaled Formulations for Asthma

The delivery device plays a crucial role in the efficacy of inhaled corticosteroids. Pharmacokinetic (PK) studies are essential for bridging data between different inhaler devices. A study comparing this compound delivered via a Breezhaler® and a Twisthal® found that dose-normalized systemic exposure (AUClast) was 1.8-1.9-fold higher with the Breezhaler®. This data was critical in selecting comparable doses for the different devices in the development of a combination product.

DeviceDoseMean AUClast (h·pg/mL)Mean Cmax (pg/mL)
Breezhaler®80 µgComparable to Twisthal® 200 µgComparable to Twisthal® 200 µg
Breezhaler®320 µgComparable to Twisthal® 800 µgComparable to Twisthal® 800 µg

Table 3: Comparable Systemic Exposure of this compound Delivered via Different Inhalers in Asthma Patients

Clinical efficacy trials have also compared this compound with other inhaled corticosteroids. In patients with mild to moderate asthma, this compound 100 to 200 µg twice daily was as effective as beclomethasone dipropionate 200 µg twice daily or budesonide 400 µg twice daily. Furthermore, this compound 200 µg twice daily was as effective as fluticasone propionate 250 µg twice daily.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of therapeutic equivalence studies. Below are summaries of key experimental protocols.

Vasoconstriction Assay (for Topical Corticosteroids)

The vasoconstriction assay, or skin blanching assay, is a pharmacodynamic method used to assess the bioequivalence of topical corticosteroids.

cluster_1 Vasoconstriction Assay Workflow Subject_Screening Subject Screening and Enrollment of Responders Dose_Application Double-blind Application of Test and Reference Formulations (e.g., 5 mg/cm²) Subject_Screening->Dose_Application Removal Formulation Removal after a Defined Period Dose_Application->Removal Measurement Chromameter Measurement of Vasoconstriction at Multiple Time Points (e.g., 0, 2, 4, 6, 19, 24h post-removal) Removal->Measurement Data_Analysis Calculation of Area Under the Effect Curve (AUEC) and Statistical Analysis Measurement->Data_Analysis Conclusion Determination of Bioequivalence based on 90% CI of AUEC Ratio Data_Analysis->Conclusion

Workflow for a vasoconstriction assay.
In-Vitro Bioequivalence Testing for Nasal Sprays

As per FDA guidance, a series of in-vitro tests are required to demonstrate bioequivalence for nasal spray solutions.

  • Single Actuation Content (SAC) through container life: This test ensures consistent dosing throughout the product's use.

  • Droplet Size Distribution (DSD): Characterizes the size of the droplets in the spray, which affects deposition in the nasal cavity.

  • Drug in Small Particles/Droplets: Measures the amount of drug in smaller droplets that could potentially reach the lungs.

  • Spray Pattern: Assesses the shape and size of the spray plume upon actuation.

  • Plume Geometry: Characterizes the angle and width of the spray cone.

  • Priming and Repriming: Evaluates the number of actuations required to deliver a consistent dose after storage.

Clinical Endpoint Bioequivalence Study for Allergic Rhinitis

For some formulations, a clinical study with therapeutic endpoints is necessary to establish equivalence.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study is a common design.

  • Patient Population: Patients with a documented history of seasonal allergic rhinitis and specific symptom severity scores at baseline are enrolled.

  • Treatment: Patients are randomized to receive the test formulation, the reference formulation, or a placebo for a defined treatment period (e.g., 28 days).

  • Primary Endpoint: The primary efficacy endpoint is often the change from baseline in the Total Nasal Symptom Score (TNSS), which includes assessments of nasal congestion, rhinorrhea, sneezing, and nasal itching.

  • Statistical Analysis: Equivalence is determined if the 95% confidence interval for the difference in the primary endpoint between the test and reference products falls within a pre-defined equivalence margin.

Conclusion

The establishment of therapeutic equivalence for different this compound formulations is a data-driven process that relies on a combination of in-vitro, pharmacokinetic, and clinical studies. For researchers and drug developers, a thorough understanding of the appropriate experimental designs, key performance indicators, and regulatory expectations is paramount for successful product development and approval. The use of innovative analytical techniques and well-designed clinical trials will continue to shape the landscape of this compound therapies, ensuring that patients have access to safe, effective, and affordable treatment options.

References

A Comparative Analysis of Mometasone Furoate and Fluticasone Propionate: Glucocorticoid Receptor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glucocorticoid receptor (GR) specificity of Mometasone Furoate and Fluticasone Propionate, two potent synthetic corticosteroids widely used in the treatment of inflammatory conditions such as asthma and allergic rhinitis. The information presented herein is supported by experimental data to aid in research and drug development decisions.

Data Presentation: Quantitative Comparison of Receptor Activity

The following table summarizes the in vitro binding affinities and functional activities of this compound and Fluticasone Propionate at the glucocorticoid, progesterone, and mineralocorticoid receptors.

CompoundGlucocorticoid Receptor (GR)Progesterone Receptor (PR)Mineralocorticoid Receptor (MR)
This compound Relative Receptor Affinity (RRA): ~2200[1][2]Agonist Activity (EC50): 50 pMPartial Agonist Activity (EC50): 3 nM
Fluticasone Propionate Relative Receptor Affinity (RRA): ~1800[1]Weak Agonist Activity (EC50): 1 nMWeak Antagonist Activity (IC50): 80 nM

Relative Receptor Affinity (RRA) is expressed relative to dexamethasone (RRA = 100). EC50 represents the concentration of the compound that produces 50% of the maximal response. IC50 represents the concentration of the compound that inhibits 50% of the maximal response to an agonist.

Key Findings

This compound exhibits a higher binding affinity for the glucocorticoid receptor compared to Fluticasone Propionate. However, a critical distinction lies in their specificity. This compound is a potent agonist at the progesterone receptor, with an EC50 value in the picomolar range, and also acts as a partial agonist at the mineralocorticoid receptor. In contrast, Fluticasone Propionate demonstrates significantly weaker agonist activity at the progesterone receptor and functions as a weak antagonist at the mineralocorticoid receptor. This suggests that Fluticasone Propionate is a more specific glucocorticoid receptor agonist than this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and Fluticasone Propionate.

Competitive Radioligand Binding Assay for Glucocorticoid Receptor Affinity

This assay determines the relative binding affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Purified human glucocorticoid receptor (full-length or ligand-binding domain)

  • [³H]-dexamethasone (radiolabeled ligand)

  • Unlabeled dexamethasone (for determining non-specific binding)

  • Test compounds (this compound, Fluticasone Propionate)

  • Assay Buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor)

  • Scintillation fluid

  • Scintillation counter

  • Multi-well plates (e.g., 96-well)

  • Filtration apparatus or dextran-coated charcoal

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled dexamethasone in the assay buffer. The radiolabeled ligand is diluted to a final concentration typically at or below its dissociation constant (Kd).

  • Assay Setup: In a multi-well plate, add the assay buffer, the purified glucocorticoid receptor preparation, and the [³H]-dexamethasone.

  • Competition: Add increasing concentrations of the test compounds or unlabeled dexamethasone to the wells. Include control wells for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled dexamethasone).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (typically 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by vacuum filtration through glass fiber filters, where the receptor-ligand complex is retained on the filter, or by adding dextran-coated charcoal which adsorbs the free radioligand, followed by centrifugation.

  • Quantification: For filtration, the filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter. For the charcoal method, the radioactivity in the supernatant (containing the bound ligand) is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity is then calculated relative to a standard glucocorticoid like dexamethasone.

Cell-Based Reporter Gene Assay for Glucocorticoid Receptor Transactivation

This functional assay measures the ability of a compound to activate the glucocorticoid receptor and induce the transcription of a reporter gene.

Materials:

  • Mammalian cell line (e.g., A549, HEK293)

  • Expression vector for the human glucocorticoid receptor

  • Reporter vector containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound, Fluticasone Propionate)

  • Lysis buffer

  • Substrate for the reporter enzyme (e.g., luciferin for luciferase)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the glucocorticoid receptor expression vector and the GRE-reporter vector using a suitable transfection reagent.

  • Cell Plating: After transfection, plate the cells into multi-well plates and allow them to adhere and recover.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer to release the cellular contents, including the reporter enzyme.

  • Reporter Assay: Add the appropriate substrate to the cell lysate. For a luciferase reporter, add luciferin and measure the resulting luminescence using a luminometer.

  • Data Analysis: The reporter gene activity is normalized to a control for cell viability or transfection efficiency (e.g., co-transfected Renilla luciferase or total protein concentration). The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

Mandatory Visualizations

Glucocorticoid Receptor Signaling Pathway

GR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (this compound or Fluticasone) GR_complex GR-HSP90 Complex (Inactive) GC->GR_complex Binding GR_active Activated GR Dimer GR_complex->GR_active Conformational Change & Dissociation of HSP90 GRE Glucocorticoid Response Element (GRE) GR_active->GRE Nuclear Translocation & Dimerization Transcription Modulation of Gene Transcription GRE->Transcription Binding mRNA mRNA Transcription->mRNA

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow start Start reagent_prep Prepare Reagents: - GR Preparation - [3H]-Dexamethasone - Test Compounds start->reagent_prep assay_setup Set up Assay Plate: - Add GR, [3H]-Dex, and  varying concentrations of  test compound reagent_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation separation Separate Bound and Free Radioligand (Filtration or Charcoal) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Relative  Binding Affinity quantification->analysis end End analysis->end

Caption: Workflow of a Competitive Binding Assay.

References

A meta-analysis of the efficacy of Mometasone Furoate in asthma treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparative guide provides a meta-analysis of the efficacy of Mometasone Furoate for the treatment of persistent asthma. The analysis focuses on key clinical endpoints and compares the performance of this compound with other commonly prescribed inhaled corticosteroids (ICS). Detailed experimental protocols from pivotal trials are included to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the supporting data.

Comparative Efficacy of this compound

This compound (MF) has demonstrated significant efficacy in improving lung function and reducing asthma symptoms. A meta-analysis of six randomized controlled trials (RCTs) involving 1,354 patients with moderate to severe persistent asthma showed that MF was superior to other ICS therapies, such as Fluticasone Propionate, Budesonide, and Beclomethasone Dipropionate, in improving several key pulmonary function indices.[1][2]

Specifically, MF showed a greater improvement in morning peak expiratory flow (PEF), with a mean difference of 13.96 L/min.[1] Furthermore, significant improvements were observed in Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), and Forced Expiratory Flow at 25%-75% of FVC (FEF25-75%).[1] Patients treated with this compound also reported a greater reduction in the use of rescue medication and a decrease in morning difficulty breathing scores.[1]

In pediatric populations with asthma, a meta-analysis of four RCTs found that this compound was associated with a substantial increase in predicted FEV1, FEV1, and morning PEF when compared to placebo.

Below is a summary of the quantitative data from these meta-analyses.

Table 1: Meta-Analysis of this compound vs. Other Inhaled Corticosteroids in Adults
Efficacy EndpointMean Difference (95% CI)p-valueReference
Morning PEF (L/min)13.96 (7.61 to 20.31)< 0.00001
FEV1 (L)0.08 (0.02 to 0.13)0.009
FVC (L)0.11 (0.04 to 0.17)0.0009
FEF25-75% (L/sec)0.19 (0.09 to 0.28)0.0001
Morning Difficulty Breathing Score0.13 (0.01 to 0.26)0.03
Morning Cough Score0.03 (-0.07 to 0.13)0.55
Morning Wheezing Score0.14 (0.00 to 0.28)0.05
Table 2: Meta-Analysis of this compound vs. Placebo in Children
Efficacy EndpointMean Difference (95% CI)p-valueReference
Predicted FEV1 (%)7.53 (7.02 to 8.04)< 0.00001
FEV1 (L)0.11 (0.10 to 0.12)< 0.00001
Morning PEF (L/min)17.70 (9.91 to 25.49)< 0.00001

Experimental Protocols

The following sections detail the methodologies of representative clinical trials that have compared this compound with other inhaled corticosteroids.

This compound DPI vs. Fluticasone Propionate MDI
  • Study Design: 8-week, randomized, open-label, parallel-group study.

  • Patient Population: 167 adults and adolescents with moderate persistent asthma previously treated with Fluticasone Propionate.

  • Inclusion Criteria: Diagnosis of asthma for at least 3 months, FEV1 between 60% and 90% of predicted normal, and a demonstrated reversibility of FEV1 of at least 12% after inhalation of a short-acting beta2-agonist.

  • Exclusion Criteria: History of life-threatening asthma, more than 12 inhalations per day of salbutamol on 2 consecutive days, or a respiratory tract infection within the 2 weeks prior to screening.

  • Treatment Arms:

    • This compound Dry Powder Inhaler (DPI): 400 mcg once daily in the evening.

    • Fluticasone Propionate Metered-Dose Inhaler (MDI): 250 mcg (two 125-mcg puffs) twice daily.

  • Primary Efficacy Endpoint: Change in FEV1 from baseline to the end of the 8-week treatment period.

This compound DPI vs. Fluticasone Propionate DPI (Noninferiority Trial)
  • Study Design: 12-week, randomized, double-blind, noninferiority trial.

  • Patient Population: Adults with moderate-to-severe persistent asthma.

  • Treatment Arms:

    • This compound DPI: 400 mcg twice daily.

    • Fluticasone Propionate DPI: 500 mcg twice daily.

  • Primary Efficacy Endpoint: Change from baseline in morning PEFR.

Mechanism of Action: Signaling Pathway

This compound is a synthetic corticosteroid with a high affinity for glucocorticoid receptors. Its anti-inflammatory effects in asthma are mediated through the modulation of gene expression. The drug diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory proteins.

MometasoneFuroatePathway cluster_cell Airway Smooth Muscle Cell cluster_nucleus MF Mometasone Furoate GR Glucocorticoid Receptor (GR) MF->GR Binds MF_GR MF-GR Complex GR->MF_GR Nucleus Nucleus MF_GR->Nucleus Translocates GRE Glucocorticoid Response Element (GRE) MF_GR->GRE Binds Gene_Anti Anti-inflammatory Gene Transcription GRE->Gene_Anti Gene_Pro Pro-inflammatory Gene Transcription GRE->Gene_Pro AntiInflammatory Anti-inflammatory Proteins (e.g., Lipocortin-1) ProInflammatory Pro-inflammatory Proteins (e.g., Cytokines, Chemokines) Gene_Anti->AntiInflammatory Gene_Pro->ProInflammatory

This compound Signaling Pathway

Experimental Workflow: A Representative Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of this compound in asthma treatment.

ExperimentalWorkflow Start Patient Screening Inclusion Inclusion/Exclusion Criteria Assessment Start->Inclusion Inclusion->Start Not Eligible Randomization Randomization Inclusion->Randomization Eligible Patients GroupA Group A: This compound Randomization->GroupA GroupB Group B: Comparator (e.g., Fluticasone) Randomization->GroupB GroupC Group C: Placebo Randomization->GroupC Treatment Treatment Period (e.g., 12 Weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up Visits (e.g., Weeks 2, 4, 8, 12) Treatment->FollowUp DataCollection Data Collection: - FEV1, PEF - Symptom Scores - Rescue Medication Use - Adverse Events FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results Interpretation & Reporting Analysis->Results

Clinical Trial Workflow Example

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Mometasone Furoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols for the handling and disposal of Mometasone Furoate are critical for ensuring a safe laboratory environment. This potent corticosteroid is classified as a hazardous substance, with identified risks including reproductive toxicity, specific target organ toxicity through prolonged or repeated exposure, and harm upon skin contact.[1][2][3][4] Adherence to stringent personal protective equipment (PPE) and operational plans is paramount for researchers, scientists, and drug development professionals.

This guide provides immediate, procedural information for the safe handling of this compound, from receipt to disposal, to build a foundation of safety and trust in your laboratory operations.

Personal Protective Equipment (PPE) for this compound

Engineering controls, such as certified chemical fume hoods or other ventilated enclosures, are the primary means of controlling exposure.[2] The following PPE is required as an essential secondary barrier.

PPE CategorySpecification & Guidance
Hand Protection Glove Type: Chemical-resistant nitrile gloves are recommended for handling potent pharmaceutical compounds. It is advisable to "double-glove" for enhanced protection. Thickness: While a specific thickness is not defined, a standard nitrile glove (e.g., 4-8 mil) is typical for laboratory use. Thicker gloves offer greater resistance but may reduce dexterity. Breakthrough Time (BTT): No specific BTT is published for this compound. Gloves should be inspected before use and changed immediately if contamination is suspected. For prolonged work, it is best practice to change gloves frequently. Always consult the glove manufacturer's specific chemical resistance data.
Eye & Face Protection Primary: Wear tightly fitting safety goggles with side shields conforming to NIOSH (US) or EN 166 (EU) standards. Secondary: If there is a potential for splashing, dust generation, or direct contact with the face, a full-face shield should be worn in addition to safety goggles.
Respiratory Protection When Required: A NIOSH-approved respirator is necessary when engineering controls are not sufficient, during spill cleanup, or when weighing or handling the powder outside of a containment system. Cartridge Type: For powdered or aerosolized this compound, a respirator equipped with P100 (HEPA) particulate filters is required. P100 filters are magenta-colored and are highly effective against toxic particulates.
Skin & Body Protection A professional lab coat or work uniform is mandatory. For tasks with a higher risk of contamination, such as spill cleanup or bulk handling, additional protection like impervious gowns, aprons, or disposable suits should be used to prevent any skin exposure.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely managing this compound within a laboratory setting.

1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled as a hazardous substance.

  • Storage: Store the container in a tightly sealed, clearly marked receptacle in a cool, dry, and well-ventilated area. The substance should be stored locked up and segregated from incompatible materials, such as strong oxidizing agents.

2. Handling and Use (Inside a Ventilated Enclosure)

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood or other containment device.

  • Weighing/Transfer: Conduct all procedures that may generate dust, such as weighing or transferring the powder, within the ventilated enclosure to minimize inhalation exposure.

  • Avoidance of Contact: Take extreme care to avoid direct contact with skin and eyes.

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly before breaks and at the end of the work shift.

3. Spill Management

  • Evacuation: For major spills, evacuate personnel from the immediate area.

  • Control: Alert emergency responders and indicate the location and nature of the hazard.

  • Cleanup: For minor spills, and only if trained to do so, use appropriate PPE, including respiratory protection. Gently cover the spill with an absorbent material to avoid generating dust. Collect the material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill surface thoroughly to remove any residual contamination.

4. Disposal Plan

  • Waste Classification: this compound and any contaminated materials (e.g., gloves, wipes, containers) must be treated as hazardous waste.

  • Containerization: Collect all waste in sealed, clearly labeled, and appropriate containers.

  • Disposal Route: Dispose of the waste through a licensed hazardous material disposal company. Methods may include controlled incineration with flue gas scrubbing.

  • Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed. Do not allow the chemical or contaminated materials to enter sewer systems or waterways.

This compound Handling Workflow

The following diagram illustrates the logical progression of steps and critical safety checks for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Ventilated Enclosure) cluster_completion Completion & Disposal Phase start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store Securely & Locked Up inspect->store ppe_check Don Required PPE (Gloves, Goggles, Lab Coat) store->ppe_check setup Prepare Work Area ppe_check->setup PPE Correct handle Weigh / Transfer / Process setup->handle spill Spill Occurs? handle->spill spill_protocol Execute Spill Protocol spill->spill_protocol Yes decontaminate Decontaminate Work Area & Equipment spill->decontaminate No spill_protocol->decontaminate waste Segregate & Seal Hazardous Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe dispose Dispose via Licensed Contractor doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash end_node End wash->end_node

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.